Product packaging for (5-Methylpyrimidin-2-yl)methanol(Cat. No.:CAS No. 90905-61-6)

(5-Methylpyrimidin-2-yl)methanol

Cat. No.: B1322857
CAS No.: 90905-61-6
M. Wt: 124.14 g/mol
InChI Key: LZCRIKBXCJASPP-UHFFFAOYSA-N
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Description

(5-Methylpyrimidin-2-yl)methanol (: 90905-61-6) is a chemical compound with the molecular formula C 6 H 8 N 2 O and a molecular weight of 124.14 g/mol [ ]. This pyrimidine derivative is characterized by a methanol group attached to the 2-position of a 5-methylpyrimidine ring, a structure that has been confirmed via spectroscopic data and computational chemistry analysis [ ][ ]. The compound is offered with a purity of ≥97% and should be stored sealed in a dry environment at room temperature, or at 4°C for long-term stability [ ][ ]. As a building block in organic synthesis , the hydroxymethyl group on the heteroaromatic ring makes this compound a versatile precursor for further chemical transformations. Researchers can utilize it to create more complex molecular architectures, particularly in medicinal chemistry for the development of novel active compounds [ ]. Its structural features are valuable for exploring structure-activity relationships (SAR) and in the synthesis of fine chemicals [ ]. Handling of this product requires adherence to standard laboratory safety protocols. The compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ ][ ]. Appropriate personal protective equipment (PPE) should be worn. Intended Use : This product is provided for research and further manufacturing applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use [ ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B1322857 (5-Methylpyrimidin-2-yl)methanol CAS No. 90905-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methylpyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-2-7-6(4-9)8-3-5/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCRIKBXCJASPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630001
Record name (5-Methylpyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90905-61-6
Record name (5-Methylpyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-Methylpyrimidin-2-yl)methanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (5-Methylpyrimidin-2-yl)methanol: Chemical Properties and Structure

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, structure, and proposed synthesis of this compound (CAS No: 90905-61-6). This document is intended to serve as a foundational resource for researchers utilizing this compound as a heterocyclic building block in medicinal chemistry and materials science. All quantitative data is summarized for clarity, and a detailed, plausible experimental protocol for its synthesis is provided.

Chemical Identity and Structure

This compound is a substituted pyrimidine characterized by a methyl group at the 5-position and a hydroxymethyl group at the 2-position of the heterocyclic ring. Its structure combines the aromatic, electron-deficient pyrimidine core with a primary alcohol functional group, making it a versatile intermediate for further chemical modification.

Caption: 2D structure of this compound.

Physicochemical and Computational Properties

Table 1: Summary of Chemical and Physical Properties

PropertyValueSource
Identifiers
CAS Number90905-61-6[1][2][3]
Molecular FormulaC₆H₈N₂O[1]
Molecular Weight124.14 g/mol [1]
IUPAC NameThis compound
Synonyms5-Methyl-2-pyrimidinemethanol, 2-Hydroxymethyl-5-methylpyrimidine[1][3]
Structural Identifiers
SMILESCC1=CN=C(CO)N=C1[1]
InChIInChI=1S/C6H8N2O/c1-5-2-7-6(4-9)8-3-5/h2-3,9H,4H2,1H3
InChIKeyLZCRIKBXCJASPP-UHFFFAOYSA-N
Physicochemical Data
Melting PointData not available
Boiling PointData not available
SolubilityData not available. Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.
Computational Data
LogP (Predicted)0.277[1]
TPSA (Topological Polar Surface Area)46.01 Ų[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors3[1]
Rotatable Bonds1[1]
Handling and Storage
Storage ConditionsStore at 4°C or Room Temperature, Sealed in a dry environment.[1][3]

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, the following section describes the expected spectroscopic characteristics based on its chemical structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The two pyrimidine ring protons should appear as singlets in the aromatic region (typically δ 8.5-9.0 ppm). The methylene protons (-CH₂OH) would likely appear as a singlet around δ 4.5-5.0 ppm. The methyl protons (-CH₃) would be a singlet in the upfield region, around δ 2.0-2.5 ppm. The hydroxyl proton (-OH) would present as a broad singlet whose chemical shift is dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display six unique carbon signals. The two pyrimidine carbons attached to nitrogen (C2 and C4/C6) would be the most downfield. The C5 carbon bearing the methyl group and the C2 carbon bearing the hydroxymethyl group would also be in the aromatic region. The methylene carbon (-CH₂OH) would likely appear around δ 60-65 ppm, and the methyl carbon (-CH₃) would be the most upfield signal, typically below δ 20 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations from the aromatic ring and the alkyl groups would be observed around 2850-3100 cm⁻¹. Characteristic C=N and C=C stretching vibrations from the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. A prominent C-O stretching band would appear around 1000-1100 cm⁻¹.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 124. A significant fragment would be the loss of the hydroxyl group or the entire hydroxymethyl group.

Proposed Synthesis and Experimental Protocol

proposed_synthesis Figure 2. Proposed Synthetic Workflow for this compound start Start Material: Methyl 5-methylpyrimidine-2-carboxylate reaction Step 1: Reduction of Ester start->reaction reagent Reagent: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) reagent->reaction solvent Solvent: Anhydrous THF or Ethanol solvent->reaction workup Step 2: Aqueous Work-up (e.g., Rochelle's salt or dilute acid) reaction->workup extraction Step 3: Extraction (e.g., with Ethyl Acetate or DCM) workup->extraction purification Step 4: Purification (Silica Gel Chromatography) extraction->purification product Final Product: This compound purification->product

Caption: A proposed four-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Reduction of Methyl 5-methylpyrimidine-2-carboxylate

Warning: This procedure involves hazardous reagents and should only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Materials:

  • Methyl 5-methylpyrimidine-2-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with lithium aluminum hydride (1.5 eq) and anhydrous THF under a nitrogen atmosphere.

  • Cooling: The stirred suspension is cooled to 0 °C using an ice-water bath.

  • Addition of Ester: Methyl 5-methylpyrimidine-2-carboxylate (1.0 eq) is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding ethyl acetate to consume excess LiAlH₄, followed by the dropwise addition of a saturated aqueous solution of Rochelle's salt. This is stirred vigorously until two clear layers form (this may take several hours or overnight).

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The organic layers are combined.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude material is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.

Biological Activity and Potential Applications

As of the date of this document, there are no specific studies in the peer-reviewed literature detailing the biological activity or signaling pathway interactions of this compound. However, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds and pharmaceuticals.

Derivatives of pyrimidine are known to exhibit a wide range of biological activities, including:

  • Anticancer: As building blocks of DNA and RNA, pyrimidine analogues can interfere with nucleic acid synthesis, making them targets for cancer chemotherapy.[6][7]

  • Antimicrobial and Antiviral: Many pyrimidine derivatives have demonstrated efficacy as antibacterial, antifungal, and antiviral agents.[8][9]

  • Anti-inflammatory: Certain pyrimidine-containing compounds have shown potent anti-inflammatory properties.[10]

The structural features of this compound make it an attractive starting point for the synthesis of libraries of novel compounds for screening in these and other therapeutic areas.

logical_relationships Figure 3. Structure-Property Relationships cluster_structure Structural Features cluster_properties Chemical Properties & Potential compound This compound pyrimidine Pyrimidine Ring compound->pyrimidine hydroxyl Hydroxyl Group (-OH) compound->hydroxyl methyl Methyl Group (-CH₃) compound->methyl polarity Polarity / Solubility pyrimidine->polarity bio_activity Potential Biological Activity (Pharmacophore) pyrimidine->bio_activity acts as h_bonding Hydrogen Bonding Capability hydroxyl->h_bonding enables hydroxyl->polarity increases reactivity Chemical Reactivity (e.g., Esterification, Etherification) hydroxyl->reactivity provides site for lipophilicity Modulated Lipophilicity methyl->lipophilicity influences

Caption: The relationship between the structural features and key chemical properties.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in drug discovery and materials science. While comprehensive experimental data on its physicochemical properties and biological activity is currently lacking in the public domain, this guide provides all available information, along with robust, scientifically-grounded predictions and a detailed proposed synthesis. The structural motifs present in this molecule suggest it is a prime candidate for further investigation and derivatization to explore novel chemical space.

References

Spectroscopic Profile of (5-Methylpyrimidin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (5-Methylpyrimidin-2-yl)methanol. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to facilitate empirical studies.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the chemical structure and may vary slightly from experimental results.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Pyrimidine-H (at C4 & C6)~8.5SingletThe two aromatic protons on the pyrimidine ring are chemically equivalent and are expected to appear as a singlet.
-CH₂OH~4.6SingletThe two protons of the methylene group are expected to be a singlet.
-OHVariableBroad SingletThe chemical shift of the hydroxyl proton is dependent on solvent, concentration, and temperature.
-CH₃~2.3SingletThe three protons of the methyl group are expected to appear as a singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (C-CH₂OH)~165
C4 & C6~157
C5 (C-CH₃)~130
-CH₂OH~65
-CH₃~18
Table 3: Predicted IR Spectroscopic Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch3400 - 3200Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=N Stretch (Pyrimidine)1600 - 1450Medium to Strong
C-O Stretch1050 - 1000Strong
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M+H]⁺125.0709Molecular ion plus a proton.[1]
[M+Na]⁺147.0529Molecular ion plus a sodium adduct.[1]
[M]⁺124.0631Molecular ion.[1]
[M-H]⁻123.0564Molecular ion minus a proton.[1]
[M+H-H₂O]⁺107.0609Loss of water from the protonated molecular ion.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Temperature: 298 K.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Temperature: 298 K.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent residual peak or the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin pellet.

  • Instrument Parameters:

    • Spectrometer: FT-IR spectrometer.

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

    • Ionization Mode: Positive or negative ion mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Analyze the fragmentation pattern to aid in structural confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

(5-Methylpyrimidin-2-yl)methanol: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (5-Methylpyrimidin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. Understanding these properties is critical for its handling, storage, and use in synthetic protocols, as well as for the development of robust and reliable drug manufacturing processes. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information on analogous pyrimidine derivatives and established scientific principles to provide a framework for its practical application in a laboratory setting.

Physicochemical Properties

This compound is a heterocyclic compound with a molecular formula of C₆H₈N₂O and a molecular weight of 124.14 g/mol .[1] Its structure, featuring a pyrimidine ring and a primary alcohol, dictates its solubility and stability characteristics. The presence of nitrogen atoms and the hydroxyl group allows for hydrogen bonding, which influences its solubility in protic solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like" and published data on similar pyrimidine derivatives, a qualitative solubility profile of this compound in common laboratory solvents can be predicted.[2][3] The polar hydroxyl group and the nitrogen-containing aromatic ring suggest a degree of polarity.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighCapable of hydrogen bonding with the hydroxyl and pyrimidine nitrogen atoms.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, AcetoneModerate to HighThe polarity of these solvents can solvate the polar functional groups of the compound.
Non-Polar Hexane, Toluene, DichloromethaneLow to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.

Note: This table presents predicted solubilities. Experimental verification is crucial for accurate assessment.

Experimental Protocols for Solubility and Stability Determination

To obtain quantitative data, the following experimental protocols are recommended.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

Stability Assessment (ICH Guideline Approach)

Stability studies are essential to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light.[4]

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound, both as a solid and in solution with relevant solvents.

  • Storage Conditions: Store the samples under various conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5]

    • Long-Term Stability: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated Stability: 40 °C ± 2 °C / 75% RH ± 5% RH

    • Photostability: Expose samples to a controlled light source.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis: Analyze the samples at each time point for:

    • Assay: Quantification of the amount of this compound remaining, typically by HPLC.

    • Purity: Detection and quantification of any degradation products by a suitable chromatographic method (e.g., HPLC with a photodiode array detector).

    • Appearance: Visual inspection for any changes in color or physical state.

  • Data Evaluation: Evaluate the data to determine the shelf-life and identify any degradation products.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways. The pyrimidine ring is relatively stable but can be susceptible to oxidation, especially at the methyl group or the ring itself under harsh conditions. The primary alcohol functional group can be oxidized to the corresponding aldehyde and then to a carboxylic acid. Photolytic decomposition is also a possibility for pyrimidine-containing compounds.[6]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep Add excess this compound to known volume of solvent equilibrate Agitate at constant temperature (e.g., 24-48 hours) prep->equilibrate separate Centrifuge or let settle equilibrate->separate sample Withdraw and dilute supernatant separate->sample quantify Quantify by HPLC or UV-Vis sample->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate

Caption: Workflow for Quantitative Solubility Determination.

Stability_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Time-Point Testing cluster_evaluation Data Evaluation prep Prepare solid and solution samples of this compound long_term Long-Term (25°C / 60% RH) prep->long_term accelerated Accelerated (40°C / 75% RH) prep->accelerated photo Photostability prep->photo sampling Withdraw samples at predefined intervals long_term->sampling accelerated->sampling photo->sampling analysis Analyze for Assay, Purity, and Appearance sampling->analysis evaluation Determine shelf-life and identify degradation products analysis->evaluation

Caption: Workflow for Stability Assessment.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides a robust framework for researchers and drug development professionals. By understanding the predicted solubility profile and implementing the detailed experimental protocols, users can confidently determine the necessary parameters for their specific applications. The provided workflows offer a clear path for systematic evaluation, ensuring the reliable use of this important chemical intermediate in research and development.

References

Synthesis and Biological Activity of Novel 5-Hydroxymethylpyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and biological evaluation of novel 5-hydroxymethylpyrimidine derivatives. It is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry of pyrimidine scaffolds. This document details synthetic methodologies, presents quantitative biological data, and illustrates relevant experimental workflows and putative mechanisms of action.

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and immunomodulatory effects.[1][2] The 5-hydroxymethylpyrimidine scaffold, in particular, is found in naturally occurring molecules such as the antibiotic bacimethrin and as a component of vitamin B1 (thiamine).[3] The introduction of a hydroxymethyl group at the C5 position of the pyrimidine ring can significantly influence the molecule's interaction with biological targets, potentially enhancing its therapeutic efficacy.[3] This guide focuses on recently developed synthetic routes to novel 5-hydroxymethylpyrimidines and summarizes their evaluated biological activities, with a primary focus on their potential as anticancer agents.

Synthesis of 5-Hydroxymethylpyrimidine Derivatives

The synthesis of 5-hydroxymethylpyrimidines typically involves a multi-step process, starting from readily available pyrimidine precursors. A common and effective strategy is the reduction of corresponding 5-ethoxycarbonylpyrimidine derivatives.

General Experimental Protocol: Reduction of 5-Ethoxycarbonylpyrimidines

A general procedure for the synthesis of 5-hydroxymethylpyrimidines involves the reduction of the corresponding ethyl 5-carboxylate precursors using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent.[3]

Materials:

  • Appropriate ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol (for crystallization)

  • Ice

Procedure:

  • Dissolve 2 mmol of the starting ethyl pyrimidine-5-carboxylate in 20 mL of anhydrous THF in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Gradually add LiAlH₄ (0.19 g, 5 mmol) to the cooled solution in small portions with stirring.

  • Continue stirring the reaction mixture at 0 °C for 1 hour.

  • After 1 hour, add 25 mL of CHCl₃ to the reaction mixture.

  • Carefully pour the mixture into 100 mL of ice-cold water.

  • Extract the aqueous mixture with CHCl₃ (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous MgSO₄ for 30 minutes.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Crystallize the crude product from methanol to yield the purified 5-hydroxymethylpyrimidine derivative.[3]

This protocol has been successfully applied to synthesize a variety of 5-hydroxymethylpyrimidines with different substituents at the 4-position of the pyrimidine ring.[3]

Biological Activity of 5-Hydroxymethylpyrimidines

Novel 5-hydroxymethylpyrimidine derivatives have been evaluated for a range of biological activities, with a significant focus on their cytotoxic effects against various cancer cell lines.

Anticancer Activity

The in vitro anticancer activity of newly synthesized 5-hydroxymethylpyrimidines is typically assessed using standard cell viability assays, such as the MTT or SRB assay, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is determined to quantify the potency of the compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HeLa, K562, CFPAC) and a normal cell line (e.g., HUVEC)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for another 48 or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values using a dose-response curve.

The following table summarizes the reported IC₅₀ values for a series of novel 5-hydroxymethylpyrimidine derivatives against various human cancer cell lines and a normal human endothelial cell line.

Compound ID4-SubstituentHeLa (Cervical Cancer) IC₅₀ (µM)K562 (Leukemia) IC₅₀ (µM)CFPAC (Pancreatic Cancer) IC₅₀ (µM)HUVEC (Normal Cells) Survival (%) at 100 µMReference
3a 4-chlorobenzylsulfanyl1738251[3]
3b 4-methylbenzylsulfanyl2545325[3]
3c amino> 100> 100> 10095[3]
3d ethylamino55786588[3]
3e prop-2-yn-1-ylamino35524175[3]
3f 2-methoxyethylamino48655582[3]
3g benzylamino28413365[3]
3h 4-fluorobenzylamino22352855[3]
3i 2-hydroxyethylamino> 100> 100> 10098[3]
3j cyclohexylamino42584972[3]

Data extracted from "Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines"[3]

The data indicates that derivatives with a benzylsulfanyl or benzylamino group at the 4-position exhibit higher cytotoxicity against cancer cell lines compared to those with smaller alkylamino or amino groups.[3] Notably, some of these compounds show significantly lower toxicity towards the normal HUVEC cell line, suggesting a degree of selectivity.[3]

Antiviral Activity

While the primary focus of recent research on novel 5-hydroxymethylpyrimidines has been on their anticancer properties, the broader class of pyrimidine nucleoside analogues has well-documented antiviral activity. For instance, 5-hydroxymethyltubercidin has demonstrated potent activity against flaviviruses and coronaviruses.[4]

The following table presents the half-maximal effective concentration (EC₅₀) values for 5-hydroxymethyltubercidin (HMTU) against various viruses.

CompoundVirusCell LineEC₅₀ (µM)Reference
HMTUDengue Virus (DENV-1)BHK-210.35[4]
HMTUZika Virus (ZIKV)Vero0.25[4]
HMTUHuman Coronavirus (HCoV-OC43)MRC-50.378[4]
HMTUHuman Coronavirus (HCoV-229E)MRC-50.528[4]
HMTUSARS-CoV-2VeroE6/TMPRSS20.47[4]

Data extracted from "5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2"[4]

These findings suggest that the 5-hydroxymethylpyrimidine scaffold could be a valuable pharmacophore for the development of novel antiviral agents.

Visualizations: Workflows and Mechanisms

Experimental Workflow

The general workflow for the synthesis and biological evaluation of novel 5-hydroxymethylpyrimidines is depicted below.

G cluster_synthesis Synthesis cluster_bioactivity Biological Evaluation start Starting Pyrimidine Precursor (e.g., 5-ethoxycarbonylpyrimidine) reaction Chemical Modification (e.g., Synthesis of 4-substituted derivatives) start->reaction reduction Reduction of Ester (e.g., with LiAlH4) reaction->reduction purification Purification (e.g., Crystallization, Chromatography) reduction->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization final_product Novel 5-Hydroxymethylpyrimidine characterization->final_product treatment Treatment with Compounds final_product->treatment cell_culture Cell Culture (Cancer and Normal Cell Lines) cell_culture->treatment assay Biological Assays (e.g., MTT, Antiviral Assays) treatment->assay data_analysis Data Analysis (IC50 / EC50 Determination) assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) data_analysis->mechanism biological_results Biological Activity Profile sar->biological_results

General workflow for synthesis and biological evaluation.
Putative Mechanism of Anticancer Activity

Based on studies of related diaminopyrimidine derivatives, a plausible mechanism of action for the anticancer activity of 5-hydroxymethylpyrimidines involves the induction of apoptosis through the intrinsic mitochondrial pathway and cell cycle arrest.

G cluster_cell Cancer Cell compound 5-Hydroxymethylpyrimidine Derivative membrane_potential Decrease in Mitochondrial Membrane Potential compound->membrane_potential cell_cycle Cell Cycle Progression compound->cell_cycle cytochrome_c Cytochrome c Release membrane_potential->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis g2m_arrest G2/M Phase Arrest cell_cycle->g2m_arrest inhibition

Putative mechanism of anticancer action.

Conclusion

Novel 5-hydroxymethylpyrimidine derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds for structure-activity relationship studies. The biological data, particularly the in vitro cytotoxicity against various cancer cell lines, highlights the potential of these scaffolds in oncology. Further research is warranted to elucidate the precise mechanisms of action, including the identification of specific molecular targets and signaling pathways, and to evaluate the in vivo efficacy and safety of the most promising candidates. The exploration of their antiviral and immunomodulatory activities also presents an exciting avenue for future drug discovery efforts.

References

Unveiling the Therapeutic Potential of (5-Methylpyrimidin-2-yl)methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of (5-Methylpyrimidin-2-yl)methanol derivatives reveals a promising landscape of biological activities, with significant potential in the realms of anticancer, antimicrobial, and enzyme inhibition therapies. This technical guide consolidates the current understanding of these compounds, offering researchers, scientists, and drug development professionals a detailed overview of their therapeutic promise, complete with quantitative data, experimental methodologies, and mechanistic insights.

The pyrimidine scaffold is a well-established pharmacophore, forming the core of numerous therapeutic agents. The introduction of a methyl group at the 5-position and a methanol group at the 2-position of the pyrimidine ring creates a unique chemical entity with the potential for diverse biological interactions. This guide delves into the specific derivatives of this core structure and their observed bioactivities.

Anticancer Activity: A Primary Focus

A significant body of research has been dedicated to exploring the anticancer properties of pyrimidine derivatives, and compounds structurally related to this compound are no exception. These derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
7gc BEL-7402 (Hepatocellular Carcinoma)< 0.10[1]
A549 (Lung Cancer)0.024 - 0.55[1]
HCT-116 (Colon Cancer)0.024 - 0.55[1]
MCF-7 (Breast Cancer)0.024 - 0.55[1]
2k B16-F10 (Melanoma)0.098 ± 0.006[2]
Indolyl-pyrimidine 4g MCF-7 (Breast Cancer)5.1 ± 1.14[3]
HepG2 (Hepatocellular Carcinoma)5.02 ± 1.19[3]
HCT-116 (Colon Cancer)6.6 ± 1.40[3]

Note: The compounds listed are structurally related pyrimidine derivatives, as specific data for this compound derivatives is limited in publicly available literature. These values indicate the potential of the broader class of compounds.

The mechanisms underlying the anticancer activity of these pyrimidine derivatives are multifaceted. Studies suggest that they can act as inhibitors of crucial cellular machinery, including topoisomerase IIα, a key enzyme in DNA replication and repair, and microtubule polymerization, which is essential for cell division.[2][4] Furthermore, some derivatives have been shown to inhibit protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are pivotal in cancer cell signaling and proliferation.[5]

anticancer_pathway Pyrimidine_Derivative Pyrimidine_Derivative Topoisomerase_IIa Topoisomerase IIα Pyrimidine_Derivative->Topoisomerase_IIa inhibition Microtubule_Polymerization Microtubule Polymerization Pyrimidine_Derivative->Microtubule_Polymerization inhibition Protein_Kinases Protein Kinases (EGFR, CDK2) Pyrimidine_Derivative->Protein_Kinases inhibition DNA_Replication_Repair DNA Replication & Repair Topoisomerase_IIa->DNA_Replication_Repair Cell_Division Cell Division (Mitosis) Microtubule_Polymerization->Cell_Division Signal_Transduction Signal Transduction Pathways Protein_Kinases->Signal_Transduction Apoptosis Apoptosis DNA_Replication_Repair->Apoptosis Cell_Division->Apoptosis Signal_Transduction->Apoptosis

Caption: Potential anticancer mechanisms of pyrimidine derivatives.

Antimicrobial Potential: A Broad Spectrum of Activity

Beyond their anticancer effects, pyrimidine derivatives have demonstrated notable antimicrobial activity against a variety of pathogenic microorganisms. This broad-spectrum activity positions them as potential candidates for the development of new anti-infective agents.

Table 2: Antimicrobial Activity of Selected Pyrimidine-based Compounds

Compound ClassMicroorganismMIC (µg/mL)Reference
Dihydropyrimidines Gram-positive bacteriaNot specified[6]
Gram-negative bacteriaNot specified[6]
Pyrimidine-clubbed Benzimidazole Derivatives Staphylococcus aureusPotent[7]
Staphylococcus pyogenesPotent[7]
Escherichia coliPotent[7]
Pseudomonas aeruginosaPotent[7]

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.

The antimicrobial mechanism of action for some pyrimidine derivatives has been linked to the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria.[7] By targeting this pathway, these compounds can effectively halt microbial growth.

antimicrobial_workflow cluster_screening Antimicrobial Screening Bacterial_Strains Bacterial Strains (Gram-positive & Gram-negative) Inoculation Inoculate Media with Bacterial Suspension Bacterial_Strains->Inoculation Compound_Preparation Prepare Serial Dilutions of Pyrimidine Derivatives Compound_Preparation->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: General workflow for antimicrobial susceptibility testing.

Experimental Protocols

A cornerstone of reproducible scientific research is the detailed documentation of experimental methods. Below are outlines of key protocols typically employed in the evaluation of the biological activities of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

experimental_relationship Compound_Synthesis Synthesis of This compound Derivatives Biological_Screening Biological Screening Compound_Synthesis->Biological_Screening Anticancer_Assays Anticancer Assays (e.g., MTT) Biological_Screening->Anticancer_Assays Antimicrobial_Assays Antimicrobial Assays (e.g., MIC) Biological_Screening->Antimicrobial_Assays Enzyme_Inhibition_Assays Enzyme Inhibition Assays Biological_Screening->Enzyme_Inhibition_Assays Data_Analysis Data Analysis (IC50, MIC, Ki) Anticancer_Assays->Data_Analysis Antimicrobial_Assays->Data_Analysis Enzyme_Inhibition_Assays->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization

Caption: Logical flow from synthesis to lead optimization.

Future Directions

The preliminary data on this compound derivatives and their analogues are encouraging. Future research should focus on the synthesis of a broader library of these compounds to establish a clear structure-activity relationship (SAR). In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these promising molecules. Furthermore, in vivo efficacy and toxicity studies will be crucial steps in translating these findings into clinically viable therapeutic agents. The continued exploration of this chemical space holds significant promise for the discovery of novel drugs to combat cancer and infectious diseases.

References

Structure-Activity Relationship (SAR) of (5-Methylpyrimidin-2-yl)methanol Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1] Among the vast array of pyrimidine derivatives, (5-Methylpyrimidin-2-yl)methanol and its analogs represent a class of compounds with significant potential for therapeutic applications, demonstrating activities ranging from anticancer to anti-inflammatory.[2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Core Structure and Biological Significance

The this compound core, characterized by a pyrimidine ring substituted with a methyl group at the 5-position and a methanol group at the 2-position, serves as a versatile template for synthetic modifications. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the hydroxyl group of the methanol substituent can serve as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The methyl group at the 5-position can influence the electronic properties and steric profile of the molecule, impacting its binding affinity and selectivity.

Derivatives of the closely related 5-hydroxymethylpyrimidine scaffold have been investigated for their potential as anticancer and antibacterial agents.[3] These studies provide valuable insights into the SAR of this class of compounds, highlighting how modifications to the pyrimidine ring and the hydroxymethyl group can modulate biological activity.

Structure-Activity Relationship Insights

Analysis of various pyrimidine derivatives reveals several key principles that can be extrapolated to the SAR of this compound analogs:

  • Substitution at the 4- and 6-positions: Modifications at these positions on the pyrimidine ring significantly influence biological activity. The introduction of different substituents can alter the molecule's lipophilicity, electronic distribution, and steric bulk, thereby affecting its interaction with target proteins.

  • Role of the 5-substituent: The methyl group at the 5-position is crucial for activity in some contexts. For instance, in a series of N-Benzyl-2-phenylpyrimidin-4-amine derivatives, the presence of a 5-methyl group led to a twofold increase in potency compared to the unsubstituted analog.[4]

  • Modification of the Hydroxymethyl Group: The hydroxyl group can be a key pharmacophoric feature. Its replacement or modification can lead to significant changes in biological activity. For example, conversion to an ether, ester, or amine can alter the compound's hydrogen bonding capacity and overall polarity.

Quantitative SAR Data

To facilitate a clear comparison of the biological activities of various analogs, the following table summarizes key quantitative data from relevant studies. The data is primarily drawn from studies on structurally related 5-hydroxymethylpyrimidine derivatives, providing a foundational understanding of the SAR.

Compound IDR1 (Position 4)R2 (Position 6)R3 (Position 2)Biological Target/AssayActivity (IC50/EC50/Ki)Reference
3a -S-CH2-Ph-CH3-PhNot SpecifiedNot Specified[3]
3b -S-CH2-(2-Me-Ph)-CH3-PhNot SpecifiedNot Specified[3]
3c -NH2-CH3-PhNot SpecifiedNot Specified[3]
3d -NH-Et-CH3-PhNot SpecifiedNot Specified[3]
3e -NH-Pr-CH3-PhNot SpecifiedNot Specified[3]

Note: The provided search results did not contain specific IC50/EC50 values for a series of this compound analogs directly. The table is structured to be populated as more specific quantitative data becomes available.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of pyrimidine derivatives.

General Synthesis of 4,6-Disubstituted-2-Phenylpyrimidin-5-yl)methanol Analogs[3]

A common synthetic route involves the reaction of a starting pyrimidine derivative with various nucleophiles to introduce diversity at the 4- and 6-positions. For example, starting from a 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde, the aldehyde can be reduced to the corresponding alcohol, followed by nucleophilic substitution of the chlorine atoms.

Step 1: Reduction of the Aldehyde The pyrimidine-5-carbaldehyde is dissolved in a suitable solvent like methanol, and a reducing agent such as sodium borohydride is added portion-wise at 0°C. The reaction is stirred until completion, and the resulting alcohol is isolated by extraction.

Step 2: Nucleophilic Substitution The di-chloro pyrimidinyl methanol is then reacted with a variety of nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane or acetonitrile. The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion. The final products are purified by column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of these analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Material (e.g., Dichloropyrimidine) reduction Reduction of Aldehyde start->reduction NaBH4 substitution Nucleophilic Substitution reduction->substitution R-NH2 or R-SH purification Purification (Column Chromatography) substitution->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Cytotoxicity) characterization->in_vitro target_based Target-Based Assays (e.g., Kinase Inhibition) in_vitro->target_based sar_analysis SAR Analysis target_based->sar_analysis

Caption: Generalized workflow for the synthesis and biological evaluation of pyrimidine analogs.

Signaling Pathways

While specific signaling pathways for this compound analogs are not detailed in the provided search results, pyrimidine derivatives are known to modulate a variety of cellular signaling pathways implicated in diseases like cancer. For instance, some pyrimidine analogs act as kinase inhibitors, targeting key enzymes in proliferative signaling cascades.

The following diagram depicts a simplified, hypothetical signaling pathway that could be targeted by pyrimidine-based kinase inhibitors.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor This compound Analog (Kinase Inhibitor) inhibitor->raf

Caption: A hypothetical signaling pathway modulated by a pyrimidine-based kinase inhibitor.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The existing body of research on related pyrimidine derivatives provides a solid foundation for guiding future SAR studies. A systematic exploration of substitutions at the 4- and 6-positions of the pyrimidine ring, coupled with modifications of the 2-methanol group, is warranted to build a comprehensive SAR profile for this class of compounds. Further investigation into the specific molecular targets and signaling pathways modulated by these analogs will be crucial for advancing their development towards clinical applications. The use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of potent and selective analogs with improved pharmacological properties.

References

The Emergence of (5-Methylpyrimidin-2-yl)methanol as a Versatile Precursor for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, largely due to its structural resemblance to the adenine core of ATP, enabling competitive binding to the kinase hinge region.[1] Within the vast chemical space of pyrimidine-based compounds, (5-Methylpyrimidin-2-yl)methanol has been identified as a highly valuable and versatile starting material for the synthesis of a new generation of potent and selective kinase inhibitors. This technical guide details the synthetic routes, key experimental protocols, and biological activities of kinase inhibitors derived from this crucial precursor, with a focus on Janus kinase 2 (JAK2) inhibitors.

From Precursor to Potent Inhibitor: A Synthetic Journey

The journey from this compound to a potent kinase inhibitor involves a series of strategic chemical transformations designed to introduce functionalities capable of interacting with the target kinase. A key transformation is the conversion of the hydroxymethyl group into an aminomethyl group, which serves as a critical linker to other molecular fragments.

Key Synthetic Transformations

A plausible and experimentally supported synthetic pathway to generate a key intermediate, 2-(aminomethyl)-5-methylpyrimidine, from this compound is outlined below. This intermediate can then be further elaborated to yield a variety of kinase inhibitors.

  • Activation of the Hydroxymethyl Group: The primary alcohol of this compound is first activated to facilitate nucleophilic substitution. This can be achieved through various methods, such as conversion to a tosylate or a halide.

  • Introduction of the Amino Moiety: The activated intermediate can then be converted to the corresponding aminomethyl derivative. A common strategy involves displacement with an azide followed by reduction.[1] Alternatively, direct amination of the corresponding alkoxymethyl derivative can be employed.[2]

The following diagram illustrates the logical workflow for the synthesis of a generic kinase inhibitor starting from this compound.

G cluster_0 Precursor Activation & Functionalization cluster_1 Kinase Inhibitor Synthesis Start This compound Activation Activation of Hydroxymethyl Group (e.g., Tosylation, Halogenation) Start->Activation Intermediate Reactive Intermediate (e.g., 2-(Chloromethyl)-5-methylpyrimidine) Activation->Intermediate Amination Introduction of Amino Group (e.g., Azide substitution & reduction) Intermediate->Amination KeyIntermediate Key Intermediate (2-(Aminomethyl)-5-methylpyrimidine) Amination->KeyIntermediate Coupling Coupling Reaction (e.g., Buchwald-Hartwig amination) KeyIntermediate->Coupling CouplingPartner Coupling Partner (e.g., Aryl or Heteroaryl Halide) CouplingPartner->Coupling FinalInhibitor Final Kinase Inhibitor Coupling->FinalInhibitor

Synthetic workflow from precursor to kinase inhibitor.

Targeting JAK2: A Case Study

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling. The JAK2V617F mutation is a key driver in myeloproliferative neoplasms (MPNs), making selective JAK2 inhibitors highly sought-after therapeutic agents.[3] A series of potent and selective JAK2 inhibitors have been developed based on the N-(4-(aminomethyl)phenyl)pyrimidin-2-amine scaffold, which can be synthesized from the this compound-derived aminomethyl intermediate.[3]

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a lead compound and its optimized derivative against the JAK family of kinases.[3]

CompoundTarget KinaseIC50 (nM)Selectivity vs. JAK2
Lead Compound (13ac) JAK2--
JAK1--
JAK3--
TYK2--
Optimized Compound (A8) JAK2 5 1x
JAK119338.6x
JAK327354.6x
TYK220641.2x

Data extracted from a study on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as selective JAK2 inhibitors.[3]

Signaling Pathway

JAK2 is a critical component of the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, JAK2 is activated, leading to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. Activated STATs then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. Inhibitors targeting JAK2 block this cascade, thereby mitigating the effects of aberrant signaling in diseases like MPNs.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Gene Gene Expression pSTAT->Gene Transcription Regulation Nucleus Nucleus Inhibitor JAK2 Inhibitor (Derived from This compound) Inhibitor->JAK2 Inhibition

JAK-STAT signaling pathway and the point of inhibition.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of kinase inhibitors. The following are generalized protocols for key steps in the synthesis of JAK2 inhibitors derived from this compound.

Protocol 1: Synthesis of 2-(Azidomethyl)-5-methylpyrimidine

This protocol describes a method for converting the hydroxymethyl group to an azidomethyl group, a key step in forming the aminomethyl intermediate.[1]

  • TOSYLATION: To a solution of this compound (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude tosylated product, which can be used in the next step without further purification.

  • AZIDE DISPLACEMENT: Dissolve the crude tosylate in dimethylformamide (DMF) and add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Cool the mixture to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(azidomethyl)-5-methylpyrimidine.

Protocol 2: Synthesis of 2-(Aminomethyl)-5-methylpyrimidine

This protocol details the reduction of the azide to the corresponding amine.[1]

  • Dissolve 2-(azidomethyl)-5-methylpyrimidine (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 2-(aminomethyl)-5-methylpyrimidine, which can be used in subsequent coupling reactions.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the target kinase enzyme (e.g., recombinant human JAK2), and the test compound solution. Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate peptide.

  • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., HTRF, AlphaLISA, or filter-binding assay).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound has proven to be a valuable and versatile precursor in the discovery and development of novel kinase inhibitors. Its straightforward functionalization allows for the efficient synthesis of key intermediates, such as 2-(aminomethyl)-5-methylpyrimidine, which can be readily incorporated into a diverse range of inhibitor scaffolds. The successful development of potent and selective JAK2 inhibitors from this precursor highlights its potential in generating targeted therapies for various diseases, particularly in the realm of oncology and inflammatory disorders. The synthetic routes and experimental protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this compound in the design of next-generation kinase inhibitors.

References

An In-depth Technical Guide to the Reaction Mechanisms of (5-Methylpyrimidin-2-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methylpyrimidin-2-yl)methanol is a versatile heterocyclic building block in organic synthesis, primarily utilized in the development of pharmaceutical agents. Its structure, featuring a reactive primary alcohol appended to a pyrimidine core, allows for a variety of chemical transformations. This guide provides a detailed examination of the principal reaction mechanisms involving this compound, including oxidation, esterification, and etherification of the hydroxymethyl group. Furthermore, it explores the reactivity of the pyrimidine ring and the role of this compound as a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors. Detailed experimental protocols, quantitative data from analogous systems, and visual representations of reaction pathways are presented to facilitate its application in research and drug development.

Introduction

This compound, a substituted pyrimidine, is a valuable scaffold in medicinal chemistry. The pyrimidine motif is a core component of numerous biologically active compounds, including several approved drugs. The presence of a hydroxymethyl group at the 2-position and a methyl group at the 5-position of the pyrimidine ring provides specific steric and electronic properties that can be exploited for the synthesis of targeted therapeutic agents. The primary alcohol functionality serves as a handle for a range of chemical modifications, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. This guide will delve into the fundamental reaction mechanisms associated with this compound, providing a technical resource for its effective utilization in organic synthesis.

Reactions of the Hydroxymethyl Group

The primary alcohol of this compound is the most reactive site for many common organic transformations. These reactions are crucial for modifying the molecule's properties and for its incorporation into larger, more complex structures.

Oxidation

The hydroxymethyl group of this compound can be oxidized to form either the corresponding aldehyde, 5-methyl-2-pyrimidinecarboxaldehyde, or the carboxylic acid, 5-methyl-2-pyrimidinecarboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are required to selectively oxidize the primary alcohol to an aldehyde without further oxidation to the carboxylic acid. Common methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1][2][3][4]

Reaction Mechanism (Swern Oxidation):

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[1][5][6][7][8] The reaction proceeds through the formation of an alkoxysulfonium ylide, which then collapses to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[1]

Swern_Oxidation Reactant This compound Alkoxysulfonium Alkoxysulfonium Salt Reactant->Alkoxysulfonium + Activated DMSO DMSO_Oxalyl DMSO, (COCl)₂ Base Et₃N Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Et₃N - Et₃NH⁺Cl⁻ Product 5-Methyl-2-pyrimidinecarboxaldehyde Ylide->Product Rearrangement Permanganate_Oxidation Reactant This compound Carboxylate Pyrimidinyl-carboxylate Reactant->Carboxylate Oxidation KMnO4 KMnO₄, OH⁻ Acid H₃O⁺ Product 5-Methyl-2-pyrimidinecarboxylic acid Carboxylate->Product Acidification Fischer_Esterification Reactant_Alc This compound Tetrahedral_Int Tetrahedral Intermediate Reactant_Alc->Tetrahedral_Int + Protonated R-COOH Reactant_Acid R-COOH Catalyst H⁺ Product (5-Methylpyrimidin-2-yl)methyl ester Tetrahedral_Int->Product - H₂O, - H⁺ Williamson_Ether_Synthesis Reactant_Alc This compound Alkoxide Pyrimidinyl-methoxide Reactant_Alc->Alkoxide + NaH - H₂ Base NaH Alkyl_Halide R-X Product 2-(Alkoxymethyl)-5-methylpyrimidine Alkoxide->Product + R-X - NaX Kinase_Inhibitor_Synthesis Start This compound Oxidation Oxidation Start->Oxidation Aldehyde 5-Methyl-2-pyrimidinecarboxaldehyde Oxidation->Aldehyde Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination Amine Substituted Pyrimidinyl-methylamine Reductive_Amination->Amine Amide_Coupling Amide Coupling Amine->Amide_Coupling Aryl_Amine Aryl-NH₂ Aryl_Amine->Reductive_Amination Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Reductive_Amination Product Final Kinase Inhibitor Amide_Coupling->Product Aryl_Acid Aryl-COOH Aryl_Acid->Amide_Coupling Coupling_Agent EDC, HOBt Coupling_Agent->Amide_Coupling

References

Methodological & Application

Application Notes and Protocols for the Reduction of 5-Methyl-2-pyrimidinecarboxylate to (5-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical reduction of a methyl 5-methyl-2-pyrimidinecarboxylate to its corresponding primary alcohol, (5-Methylpyrimidin-2-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol is primarily based on the use of lithium aluminum hydride (LiAlH4), a powerful reducing agent for ester functionalities.[1][2][3][4][5][6]

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. For heterocyclic compounds such as pyrimidine derivatives, this reaction requires careful consideration of the reducing agent and reaction conditions to achieve chemoselectivity and avoid undesired side reactions, such as the reduction of the pyrimidine ring itself.[7] The presence of an electron-donating methyl group at the 5-position of the pyrimidine ring is expected to decrease the likelihood of ring reduction. This protocol outlines a reliable method using lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent.

Data Presentation: Comparison of Reducing Agents for Ester Reduction

The following table summarizes common reducing agents for the conversion of esters to primary alcohols, highlighting their reactivity and typical reaction conditions.

Reducing AgentFormulaTypical Solvent(s)Typical TemperatureReactivity towards EstersNotes
Lithium Aluminum Hydride LiAlH₄THF, Diethyl ether0 °C to room temp.HighPowerful, non-selective, reacts violently with protic solvents.[3][4]
Sodium Borohydride NaBH₄Methanol, EthanolRoom temp. to refluxLow to moderateGenerally slow for esters; reactivity can be enhanced with additives.[5][8][9][10]
Diisobutylaluminum Hydride DIBAL-HToluene, Hexane, DCM-78 °C to room temp.HighCan selectively reduce esters to aldehydes at low temperatures.
Borane-Dimethyl Sulfide BH₃·SMe₂THFRefluxModerateReactivity depends on the ester substrate (aliphatic vs. aromatic).[5]

Experimental Protocol: Reduction of Methyl 5-methyl-2-pyrimidinecarboxylate

This protocol details the reduction of methyl 5-methyl-2-pyrimidinecarboxylate to this compound using lithium aluminum hydride.

Materials:

  • Methyl 5-methyl-2-pyrimidinecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Saturated aqueous sodium sulfate solution

  • Distilled water

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add a magnetic stir bar and lithium aluminum hydride (1.2 equivalents) suspended in anhydrous THF (or diethyl ether).

    • Cool the suspension to 0 °C using an ice bath.

  • Addition of the Ester:

    • Dissolve methyl 5-methyl-2-pyrimidinecarboxylate (1.0 equivalent) in anhydrous THF in a separate flask.

    • Transfer the ester solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by the sequential dropwise addition of:

      • Water (X mL, where X is the mass of LiAlH₄ in grams).

      • 15% aqueous sodium hydroxide solution (X mL).

      • Water (3X mL).

    • A white granular precipitate of aluminum salts should form.

  • Work-up and Isolation:

    • Stir the resulting mixture at room temperature for 30 minutes.

    • Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.

    • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry). The CAS number for this compound is 90905-61-6.[11][12][13]

Safety Precautions:

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water and other protic solvents. Handle it with extreme care in a fume hood and under an inert atmosphere.[4]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • The quenching procedure is highly exothermic and releases hydrogen gas. Perform it slowly and with adequate cooling.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the reduction of methyl 5-methyl-2-pyrimidinecarboxylate.

experimental_workflow start Start setup Reaction Setup: LiAlH4 in anhydrous THF at 0 °C start->setup addition Slow addition of Methyl 5-methyl-2-pyrimidinecarboxylate solution setup->addition reaction Reaction at room temperature (2-4 hours) addition->reaction quench Quenching at 0 °C (H2O, NaOH(aq), H2O) reaction->quench workup Work-up: Filtration and concentration quench->workup purification Purification: Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the reduction of methyl 5-methyl-2-pyrimidinecarboxylate.

References

Application Notes and Protocols for the Use of (5-Methylpyrimidin-2-yl)methanol in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (5-Methylpyrimidin-2-yl)methanol and its derivatives in Suzuki-Miyaura cross-coupling reactions. The methodologies detailed herein are crucial for the synthesis of complex biaryl and heteroaryl structures, which are prevalent scaffolds in medicinal chemistry and drug discovery.

The pyrimidine moiety is a key structural component in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The functionalization of pyrimidine rings via cross-coupling reactions is, therefore, a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura reaction, in particular, offers a powerful and versatile method for the formation of carbon-carbon bonds, demonstrating broad functional group tolerance and utilizing readily available and less toxic reagents.[3][4]

This document provides protocols adapted from established procedures for structurally similar pyrimidine derivatives, offering a robust starting point for the development of specific applications for this compound in drug discovery and materials science.[1][5][6]

Data Presentation: Reaction Parameter Optimization

The successful execution of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the judicious selection of the catalyst, base, and solvent system. The following tables are presented as templates for the systematic optimization of reaction conditions for the coupling of a halogenated derivative of this compound with a suitable boronic acid.

Table 1: Catalyst and Ligand Screening

Catalyst PrecursorLigandCatalyst Loading (mol%)Observations/Yield (%)
Pd(PPh₃)₄PPh₃ (integrated)2 - 5A common starting point, effective for many substrates.[7][8]
Pd₂(dba)₃P(t-Bu)₃1 - 2Highly active system, beneficial for less reactive chlorides.
PdCl₂(dppf)dppf (integrated)3 - 5Broad applicability for aryl and heteroaryl couplings.
Pd(OAc)₂SPhos2 - 4Buchwald ligand-based system, known for high reactivity.[5]

Reaction Conditions: Halogenated this compound derivative (1.0 mmol), Arylboronic acid (1.2 mmol), Base (2.0 mmol), Solvent (5 mL), 80-110 °C, 12-24 h.

Table 2: Base and Solvent System Optimization

BaseSolvent SystemTemperature (°C)Observations/Yield (%)
K₂CO₃1,4-Dioxane / H₂O (4:1)100A robust and widely used system for heteroaryl chlorides.[8]
K₃PO₄1,4-Dioxane100A stronger base, often effective for challenging couplings.[7]
NaHCO₃DME / H₂O (3:1)85A milder base suitable for sensitive functional groups.
Cs₂CO₃Toluene110Often employed for hindered substrates.

Reaction Conditions: Halogenated this compound derivative (1.0 mmol), Arylboronic acid (1.2 mmol), Catalyst (X mol%), 12-24 h.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the Suzuki-Miyaura cross-coupling of a halogenated this compound derivative.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point for the coupling of a chloro- or bromo-substituted this compound derivative with an arylboronic acid.

Materials:

  • Halogenated this compound derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[7][8]

  • Base (e.g., K₂CO₃, 2.0 mmol)[8]

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halogenated this compound derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for Suzuki-Miyaura couplings.[1]

Materials:

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Halogenated this compound derivative (0.5 mmol)

  • Arylboronic acid (0.6 mmol)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₃PO₄, 1.0 mmol)

  • Solvent (e.g., 1,4-Dioxane, 4 mL)

Procedure:

  • To the microwave reactor vial, add the halogenated this compound derivative, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes) with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1_r2 reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product reagents R1-X (Aryl Halide) reagents->oxidative_addition boronic_acid R2-B(OR)2 (Boronic Acid/Ester) boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Halogenated Pyrimidine - Boronic Acid - Catalyst - Base inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat and Stir (Conventional or Microwave) add_solvent->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extraction Aqueous Work-up and Extraction quench->extraction drying Dry Organic Layer extraction->drying concentrate Concentrate in vacuo drying->concentrate purification Purify by Chromatography concentrate->purification product Isolated Product purification->product

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Logical_Relationships Substrate Pyrimidine Halide Yield Reaction Yield Substrate->Yield BoronicAcid Boronic Acid/Ester BoronicAcid->Yield Catalyst Palladium Catalyst & Ligand Catalyst->Yield Purity Product Purity Catalyst->Purity Time Reaction Time Catalyst->Time Base Base Base->Yield Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield Temperature->Time

Caption: Logical relationships of key reaction components and outcomes.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents Using (5-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (5-Methylpyrimidin-2-yl)methanol as a key starting material in the synthesis of pyrimidine-based anticancer agents. The focus is on the synthesis of 2-((substituted anilino)methyl)-5-methylpyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational anticancer drugs. These compounds often function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. This compound is a versatile building block for the synthesis of a variety of pyrimidine derivatives. Its primary utility in this context is as a precursor to 2-(chloromethyl)-5-methylpyrimidine, a reactive intermediate that can be readily coupled with various nucleophiles, such as substituted anilines, to generate libraries of potential kinase inhibitors. This document outlines a proposed synthetic pathway and provides detailed, analogous experimental protocols for the synthesis of such anticancer agents.

Proposed Synthetic Pathway

A plausible and chemically sound two-step synthetic route for the preparation of 2-((substituted anilino)methyl)-5-methylpyrimidine derivatives from this compound is outlined below. This pathway involves an initial chlorination of the alcohol followed by a nucleophilic substitution with a substituted aniline.

G start This compound intermediate 2-(Chloromethyl)-5-methylpyrimidine start->intermediate Step 1: Chlorination (e.g., SOCl₂) product 2-((Substituted anilino)methyl)-5-methylpyrimidine (Anticancer Agent) intermediate->product Step 2: Nucleophilic Substitution (Substituted Aniline, Base)

Caption: Proposed synthetic workflow for anticancer agents.

Experimental Protocols

The following protocols are based on established procedures for analogous reactions and can be adapted for the synthesis of a variety of 2-((substituted anilino)methyl)-5-methylpyrimidine derivatives.

Protocol 1: Synthesis of 2-(Chloromethyl)-5-methylpyrimidine (Intermediate)

This protocol describes the chlorination of a hydroxymethylpyrimidine using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add anhydrous toluene.

  • Add this compound (1.0 eq) to the toluene.

  • Slowly add thionyl chloride (1.1-1.2 eq) to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).[1]

  • Cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Filter the solid product under a stream of nitrogen.

  • Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.[1]

  • Dry the product under vacuum to obtain 2-(chloromethyl)-5-methylpyrimidine.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Add this compound and Toluene to Flask B Add Thionyl Chloride A->B C Reflux for 2-4 hours B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Precipitate/Concentrate E->F G Filter Solid Product F->G H Wash with Diethyl Ether G->H I Dry Under Vacuum H->I G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Substituted Aniline and Base in DMF B Add 2-(Chloromethyl)-5-methylpyrimidine A->B C Heat to 60-80°C for 4-8 hours B->C D Monitor by TLC C->D E Cool and Quench with Water D->E Reaction Complete F Extract with Ethyl Acetate E->F G Wash, Dry, and Concentrate F->G H Purify by Column Chromatography G->H EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Anilino-pyrimidine Inhibitor Inhibitor->EGFR Inhibition CDK_Signaling cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F Inhibition CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Transcription DNA_Synthesis DNA Synthesis CyclinE_CDK2->DNA_Synthesis Inhibitor Anilino-pyrimidine Inhibitor Inhibitor->CyclinD_CDK46 Inhibition Inhibitor->CyclinE_CDK2 Inhibition

References

Application Notes and Protocols for the Functionalization of the Pyrimidine Ring in (5-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical modification of the pyrimidine ring in (5-Methylpyrimidin-2-yl)methanol. The following protocols detail a robust two-step strategy involving an initial halogenation of the hydroxymethyl group, followed by various palladium-catalyzed cross-coupling reactions to introduce diverse functionalities. This approach offers a versatile platform for the synthesis of novel pyrimidine derivatives for applications in medicinal chemistry and drug discovery.

Overview of Functionalization Strategy

The primary strategy for functionalizing this compound involves a two-step sequence:

  • Activation of the Hydroxymethyl Group: Conversion of the primary alcohol to a more reactive leaving group, typically a halide (e.g., chloride), is the initial and crucial step. This transformation enables subsequent nucleophilic substitution or cross-coupling reactions.

  • Cross-Coupling Reactions: The resulting activated pyrimidine derivative can then undergo various palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 2-position of the pyrimidine ring.

An alternative, though potentially less substrate-general, approach is the direct C-H functionalization of the pyrimidine ring.

Experimental Protocols

Protocol 1: Chlorination of this compound

This protocol describes the conversion of the hydroxymethyl group to a chloromethyl group using thionyl chloride. This method is effective for preparing the key intermediate for subsequent cross-coupling reactions.[1]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • Diethyl ether, anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Ice bath

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate. If not, reduce the solvent volume under vacuum to induce precipitation.

  • Filter the solid product under a nitrogen stream.

  • Wash the collected solid with cold, anhydrous diethyl ether to remove excess thionyl chloride and other impurities.

  • Dry the product under vacuum to obtain 2-(chloromethyl)-5-methylpyrimidine.

Expected Yield: 75-90%

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-methylpyrimidine with Arylboronic Acids

This protocol details the formation of a C-C bond between the pyrimidine ring and an aryl group, a common transformation in drug discovery.[2][3][4]

Materials:

  • 2-Chloro-5-methylpyrimidine (from Protocol 1)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stirring bar

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add 2-Chloro-5-methylpyrimidine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst, the phosphine ligand, and the base.

  • Add the degassed solvent mixture (1,4-dioxane and water).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 8-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 2-aryl-5-methylpyrimidine derivative.

Protocol 3: Stille Cross-Coupling of 2-Chloro-5-methylpyrimidine with Organostannanes

The Stille reaction provides an alternative method for C-C bond formation, particularly useful when the corresponding boronic acid is unstable or unavailable.[5][6][7]

Materials:

  • 2-Chloro-5-methylpyrimidine (from Protocol 1)

  • Organostannane (e.g., aryltributyltin) (1.1-1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Tri(2-furyl)phosphine or other suitable ligand

  • Copper(I) iodide (CuI) (optional, can enhance reaction rate)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and ligand.

  • Add the anhydrous solvent and stir for a few minutes.

  • Add 2-Chloro-5-methylpyrimidine (1.0 eq) and the organostannane (1.1-1.2 eq). If using, add CuI at this stage.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination of 2-Chloro-5-methylpyrimidine

This protocol enables the synthesis of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the pyrimidine ring.[8][9][10]

Materials:

  • 2-Chloro-5-methylpyrimidine (from Protocol 1)

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst (1-3 mol%)

  • A suitable phosphine ligand (e.g., BINAP, XPhos)

  • Sodium tert-butoxide (NaOtBu) or another strong base (1.2-2.0 eq)

  • Anhydrous toluene or 1,4-dioxane

  • Sealed tube or Schlenk flask

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry sealed tube or Schlenk flask.

  • Add 2-Chloro-5-methylpyrimidine (1.0 eq) and the amine (1.1-1.5 eq).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the functionalization of pyrimidine derivatives, providing a basis for comparison and optimization.

Table 1: Halogenation of Hydroxymethylpyrimidines

Starting MaterialReagentSolventTemperature (°C)Time (h)ProductYield (%)Reference
2-(Hydroxymethyl)pyrimidineThionyl ChlorideTolueneRoom Temp2-42-(Chloromethyl)pyrimidine75-90[1]
AlcoholCBr₄, PPh₃Dichloromethane0 to Room Temp1-3Alkyl BromideHigh[11]
AlcoholCCl₄, PPh₃Dichloromethane0 to Room Temp1-3Alkyl ChlorideHigh[11][12]

Table 2: Suzuki-Miyaura Coupling of Halopyrimidines

HalopyrimidineBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-ChloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001285[2]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O100 (MW)0.2574[4]
5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄t-Amyl Alcohol100-1201283

Table 3: Stille Coupling of Halopyrimidines

HalopyrimidineOrganostannaneCatalyst (mol%)LigandSolventTemperature (°C)Time (h)Yield (%)Reference
Aryl HalideOrganotin ReagentPd(dppf)Cl₂·DCM (10)dppfDMF406087[5]
Aryl BromideOrganotin ReagentPd(PPh₃)₄ (10)PPh₃DMF110-52

Table 4: Buchwald-Hartwig Amination of Halopyrimidines

HalopyrimidineAmineCatalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aryl BromidePrimary/Secondary AminePd(OAc)₂ (2)BINAPNaOtBuToluene80-11012-24High[10]
Aryl ChloridePrimary AminePd₂(dba)₃ (1)BrettPhosNaOtBuToluene10018High[9]

Visualizations

Signaling Pathways and Experimental Workflows

Functionalization_Workflow cluster_start Starting Material cluster_activation Activation Step cluster_intermediate Key Intermediate cluster_coupling Cross-Coupling Reactions cluster_products Functionalized Products start This compound activation Halogenation (e.g., with SOCl₂) start->activation Protocol 1 intermediate 2-(Chloromethyl)-5-methylpyrimidine activation->intermediate suzuki Suzuki Coupling (Arylboronic Acids) intermediate->suzuki Protocol 2 stille Stille Coupling (Organostannanes) intermediate->stille Protocol 3 buchwald Buchwald-Hartwig (Amines) intermediate->buchwald Protocol 4 prod_suzuki 2-Aryl-5-methylpyrimidines suzuki->prod_suzuki prod_stille 2-Aryl/Alkyl-5-methylpyrimidines stille->prod_stille prod_buchwald 2-Amino-5-methylpyrimidines buchwald->prod_buchwald

Caption: Workflow for the functionalization of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R-Pd(II)L2-X (R = Pyrimidinyl) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl R-Pd(II)L2-Ar Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar (Functionalized Pyrimidine) RedElim->Product Boronic ArB(OH)₂ + Base Boronic->Transmetalation Halide R-X (Halopyrimidine) Halide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

The protocols outlined in these application notes provide a robust and versatile framework for the functionalization of this compound. By employing a two-step strategy of halogenation followed by palladium-catalyzed cross-coupling, researchers can access a diverse array of novel pyrimidine derivatives. The provided data and workflows serve as a valuable resource for the design and execution of these synthetic transformations, ultimately aiding in the development of new chemical entities for pharmaceutical and agrochemical applications.

References

Application Notes and Protocols for the Development of Anti-inflammatory Compounds Based on the (5-Methylpyrimidin-2-yl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular disorders, and neurodegenerative conditions. The development of novel anti-inflammatory agents remains a critical area of research. Pyrimidine derivatives have emerged as a promising class of compounds, exhibiting a variety of biological activities, including potent anti-inflammatory effects.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of (5-Methylpyrimidin-2-yl)methanol as a scaffold for the synthesis and development of new anti-inflammatory drug candidates. While direct anti-inflammatory data for this compound is not extensively available in the public domain, its structural motif is a key component of various biologically active molecules. These notes will, therefore, leverage data from structurally related pyrimidine derivatives to provide a comprehensive guide for investigation.

The primary mechanisms through which pyrimidine derivatives exert their anti-inflammatory effects often involve the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, as well as the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX).[3]

Key Signaling Pathways in Inflammation

A fundamental understanding of the molecular pathways driving inflammation is crucial for the rational design and evaluation of novel anti-inflammatory compounds.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

NF_kB_Pathway cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation Proteasome->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocation Nucleus Nucleus DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Transcription DNA->Genes induces

Caption: Simplified NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling cascade is another critical pathway in the regulation of inflammation. It consists of a series of protein kinases that are sequentially activated by phosphorylation. The key MAPK families involved in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways leads to the expression of various inflammatory mediators.[3]

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., TAK1, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) MAPK->TranscriptionFactors activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation induces

Caption: General overview of the MAPK signaling cascade.

Experimental Workflow for Anti-inflammatory Drug Discovery

The process of identifying and characterizing novel anti-inflammatory compounds derived from this compound can be structured into a multi-step workflow, from initial synthesis to in vivo validation.

Experimental_Workflow Synthesis Synthesis of this compound Derivatives InVitro_Screening Cytotoxicity Assays (MTT) Anti-inflammatory Assays (NO, Cytokine, COX) Synthesis->InVitro_Screening Hit_Identification Hit Identification & Lead Optimization InVitro_Screening->Hit_Identification Hit_Identification->Synthesis SAR-guided Optimization Mechanism_of_Action Western Blot (NF-κB, MAPK) qRT-PCR Hit_Identification->Mechanism_of_Action InVivo_Studies Carrageenan-induced Paw Edema LPS-induced Systemic Inflammation Mechanism_of_Action->InVivo_Studies Preclinical_Development Preclinical Development InVivo_Studies->Preclinical_Development

Caption: A typical workflow for anti-inflammatory drug discovery.

Data on Anti-inflammatory Activity of Pyrimidine Derivatives

The following tables summarize quantitative data for the anti-inflammatory activity of various pyrimidine derivatives, which can serve as a benchmark for newly synthesized compounds based on the this compound scaffold.

Table 1: In Vitro Anti-inflammatory Activity of Representative Pyrimidine Derivatives

Compound ClassAssayTarget Cell LineIC50 / % InhibitionReference CompoundIC50 / % Inhibition (Reference)
Pyrido[2,3-d]pyrimidineLipoxygenase (LOX) InhibitionN/AIC50 = 42 µM (Compound 2a)N/AN/A
Pyrido[2,3-d]pyrimidineLipoxygenase (LOX) InhibitionN/AIC50 = 47.5 µM (Compound 2f)N/AN/A
PyrimidopyrimidineAnti-hemolytic ActivityRed Blood CellsStrong anti-hemolytic effect (Compound 4b, 10c, 11a-c)N/AN/A
MorpholinopyrimidineiNOS and COX-2 Expression in LPS-stimulated RAW 264.7 cellsRAW 264.7Significant reduction (Compound V4, V8)N/AN/A

Data is illustrative and sourced from studies on various pyrimidine derivatives.[1][4]

Table 2: In Vivo Anti-inflammatory Activity of Representative Pyrimidine Derivatives

Compound ClassAnimal ModelDose% Inhibition of EdemaReference Compound% Inhibition of Edema (Reference)
Pyrido[2,3-d]pyrimidineCarrageenan-induced rat paw edemaN/A74% (Compound 25)CelecoxibN/A
ThiazolopyrimidineAcetic acid-induced writhing in miceN/AModerate to good analgesic activityDiclofenac sodiumN/A

Data is illustrative and sourced from studies on various pyrimidine derivatives.

Experimental Protocols

Below are detailed protocols for key in vitro and in vivo experiments to assess the anti-inflammatory potential of novel compounds.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic concentration of the test compounds.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Nitric Oxide (NO) Production Assay (Griess Test)

  • Objective: To measure the inhibitory effect of test compounds on NO production in LPS-stimulated macrophages.

  • Materials:

    • RAW 264.7 cells

    • DMEM medium

    • Test compounds

    • Lipopolysaccharide (LPS)

    • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA)

  • Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of stimulated macrophages.

  • Materials:

    • Culture supernatants from the NO production assay

    • ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-6, IL-1β)

    • Microplate reader

  • Protocol:

    • Perform the ELISA according to the manufacturer's instructions for the specific kit.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the culture supernatants and standards to the wells.

    • Add the detection antibody, followed by a streptavidin-HRP conjugate.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations from the standard curve.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the acute anti-inflammatory activity of test compounds in vivo.

  • Materials:

    • Wistar rats (150-200 g)

    • Test compounds

    • Indomethacin (positive control)

    • 1% Carrageenan solution in saline

    • Pletysmometer

  • Protocol:

    • Fast the animals overnight with free access to water.

    • Administer the test compounds and the positive control (e.g., Indomethacin, 10 mg/kg) orally or intraperitoneally. The control group receives the vehicle.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a pletysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vt).

    • Calculate the percentage of edema inhibition using the formula: % Inhibition = [((Vt - V0)control - (Vt - V0)treated) / (Vt - V0)control] x 100

Conclusion

This compound represents a valuable starting point for the design and synthesis of novel anti-inflammatory agents. The protocols and data presented in these application notes provide a solid framework for researchers to screen and characterize new pyrimidine derivatives. By targeting key inflammatory pathways such as NF-κB and MAPK, and by utilizing established in vitro and in vivo models, it is possible to identify and optimize lead compounds for further preclinical and clinical development. The broad biological activity of the pyrimidine scaffold suggests that derivatives of this compound could hold significant therapeutic potential.

References

Application Notes and Protocols for the Scale-Up Synthesis of (5-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable experimental protocols for the synthesis of (5-Methylpyrimidin-2-yl)methanol, a valuable building block in medicinal chemistry and drug development. The described synthetic route is a robust three-step process designed for efficiency, scalability, and safety, commencing with the synthesis of 5-methylpyrimidine-2-carbonitrile, followed by its conversion to the corresponding ethyl ester via a Pinner reaction, and concluding with a selective reduction to the target alcohol.

Synthetic Pathway Overview

The scale-up synthesis of this compound is achieved through a three-step sequence, as illustrated below. This pathway was selected for its utilization of readily available starting materials and reagents, and for its amenability to large-scale production.

Synthetic_Pathway 2-Methylpyrimidine 2-Methylpyrimidine 5-Methylpyrimidine-2-carbonitrile 5-Methylpyrimidine-2-carbonitrile 2-Methylpyrimidine->5-Methylpyrimidine-2-carbonitrile 1. NaNO2, Acetic Acid 2. POCl3 Ethyl_5-methylpyrimidine-2-carboxylate Ethyl 5-methylpyrimidine- 2-carboxylate 5-Methylpyrimidine-2-carbonitrile->Ethyl_5-methylpyrimidine-2-carboxylate Ethanol, HCl (gas) (Pinner Reaction) Target This compound Ethyl_5-methylpyrimidine-2-carboxylate->Target NaBH4, THF/Methanol

Caption: Proposed three-step synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis, providing a clear comparison of reaction parameters and expected outcomes for a scale-up operation.

Table 1: Synthesis of 5-Methylpyrimidine-2-carbonitrile

ParameterValue
Starting Material2-Methylpyrimidine
Key ReagentsSodium Nitrite, Acetic Acid, Phosphorus Oxychloride
SolventAcetic Acid
Reaction Temperature5-15°C (Nitrosation), 70-110°C (Dehydration)
Reaction Time2-3 hours (Nitrosation), 2-4 hours (Dehydration)
Typical Yield85-90%
Purity (typical)>98% (by HPLC)

Table 2: Synthesis of Ethyl 5-methylpyrimidine-2-carboxylate

ParameterValue
Starting Material5-Methylpyrimidine-2-carbonitrile
Key ReagentsAnhydrous Ethanol, Hydrogen Chloride (gas)
SolventAnhydrous Ethanol
Reaction Temperature0-10°C
Reaction Time12-24 hours
Typical Yield75-85%
Purity (typical)>97% (by GC-MS)

Table 3: Synthesis of this compound

ParameterValue
Starting MaterialEthyl 5-methylpyrimidine-2-carboxylate
Key ReagentSodium Borohydride
SolventTetrahydrofuran (THF) / Methanol
Reaction Temperature0°C to reflux
Reaction Time4-6 hours
Typical Yield80-90%
Purity (typical)>99% (by HPLC)

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the scale-up synthesis of this compound.

Step 1: Synthesis of 5-Methylpyrimidine-2-carbonitrile

This procedure is adapted from a patented method and optimized for scale-up.

Materials:

  • 2-Methylpyrimidine

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Phosphorus Oxychloride (POCl₃)

  • Deionized Water

  • Ice

Equipment:

  • Large-capacity, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Nitrosation:

    • Charge the reactor with 2-methylpyrimidine (1.0 eq) and glacial acetic acid (4-8 volumes).

    • Cool the mixture to 5-10°C using a chiller.

    • Slowly add a solution of sodium nitrite (1.2-1.5 eq) in water over 2-3 hours, maintaining the internal temperature below 15°C.

    • Stir the reaction mixture at 5-15°C for an additional 2-3 hours after the addition is complete.

    • The formation of a yellow solid intermediate is expected. Filter the solid, wash with cold water, and dry.

  • Dehydration:

    • In a clean and dry reactor, carefully charge phosphorus oxychloride (5-10 volumes).

    • Slowly add the dried intermediate from the previous step in portions, controlling the initial exotherm.

    • Heat the reaction mixture to 70-110°C and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction mixture by adding it to ice-water with vigorous stirring.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methylpyrimidine-2-carbonitrile as a solid.

Step 2: Synthesis of Ethyl 5-methylpyrimidine-2-carboxylate (Pinner Reaction)

This protocol outlines the conversion of the nitrile to the corresponding ethyl ester.

Materials:

  • 5-Methylpyrimidine-2-carbonitrile

  • Anhydrous Ethanol

  • Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

Equipment:

  • Anhydrous reaction setup with a gas inlet tube, mechanical stirrer, and a drying tube.

  • Large glass reactor.

Procedure:

  • Reaction Setup:

    • Charge the reactor with 5-methylpyrimidine-2-carbonitrile (1.0 eq) and anhydrous ethanol (10-20 volumes).

    • Cool the mixture to 0°C in an ice-salt bath.

  • HCl Gas Addition:

    • Bubble dry hydrogen chloride gas through the stirred solution for 4-6 hours, maintaining the temperature between 0-10°C.

    • Seal the reactor and allow it to stand at 0-5°C for 12-24 hours. A precipitate of the imidate hydrochloride salt should form.

  • Hydrolysis:

    • After the reaction is complete, add an equal volume of water to the reaction mixture and stir for 2-4 hours at room temperature to hydrolyze the imidate salt.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl 5-methylpyrimidine-2-carboxylate.

Step 3: Synthesis of this compound

This protocol describes a safe and scalable reduction of the ester to the target alcohol.

Materials:

  • Ethyl 5-methylpyrimidine-2-carboxylate

  • Sodium Borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol, anhydrous

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine

Equipment:

  • Large-capacity, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Rotary evaporator.

Procedure:

  • Reaction Setup:

    • Charge the reactor with ethyl 5-methylpyrimidine-2-carboxylate (1.0 eq) and anhydrous THF (10 volumes).

    • Cool the solution to 0°C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.

    • After the addition is complete, slowly add anhydrous methanol (10 volumes) dropwise via an addition funnel.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and slowly quench by the addition of 1 M HCl until the pH is ~7.

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound as a pure solid.

Experimental Workflow Visualization

The following diagram illustrates the detailed workflow for the entire synthetic process.

Experimental_Workflow cluster_Step1 Step 1: Synthesis of 5-Methylpyrimidine-2-carbonitrile cluster_Step2 Step 2: Synthesis of Ethyl 5-methylpyrimidine-2-carboxylate cluster_Step3 Step 3: Synthesis of this compound S1_Start Start with 2-Methylpyrimidine S1_Nitrosation Nitrosation with NaNO2 in Acetic Acid (5-15°C) S1_Start->S1_Nitrosation S1_Isolation Isolate Intermediate S1_Nitrosation->S1_Isolation S1_Dehydration Dehydration with POCl3 (70-110°C) S1_Isolation->S1_Dehydration S1_Quench Quench with Ice-Water S1_Dehydration->S1_Quench S1_Extraction Extraction and Concentration S1_Quench->S1_Extraction S1_Product Product: 5-Methylpyrimidine-2-carbonitrile S1_Extraction->S1_Product S2_Start Start with 5-Methylpyrimidine-2-carbonitrile S1_Product->S2_Start S2_Pinner Pinner Reaction with EtOH/HCl(g) (0-10°C) S2_Start->S2_Pinner S2_Hydrolysis Hydrolysis with Water S2_Pinner->S2_Hydrolysis S2_Workup Neutralization and Extraction S2_Hydrolysis->S2_Workup S2_Purification Purification (Distillation/Chromatography) S2_Workup->S2_Purification S2_Product Product: Ethyl 5-methylpyrimidine-2-carboxylate S2_Purification->S2_Product S3_Start Start with Ethyl 5-methylpyrimidine-2-carboxylate S2_Product->S3_Start S3_Reduction Reduction with NaBH4 in THF/Methanol (0°C to reflux) S3_Start->S3_Reduction S3_Quench Quench with 1 M HCl S3_Reduction->S3_Quench S3_Workup Extraction and Concentration S3_Quench->S3_Workup S3_Purification Purification (Recrystallization/Chromatography) S3_Workup->S3_Purification S3_Product Final Product: this compound S3_Purification->S3_Product

Caption: Detailed workflow for the scale-up synthesis of the target compound.

Disclaimer: These protocols are intended for use by trained professionals in a well-equipped laboratory or pilot plant setting. Appropriate personal protective equipment should be worn at all times, and all reactions should be carried out in a well-ventilated fume hood. The scalability of these reactions should be approached with caution, and a thorough safety assessment is recommended before proceeding with large-scale synthesis.

Application Notes and Protocols for Quantifying (5-Methylpyrimidin-2-yl)methanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of (5-Methylpyrimidin-2-yl)methanol in reaction mixtures. Three common analytical techniques are covered: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These methods are essential for monitoring reaction progress, determining yield, and assessing the purity of this compound in research and drug development settings.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of this compound.

Application Note: HPLC Analysis

This method utilizes a C18 stationary phase to separate the polar analyte, this compound, from other components in a reaction mixture. Detection is achieved using a UV detector, leveraging the chromophoric nature of the pyrimidine ring.

Workflow for HPLC Analysis of this compound

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Reaction Mixture Aliquot p2 Dilution with Mobile Phase p1->p2 p3 Filtration (0.45 µm) p2->p3 a1 Injection onto C18 Column p3->a1 a2 Isocratic/Gradient Elution a1->a2 a3 UV Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Caption: Workflow for HPLC quantification of this compound.

Experimental Protocol: HPLC

1. Reagents and Materials:

  • This compound standard (≥97% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[1][2]

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Quench the reaction mixture if necessary.

  • Dilute an accurately measured aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Mobile Phase: A mixture of water and acetonitrile or methanol. An isocratic elution with a composition of 80:20 (v/v) Water:Acetonitrile can be a starting point. A gradient may be required for complex mixtures.[3][4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: Determined by measuring the UV spectrum of a standard solution (a wavelength around 254 nm is a reasonable starting point).

5. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

Quantitative Data Summary: HPLC
ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantitation (LOQ)0.5 - 5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Gas Chromatography (GC)

GC is a powerful technique for the separation and quantification of volatile and thermally stable compounds. This compound is amenable to GC analysis, likely with direct injection.

Application Note: GC Analysis

This method utilizes a capillary GC column to separate this compound from other volatile components of a reaction mixture. Flame Ionization Detection (FID) is a robust and sensitive detection method for this compound. For higher selectivity and confirmation, Mass Spectrometry (MS) can be used as the detector.[5][6]

Logical Flow for GC Method Development

start Define Analytical Goal: Quantify this compound prep Sample Preparation: Dilution, Internal Standard Addition start->prep column Column Selection: Polar (e.g., WAX) or Mid-polar (e.g., -5ms) prep->column params Optimize GC Parameters: Injector Temp, Oven Program, Flow Rate column->params detect Detector Choice: FID for Quantification, MS for Confirmation params->detect valid Method Validation: Linearity, Precision, Accuracy detect->valid end Routine Analysis valid->end

Caption: Logical flow for developing a GC quantification method.

Experimental Protocol: GC

1. Reagents and Materials:

  • This compound standard (≥97% purity)

  • Suitable solvent for dilution (e.g., Dichloromethane, Ethyl Acetate)

  • Internal standard (e.g., a stable compound with similar properties not present in the sample, such as n-dodecane)

2. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[7]

3. Sample Preparation:

  • Prepare a stock solution of the this compound standard and the internal standard in the chosen solvent.

  • Create calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

  • Quench the reaction mixture if necessary.

  • Dilute an accurately measured aliquot of the reaction mixture with the solvent and add the internal standard to the same final concentration as in the calibration standards.

4. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)[5]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Detector Temperature (FID): 280 °C

5. Data Analysis:

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for both standards and samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary: GC
ParameterTypical Value
Linearity (r²)> 0.998
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantitation (LOQ)5 - 50 ng/mL
Precision (%RSD)< 3%
Accuracy (% Recovery)95 - 105%

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that does not require a calibration curve with an identical standard for the analyte. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[8]

Application Note: qNMR Analysis

This protocol describes the use of ¹H qNMR for the direct quantification of this compound in a reaction mixture using a certified internal standard. The method is rapid, requires minimal sample preparation, and is non-destructive.[9][10][11]

qNMR Quantification Pathway

cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing & Calculation S1 Weigh Sample S3 Dissolve in Deuterated Solvent S1->S3 S2 Weigh Internal Standard S2->S3 N1 Acquire ¹H Spectrum S3->N1 N2 Optimize Parameters N1->N2 P1 Phase & Baseline Correction N2->P1 P2 Integrate Signals P1->P2 P3 Calculate Concentration P2->P3

Caption: Pathway for qNMR analysis of this compound.

Experimental Protocol: qNMR

1. Reagents and Materials:

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with analyte or matrix signals.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

2. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

3. Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into a vial.

  • Accurately weigh a specific amount of the internal standard and add it to the same vial.

  • Dissolve the mixture in a known volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

4. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

    • A 90° pulse angle.

    • A sufficient number of scans for good signal-to-noise ratio.

5. Data Analysis:

  • Process the spectrum (phasing, baseline correction).

  • Integrate a well-resolved signal of this compound (e.g., the CH₂OH protons) and a signal from the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (m_IS / m_sample) * P_IS

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Quantitative Data Summary: qNMR
ParameterTypical Value
Linearity (r²)Not applicable (absolute method)
Limit of Detection (LOD)Dependent on spectrometer field strength
Limit of Quantitation (LOQ)Dependent on spectrometer field strength
Precision (%RSD)< 1%
AccuracyHigh, traceable to certified standard

References

Application Notes and Protocols for High-Throughput Screening of (5-Methylpyrimidin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylpyrimidin-2-yl)methanol and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The pyrimidine scaffold is a common feature in numerous biologically active molecules, including approved drugs and clinical candidates, known to target a variety of protein families, particularly protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders, making them a major focus for therapeutic intervention.

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of a library of this compound derivatives to identify potent and selective inhibitors of protein kinases. The protocols detailed below are based on established and robust assay methodologies suitable for large-scale screening campaigns. This document will focus on a hypothetical screening campaign against Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase crucial in the JAK-STAT signaling pathway, which is frequently dysregulated in myeloproliferative neoplasms and inflammatory diseases.

Data Presentation

The following tables summarize hypothetical screening data for a representative library of this compound derivatives against JAK2. The data is presented to facilitate the identification of hit compounds and to understand preliminary structure-activity relationships (SAR).

Table 1: Primary High-Throughput Screening of this compound Derivatives against JAK2

Compound IDR1-SubstituentR2-Substituent% Inhibition at 10 µM
SMM-001HPhenyl85.2
SMM-002H4-Fluorophenyl92.5
SMM-003H4-Chlorophenyl95.1
SMM-004H4-Methoxyphenyl78.9
SMM-005MethylPhenyl65.4
SMM-006Methyl4-Fluorophenyl75.8
SMM-007Methyl4-Chlorophenyl80.3
SMM-008Methyl4-Methoxyphenyl55.1
SMM-009EthylPhenyl45.2
SMM-010Ethyl4-Fluorophenyl58.9

Table 2: IC50 Determination and Cytotoxicity of Hit Compounds

Compound IDJAK2 IC50 (nM)Cytotoxicity (CC50 in HEK293 cells, µM)Selectivity Index (CC50/IC50)
SMM-001150> 50> 333
SMM-00275> 50> 667
SMM-0035245.8881
SMM-004210> 50> 238
SMM-007180> 50> 278

Experimental Protocols

Primary High-Throughput Screening: Luminescence-Based Kinase Assay

This protocol describes a homogeneous, luminescence-based assay for the rapid screening of compounds to identify inhibitors of JAK2. The assay measures the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human JAK2 enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound derivative library (10 mM in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of each test compound from the library into the wells of a 384-well assay plate using an acoustic liquid handler. Include appropriate controls (e.g., DMSO for 0% inhibition, a known JAK2 inhibitor for 100% inhibition).

  • Enzyme and Substrate Preparation: Prepare a 2X enzyme/substrate mix in kinase assay buffer containing JAK2 and the peptide substrate.

  • Enzyme Addition: Add 5 µL of the 2X enzyme/substrate mix to each well of the assay plate.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. Add 5 µL of the 2X ATP solution to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

  • Signal Detection: Equilibrate the plate and the ATP detection reagent to room temperature. Add 10 µL of the ATP detection reagent to each well.

  • Final Incubation: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Secondary Assay: Cell-Based Cytotoxicity Assay

This protocol outlines the use of a colorimetric MTT assay to assess the cytotoxicity of the hit compounds identified in the primary screen. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Hit compounds from the primary screen

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Mandatory Visualization

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Characterization cluster_2 Lead Optimization Compound_Library Compound Library (this compound derivatives) Primary_Assay Luminescence-Based JAK2 Kinase Assay Compound_Library->Primary_Assay Primary_Data Primary Hit Identification (% Inhibition) Primary_Assay->Primary_Data IC50_Determination IC50 Determination Primary_Data->IC50_Determination Cytotoxicity_Assay MTT Cytotoxicity Assay (HEK293 cells) IC50_Determination->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Compounds Validated Lead Compounds SAR_Analysis->Lead_Compounds

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates Inhibitor This compound Derivative (e.g., SMM-003) Inhibitor->JAK2 Inhibits pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Regulates

Caption: Simplified JAK-STAT Signaling Pathway and Point of Inhibition.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-methylpyridines and related pyridine derivatives using continuous flow chemistry. These methods offer significant advantages over traditional batch processes, including enhanced safety, improved reaction efficiency, and greater scalability, making them highly attractive for pharmaceutical and agrochemical research and development.

Introduction to Flow Chemistry for Pyridine Synthesis

Pyridine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and sustainable methods for their synthesis is a key area of research. Continuous flow chemistry has emerged as a powerful technology to address the challenges associated with traditional batch synthesis of these heterocycles, such as long reaction times, harsh conditions, and safety concerns.[1][2] Flow reactors provide superior control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, improved selectivity, and minimized waste generation.[3][4] This document details two prominent flow chemistry methods for the synthesis of substituted pyridines: the α-methylation of pyridines and the Bohlmann-Rahtz pyridine synthesis.

Method 1: α-Methylation of Pyridines via Heterogeneous Catalysis in Continuous Flow

A robust and scalable continuous flow method for the α-methylation of pyridines utilizes a packed-bed reactor containing Raney® nickel as a heterogeneous catalyst, with 1-propanol serving as both the solvent and the methylating agent.[1][5] This approach provides a greener and more efficient route to valuable 2-methylpyridine building blocks.[5][6] The reactions are highly selective, producing α-methylated pyridines in good to excellent yields.[5][7]

Experimental Workflow

The continuous flow setup for the α-methylation of pyridines is depicted below. A solution of the pyridine substrate in 1-propanol is pumped through a heated column packed with Raney® nickel. A back-pressure regulator is used to maintain the system under pressure, allowing the solvent to be heated above its boiling point, which significantly accelerates the reaction.[5] The product stream is then collected for analysis and purification, though in many cases, simple removal of the solvent yields a product of sufficient purity for subsequent steps.[6]

G cluster_reagents Reagent Preparation cluster_flow_system Flow Reactor System cluster_collection Product Collection & Analysis Pyridine Pyridine Substrate Sample_Loop Sample Loop Pyridine->Sample_Loop Load Propanol 1-Propanol Pump HPLC Pump Propanol->Pump Solvent Pump->Sample_Loop Packed_Column Packed-Bed Reactor (Raney® Nickel) Sample_Loop->Packed_Column BPR Back-Pressure Regulator Packed_Column->BPR Heater Heating Unit (>180 °C) Collection Product Collection BPR->Collection Analysis Analysis (GC/MS, NMR) Collection->Analysis

Caption: Experimental workflow for the continuous flow α-methylation of pyridines.

Quantitative Data: α-Methylation of Substituted Pyridines

The following table summarizes the results for the α-methylation of various pyridine derivatives using the described flow chemistry method.

EntrySubstrateProductYield (%)
1Pyridine2-Methylpyridine85
23-Methylpyridine2,3-Dimethylpyridine78
34-Methylpyridine2,4-Dimethylpyridine82
43-Chloropyridine3-Chloro-2-methylpyridine75
54-Chloropyridine4-Chloro-2-methylpyridine72
63-Bromopyridine3-Bromo-2-methylpyridine70
74-Bromopyridine4-Bromo-2-methylpyridine68
8Isoquinoline1-Methylisoquinoline90

Data sourced from supporting information of relevant publications.

Experimental Protocol

Materials:

  • Pyridine substrate (e.g., pyridine, 3-chloropyridine)

  • 1-Propanol (reagent grade)

  • Raney® nickel (slurry in water)

  • Stainless steel column (e.g., 150 mm x 4.6 mm)

Equipment:

  • HPLC pump

  • Sample injector with a sample loop (e.g., 5 mL)

  • Column heater (e.g., sand bath with a hot plate or a dedicated column oven)

  • Back-pressure regulator

  • Collection vials

Procedure:

  • Catalyst Column Preparation: Carefully pack the stainless steel column with Raney® nickel (approximately 5.5 g).

  • System Setup: Assemble the continuous flow system as shown in the workflow diagram.

  • Catalyst Activation: Pump 1-propanol through the packed column at a flow rate of 0.3 mL/min and heat the column to >180 °C for at least 30 minutes.

  • Reagent Preparation: Prepare a 0.05 M solution of the pyridine substrate in 1-propanol.

  • Reaction Initiation: Set the flow rate to 0.1 mL/min. Load the prepared pyridine solution into the sample loop and inject it into the flow stream.

  • Product Collection: Collect the eluent after it passes through the back-pressure regulator.

  • Work-up and Analysis: The collected fraction can be analyzed directly by GC/MS. For isolation, the solvent can be removed under reduced pressure. In many cases, the product is obtained in high purity without the need for further purification.[5][6]

Method 2: Bohlmann-Rahtz Pyridine Synthesis in a Continuous Flow Microwave Reactor

The Bohlmann–Rahtz pyridine synthesis is a powerful method for the construction of polysubstituted pyridines.[8] This reaction can be efficiently performed in a single step in a continuous flow microwave reactor, avoiding the isolation of intermediates.[8][9] The use of a Brønsted acid catalyst facilitates both the initial Michael addition and the subsequent cyclodehydration in a telescoped process.[8]

Logical Relationship of the Bohlmann-Rahtz Synthesis

This diagram illustrates the key transformations in the one-pot Bohlmann-Rahtz pyridine synthesis. An enamine and an ethynyl ketone undergo a Michael addition to form an aminodienone intermediate, which then undergoes an acid-catalyzed cyclodehydration to yield the final trisubstituted pyridine product.

G Enamine Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Ethynyl_Ketone Ethynyl Ketone Ethynyl_Ketone->Michael_Addition Aminodienone Aminodienone Intermediate Michael_Addition->Aminodienone Cyclodehydration Acid-Catalyzed Cyclodehydration Aminodienone->Cyclodehydration Pyridine Trisubstituted Pyridine Cyclodehydration->Pyridine

Caption: Key steps in the Bohlmann-Rahtz pyridine synthesis.

Experimental Protocol (General)

Materials:

  • Enamine (e.g., ethyl β-aminocrotonate)

  • Ethynyl carbonyl compound (e.g., butynone, phenylpropynone)

  • Brønsted acid catalyst (e.g., acetic acid)

  • Solvent (as appropriate for microwave synthesis)

Equipment:

  • Continuous flow microwave reactor system with appropriate pumps and reactor coils.

  • Back-pressure regulator.

Procedure:

  • Reagent Preparation: Prepare separate solutions of the enamine, the ethynyl carbonyl compound, and the Brønsted acid catalyst in a suitable solvent.

  • System Priming: Prime the pumps and the reactor coils with the solvent.

  • Reaction Execution: Pump the reagent solutions into a mixing unit and then through the microwave reactor coil. The reaction temperature and residence time are controlled by the microwave power and the flow rate, respectively.

  • Product Collection: The product stream is cooled and collected after passing through a back-pressure regulator.

  • Work-up and Analysis: The collected solution is concentrated, and the crude product is purified, typically by column chromatography, to yield the desired trisubstituted pyridine as a single regioisomer.[8]

Advantages of Flow Chemistry for Pyridine Synthesis

The adoption of continuous flow methods for the synthesis of 2-methylpyridines and related compounds offers several key advantages over traditional batch chemistry:[10][11][12]

  • Enhanced Safety: The small reactor volumes minimize the risk associated with handling hazardous reagents and exothermic reactions.[3]

  • Increased Efficiency: Reactions can be performed at elevated temperatures and pressures, significantly reducing reaction times.[1][5]

  • Improved Yields and Selectivity: Precise control over reaction parameters leads to cleaner reaction profiles and higher product yields.[11]

  • Scalability: Scaling up production is straightforward by extending the operation time or by using parallel reactor systems.

  • Greener Chemistry: These methods often reduce solvent consumption and waste generation.[5][6]

  • Automation: Flow systems are amenable to automation, allowing for high-throughput screening of reaction conditions and library synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (5-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (5-Methylpyrimidin-2-yl)methanol.

Synthesis Overview

A common and effective method for the synthesis of this compound is the selective oxidation of the 2-methyl group of 2,5-dimethylpyrimidine. Selenium dioxide (SeO₂) is a frequently utilized oxidizing agent for this type of transformation on heterocyclic compounds. The reaction is typically performed in a suitable solvent, such as dioxane or a mixture of dioxane and water, under reflux conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is 2,5-dimethylpyrimidine.

Q2: What are the typical yields for the synthesis of this compound via oxidation of 2,5-dimethylpyrimidine?

A2: While yields can vary depending on the specific reaction conditions and scale, typical yields for the selenium dioxide oxidation of methyl-substituted pyrimidines to their corresponding alcohols range from 40% to 70%.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The disappearance of the starting material (2,5-dimethylpyrimidine) and the appearance of a more polar spot corresponding to the product alcohol indicate the progression of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q4: What are the main challenges in purifying this compound?

A4: The primary challenges in purification include the removal of unreacted starting material, the corresponding aldehyde byproduct, and selenium-containing byproducts. Column chromatography on silica gel is a standard and effective method for purification.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low or No Conversion of Starting Material 1. Insufficient reaction temperature: The reaction may not have reached the required temperature for activation. 2. Inactive selenium dioxide: The SeO₂ may have degraded due to improper storage. 3. Insufficient reaction time: The reaction may not have been allowed to proceed to completion.1. Ensure adequate heating: Use a heating mantle with a temperature controller and ensure the reaction mixture is refluxing. 2. Use fresh or properly stored SeO₂: Store selenium dioxide in a tightly sealed container in a cool, dry place. 3. Increase reaction time: Monitor the reaction by TLC and continue heating until the starting material is consumed.
Formation of Multiple Products (Side Reactions) 1. Over-oxidation: The primary alcohol product can be further oxidized to the corresponding aldehyde or carboxylic acid.[1] 2. Oxidation at the 5-methyl position: Although less likely, some oxidation of the 5-methyl group can occur.1. Control reaction time and stoichiometry: Use a slight excess of the oxidizing agent and monitor the reaction closely to stop it once the desired product is formed. 2. Optimize reaction temperature: Lowering the reaction temperature slightly may improve selectivity.
Difficulty in Product Isolation and Purification 1. Formation of a stable emulsion during workup: This can make phase separation difficult. 2. Co-elution of impurities during column chromatography: The product and byproducts may have similar polarities. 3. Precipitation of elemental selenium: Finely divided black selenium can be difficult to filter.1. Break the emulsion: Add brine or a small amount of a different organic solvent. 2. Optimize chromatography conditions: Use a gradient elution or try a different solvent system. 3. Filter through Celite®: A pad of Celite® can help to remove finely divided solids.
Product Decomposition Harsh workup conditions: The product may be sensitive to strong acids or bases.Use mild workup conditions: Neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic conditions.

Experimental Protocols

Synthesis of this compound via Selenium Dioxide Oxidation

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 2,5-dimethylpyrimidine

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylpyrimidine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).

  • Addition of Oxidant: To this solution, add selenium dioxide (1.1 eq) portion-wise.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the precipitated black selenium. Wash the filter cake with dioxane.

    • Combine the filtrate and washes and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary

Parameter Value/Range Notes
Starting Material 2,5-dimethylpyrimidineCommercially available
Oxidizing Agent Selenium dioxide (SeO₂)1.0 - 1.2 equivalents
Solvent 1,4-Dioxane / WaterTypical ratio 10:1 to 20:1
Reaction Temperature 100 - 110 °C (Reflux)
Reaction Time 4 - 12 hoursMonitor by TLC
Typical Yield 40 - 70%
Purification Method Column ChromatographySilica gel, Hexane/Ethyl Acetate eluent

Visualizations

Synthesis_Pathway Start 2,5-Dimethylpyrimidine Intermediate This compound Start->Intermediate SeO2, Dioxane/H2O, Reflux Side_Product1 (5-Methylpyrimidin-2-yl)carbaldehyde Intermediate->Side_Product1 Over-oxidation Side_Product2 5-Methylpyrimidine-2-carboxylic acid Side_Product1->Side_Product2 Over-oxidation

Caption: Synthetic pathway for this compound and potential over-oxidation side products.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Temp Is reaction at reflux? Start->Check_Temp Check_Reagent Is SeO2 fresh? Check_Temp->Check_Reagent Yes Increase_Temp Increase heating Check_Temp->Increase_Temp No Check_Time Has reaction time been sufficient? Check_Reagent->Check_Time Yes Use_New_Reagent Use fresh SeO2 Check_Reagent->Use_New_Reagent No Increase_Time Increase reaction time Check_Time->Increase_Time No Check_Side_Products Analyze for side products (TLC/GC-MS) Check_Time->Check_Side_Products Yes Increase_Temp->Check_Reagent Use_New_Reagent->Check_Time Increase_Time->Check_Side_Products Optimize_Conditions Optimize stoichiometry and temperature Check_Side_Products->Optimize_Conditions End Improved Yield Optimize_Conditions->End

Caption: A logical workflow for troubleshooting low-yield synthesis of this compound.

References

Common side products in the synthesis of (5-Methylpyrimidin-2-yl)methanol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis and purification of (5-Methylpyrimidin-2-yl)methanol.

Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis and purification of this compound, focusing on the identification and removal of common side products.

Issue 1: Presence of Unreacted Starting Material in the Crude Product

Q: My post-reaction analysis (TLC, LC-MS, or ¹H NMR) indicates the presence of a significant amount of unreacted starting material. What are the likely causes and how can I resolve this?

A: The presence of unreacted starting material is a common issue and can often be attributed to several factors. The nature of the starting material will dictate the likely side products and the appropriate purification strategy.

Scenario A: Synthesis via Reduction of a 5-Methylpyrimidine-2-carboxylic Acid Ester

  • Common Side Product: Unreacted 5-methylpyrimidine-2-carboxylic acid ester.

  • Identification:

    • TLC: The ester is typically less polar than the desired alcohol product. It will have a higher Rf value.

    • ¹H NMR: The ester will show a characteristic quartet and triplet for an ethyl ester, or a singlet for a methyl ester, which will be absent in the pure product. The chemical shift of the pyrimidine protons will also differ slightly.

  • Removal Strategy: Column Chromatography

    • Rationale: The significant polarity difference between the ester (less polar) and the alcohol (more polar) makes column chromatography an effective purification method.

    • Troubleshooting:

      • Poor Separation: If the ester and product co-elute, optimize the solvent system. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation.

      • Product Tailing: For polar, nitrogen-containing compounds, peak tailing on silica gel can be an issue. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to obtain sharper peaks.

Scenario B: Synthesis from 2-Chloro-5-methylpyrimidine

  • Common Side Product: Unreacted 2-chloro-5-methylpyrimidine.

  • Identification:

    • TLC: 2-chloro-5-methylpyrimidine is significantly less polar than the product and will have a much higher Rf value.

    • GC-MS: The mass spectrum of the starting material will show a characteristic isotopic pattern for a chlorine-containing compound.

  • Removal Strategy: Column Chromatography or Recrystallization

    • Column Chromatography: Due to the large polarity difference, separation by column chromatography is generally straightforward.

    • Recrystallization: If the crude product is a solid, recrystallization can be an effective method to remove the less polar 2-chloro-5-methylpyrimidine, which will preferentially stay in the mother liquor. The choice of solvent is critical and should be determined experimentally.

Issue 2: Difficulty in Removing Side Products with Similar Polarity

Q: I am having trouble separating my product from an impurity with a very similar Rf value on TLC. What can I do?

A: When side products have similar polarity to the desired product, standard purification techniques may be less effective.

  • Optimization of Column Chromatography:

    • Solvent System: Experiment with different solvent systems. Sometimes switching one of the solvents in the eluent mixture (e.g., from ethyl acetate to acetone) can alter the selectivity of the separation.

    • Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a bonded-phase silica gel.

  • Recrystallization: Meticulous solvent screening is key. A good recrystallization solvent will dissolve the compound when hot but poorly when cold, while the impurity will either be very soluble or insoluble at all temperatures.

  • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect in the synthesis of this compound?

A1: The most common side products are typically unreacted starting materials. Depending on your synthetic route, this will likely be either 5-methylpyrimidine-2-carboxylic acid ester (if you are performing a reduction) or 2-chloro-5-methylpyrimidine (if you are performing a substitution or hydrolysis).

Q2: How can I best monitor the progress of my reaction to minimize the formation of side products?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor reaction progress. By co-spotting the reaction mixture with your starting material, you can visually track its consumption. For more quantitative analysis, taking aliquots for LC-MS or GC-MS analysis is recommended.

Q3: What is a good starting point for a solvent system for column chromatography of this compound?

A3: A good starting point for the elution of a polar compound like this compound on silica gel is a mixture of a non-polar solvent and a polar solvent. Common choices include hexane/ethyl acetate or dichloromethane/methanol. The optimal ratio will need to be determined by TLC analysis.

Q4: My purified this compound appears to be degrading. How can I store it properly?

A4: Heterocyclic alcohols can sometimes be sensitive to air and light. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer) and protected from light.

Data Presentation

Parameter Column Chromatography Recrystallization
Typical Impurities Removed Unreacted starting materials (esters, halides), non-polar byproductsImpurities with significantly different solubility profiles
Typical Yield 70-95% (can be lower depending on separation difficulty)60-90% (highly dependent on solvent choice and crude purity)
Achievable Purity >98%>99% (if a suitable solvent is found)
Scale Milligrams to multi-gram scaleMilligrams to kilogram scale
Primary Advantage Versatile for a wide range of impuritiesCan provide very high purity in a single step
Primary Disadvantage Can be time-consuming and solvent-intensiveFinding a suitable solvent can be challenging; lower yields if product is partially soluble in the cold solvent

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol is a general guideline for the purification of this compound from a less polar impurity, such as unreacted 5-methylpyrimidine-2-carboxylic acid ethyl ester.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 20% ethyl acetate in hexanes).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel.

    • Allow the sample to adsorb onto the silica.

  • Elution:

    • Begin eluting with the initial, less polar solvent system.

    • Collect fractions and monitor their composition by TLC.

    • If the product is slow to elute, gradually increase the polarity of the eluent (e.g., to 30%, 40%, or 50% ethyl acetate in hexanes).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol provides a general method for purifying solid this compound from soluble impurities.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A suitable solvent will result in the formation of crystals upon cooling.

  • Recrystallization Procedure:

    • Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

Synthesis_Troubleshooting start Crude Product Analysis (TLC, NMR, LC-MS) impurity_detected Impurity Detected? start->impurity_detected no_impurity Product is Pure impurity_detected->no_impurity No identify_impurity Identify Impurity (e.g., Starting Material) impurity_detected->identify_impurity Yes ester_impurity Side Product: Unreacted Ester identify_impurity->ester_impurity chloro_impurity Side Product: Unreacted Chloro-pyrimidine identify_impurity->chloro_impurity purification_choice Select Purification Method ester_impurity->purification_choice chloro_impurity->purification_choice col_chrom Column Chromatography purification_choice->col_chrom Different Polarity recrystallization Recrystallization purification_choice->recrystallization Solid Product pure_product Pure this compound col_chrom->pure_product recrystallization->pure_product

Caption: Workflow for troubleshooting the purification of this compound.

Troubleshooting low conversion rates in reactions involving (5-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Methylpyrimidin-2-yl)methanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges and low conversion rates encountered during chemical transformations of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low yields in the oxidation of this compound to 5-methyl-2-pyrimidinecarboxaldehyde. What are the potential causes and solutions?

A1: Low yields in the oxidation of this compound can stem from several factors related to the choice of oxidant, reaction conditions, and the inherent properties of the pyrimidine ring.

  • Over-oxidation: Strong oxidizing agents can lead to the formation of the corresponding carboxylic acid, reducing the yield of the desired aldehyde.

    • Recommendation: Employ milder and more selective oxidizing agents such as manganese dioxide (MnO₂), or Swern and Dess-Martin periodinane oxidations.

  • Reaction Conditions: Temperature and reaction time are critical. Excessive heat can promote side reactions and decomposition.

    • Recommendation: Start with lower temperatures and monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side Reactions: The pyrimidine nitrogen atoms can be susceptible to oxidation, leading to N-oxide formation, which can complicate the reaction and purification.

    • Recommendation: Careful selection of a neutral and selective oxidizing agent can minimize this side reaction.

Q2: My Williamson ether synthesis using this compound is resulting in a low conversion rate. How can I improve the yield?

A2: The Williamson ether synthesis is a robust method, but its success with this compound depends on proper activation of the hydroxyl group and careful control of reaction conditions to avoid side reactions. The reaction proceeds via an SN2 mechanism, where an alkoxide attacks an alkyl halide.[1]

  • Incomplete Deprotonation: The hydroxyl group of this compound must be fully deprotonated to form the more nucleophilic alkoxide.

    • Recommendation: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like THF or DMF.

  • Competing Reactions: The pyrimidine nitrogens can compete with the alkoxide as nucleophiles, leading to N-alkylation as a side product. The basicity of the pyrimidine nitrogen atoms can influence side reactions.[2][3]

    • Recommendation: N-protection of the pyrimidine ring might be necessary in some cases.[4][5] Alternatively, using a less reactive alkylating agent or optimizing the temperature may favor O-alkylation.

  • Poor Leaving Group: If you are attempting to displace a poor leaving group on your alkylating agent, the reaction will be slow.

    • Recommendation: Ensure your alkylating agent has a good leaving group, such as iodide, bromide, or a sulfonate (e.g., tosylate, mesylate).[6]

Q3: I am struggling with the esterification of this compound. What factors should I consider to increase the conversion?

A3: Esterification of this compound can be achieved through various methods, each with its own set of challenges.

  • Fischer Esterification (acid-catalyzed): This equilibrium-driven reaction can suffer from low conversion if water is not removed. Additionally, the acidic conditions can protonate the pyrimidine nitrogens, potentially deactivating the substrate or promoting side reactions.

    • Recommendation: Use a large excess of the alcohol or remove water using a Dean-Stark apparatus. To avoid strong acids, consider using milder activating agents.

  • Acylation with Acyl Halides or Anhydrides: This is generally a high-yielding method. However, the HCl or carboxylic acid byproduct can protonate the pyrimidine ring, which might interfere with the reaction or complicate workup.

    • Recommendation: Perform the reaction in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acidic byproduct.

  • Mitsunobu Reaction: This reaction offers a mild alternative for esterification with inversion of configuration if applicable.[7][8] However, it is sensitive to steric hindrance and the acidity of the nucleophile.[7]

    • Recommendation: Ensure high-purity reagents and anhydrous conditions. The pKa of the carboxylic acid should be low enough to protonate the intermediate betaine.[7]

Q4: I am observing multiple spots on my TLC plate during the purification of my this compound derivative. What could be the issue?

A4: The basic nature of the pyrimidine ring can lead to issues during purification by silica gel chromatography.

  • Streaking and Poor Separation: The basic nitrogen atoms can interact strongly with the acidic silica gel, causing streaking and making separation of closely related compounds difficult.

    • Recommendation: Add a small amount of a basic modifier, like triethylamine (1-2%) or ammonia, to the eluent to deactivate the silica gel.

  • Compound Instability: Some pyrimidine derivatives may be unstable on silica gel.

    • Recommendation: Consider alternative purification methods such as preparative HPLC with a suitable column (e.g., C18 for reverse-phase) or crystallization.[9]

Troubleshooting Guides

Low Conversion in Oxidation Reactions
Observed Issue Potential Cause Recommended Action(s)
Low yield of aldehyde, presence of starting material and carboxylic acid.Over-oxidation by a strong oxidizing agent.Use a milder oxidant (e.g., MnO₂, Dess-Martin periodinane). Monitor the reaction closely by TLC/LC-MS.
Complex mixture of products, difficult purification.Side reactions, such as N-oxidation of the pyrimidine ring.Employ a neutral and selective oxidizing agent. Optimize reaction temperature, starting at lower temperatures.
Reaction stalls or proceeds very slowly.Inefficient oxidant or deactivation of the catalyst.Ensure the oxidant is fresh and active. If using a catalytic system, check the integrity of the catalyst.
Low Yield in Williamson Ether Synthesis
Observed Issue Potential Cause Recommended Action(s)
Starting material remains, low product formation.Incomplete deprotonation of the alcohol.Use a stronger base (e.g., NaH) and ensure anhydrous conditions.
Formation of N-alkylated byproduct.Competing nucleophilic attack by pyrimidine nitrogen.Consider protecting the pyrimidine nitrogens. Optimize reaction temperature to favor O-alkylation.
No reaction or very slow reaction.Poor leaving group on the alkylating agent.Use an alkyl halide with a better leaving group (I > Br > Cl) or an alkyl sulfonate.
Low yield with secondary or tertiary alkyl halides.Competing elimination reaction (E2).Use a primary alkyl halide if possible. If a secondary halide is necessary, use a less sterically hindered base and lower reaction temperatures.[6]
Low Conversion in Esterification Reactions
Observed Issue Potential Cause Recommended Action(s)
Fischer Esterification: Low conversion, presence of starting materials.Reaction equilibrium not shifted towards products.Use a large excess of the alcohol or remove water azeotropically (Dean-Stark).
Acylation: Reaction is sluggish or incomplete.Acidic byproduct protonating the pyrimidine ring.Add a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acid.
Mitsunobu Reaction: Low yield, recovery of starting alcohol.Reagents are not active, or the carboxylic acid is not acidic enough.Use fresh, high-purity PPh₃ and DEAD/DIAD. Ensure the pKa of the carboxylic acid is appropriate for the reaction.[7]
All Methods: Formation of dark-colored byproducts.Decomposition of starting material or product.Lower the reaction temperature and monitor the reaction closely to avoid prolonged reaction times.

Experimental Protocols

General Protocol for Oxidation to 5-methyl-2-pyrimidinecarboxaldehyde using MnO₂
  • Setup: To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, chloroform, or acetone) at room temperature, add activated manganese dioxide (5-10 eq).

  • Reaction: Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂ and the substrate.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts. Wash the celite pad thoroughly with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (often with a small amount of triethylamine in the eluent) or by crystallization.

General Protocol for Williamson Ether Synthesis
  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF or DMF. Cool the suspension to 0 °C.

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Alkylating Agent Addition: Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH with a few drops of water or methanol. Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Esterification using an Acyl Chloride
  • Setup: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Acyl Chloride Addition: Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by column chromatography or crystallization.

Visualizations

logical_workflow cluster_start Start: Low Conversion Rate cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_end End Goal start Identify Low Conversion Issue reagent_purity Check Reagent Purity & Stoichiometry start->reagent_purity Step 1 reaction_conditions Review Reaction Conditions (Temp, Time, Solvent) start->reaction_conditions Step 1 side_reactions Analyze for Side Reactions (TLC, LC-MS) start->side_reactions Step 1 optimize_conditions Optimize Reaction Conditions reagent_purity->optimize_conditions reaction_conditions->optimize_conditions change_reagents Change Reagents/Catalyst side_reactions->change_reagents purification_strategy Modify Purification Strategy side_reactions->purification_strategy end Improved Conversion Rate optimize_conditions->end change_reagents->end purification_strategy->end

Caption: A logical workflow for troubleshooting low conversion rates.

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up cluster_purification Purification reactants Combine Reactants & Solvent conditions Set Reaction Conditions (Temperature, Atmosphere) reactants->conditions monitoring Monitor Progress (TLC/LC-MS) conditions->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Extraction quench->extract purify Purification (Chromatography/Crystallization) extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: A general experimental workflow for synthesis.

References

Technical Support Center: Purification of (5-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (5-Methylpyrimidin-2-yl)methanol. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound, like many other pyrimidine derivatives, are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities present. For removal of minor, structurally different impurities, recrystallization is often a good first choice. If the impurities have similar polarities to the product, column chromatography will likely be necessary.[1][2]

Q2: What are the likely impurities I might encounter during the synthesis of this compound?

A2: While specific impurities depend on the synthetic route, common byproducts in pyrimidine synthesis can include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Over-alkylated or over-acylated products: If the synthesis involves such steps, multiple substitutions on the pyrimidine ring can occur.

  • Oxidation products: The methanol group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially if exposed to air and certain catalysts.

  • Dimerization or polymerization products: The reactive nature of the pyrimidine ring can sometimes lead to the formation of dimers or polymers under certain reaction conditions.[1]

  • Incompletely cyclized intermediates: In multi-step syntheses, the reaction may not go to completion, leaving stable intermediates in the crude product.[3]

Q3: My purified this compound is discolored (e.g., yellow or brown). What could be the cause and how can I fix it?

A3: Discoloration in the final product can be due to the presence of colored impurities arising from degradation of the product or starting materials, or from colored byproducts formed during the synthesis.[4] To address this, you can try treating a solution of your compound with activated carbon followed by filtration. If the color persists, recrystallization or column chromatography may be necessary to remove the colored impurities.[4]

Q4: How should I store high-purity this compound?

A4: To maintain the purity of this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. This helps to prevent degradation from air, moisture, and light.

Troubleshooting Guides

Recrystallization Issues

Problem: My this compound "oils out" during recrystallization instead of forming crystals.

  • Possible Cause: The compound is coming out of solution above its melting point because the solution is too concentrated or the solvent has a high boiling point.[4]

  • Solution:

    • Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture until it redissolves. Then, allow it to cool more slowly.

    • Change Solvent System: Select a solvent with a lower boiling point or a different polarity. A solvent pair, where the compound is highly soluble in one solvent and poorly soluble in the other (e.g., methanol/water or ethyl acetate/hexane), can be effective.[2]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.

Problem: After recrystallization, the yield of my this compound is very low.

  • Possible Cause:

    • Too much solvent was used, and a significant amount of the product remains in the mother liquor.

    • The compound is more soluble in the cold solvent than anticipated.

    • Premature crystallization occurred during a hot filtration step.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation, but be mindful that this can also cause some impurities to precipitate.

    • Recover from Mother Liquor: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Preheat Funnel: If performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.[4]

Column Chromatography Issues

Problem: I am having difficulty separating this compound from an impurity with a very similar Rf value on the TLC plate.

  • Possible Cause: The chosen mobile phase does not provide sufficient selectivity for the separation.

  • Solution:

    • Optimize the Mobile Phase:

      • Adjust Polarity: Systematically vary the ratio of the polar and non-polar solvents in your mobile phase. Small changes can sometimes lead to significant improvements in separation.

      • Try Different Solvents: Experiment with different solvent systems. For example, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol system.[2]

      • Add a Modifier: For basic compounds like pyrimidines, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and separation by minimizing interactions with the acidic silica gel.[2]

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase, such as alumina, which has different selectivity compared to silica gel.

Problem: My compound is streaking on the TLC plate and the column, leading to poor separation.

  • Possible Cause:

    • The sample is overloaded on the TLC plate or column.

    • The compound is highly polar and is interacting strongly with the silica gel.

    • The compound is not fully dissolved in the mobile phase.

  • Solution:

    • Reduce the Load: Apply a more dilute solution to the TLC plate and load less crude material onto the column.[2]

    • Modify the Mobile Phase: Add a small amount of a more polar solvent, like methanol, to the mobile phase to reduce tailing. If the compound is basic, adding a small amount of triethylamine can also help.[2]

    • Ensure Complete Dissolution: Make sure your crude sample is fully dissolved in a minimal amount of the mobile phase or a suitable loading solvent before applying it to the column.

Data Presentation

Table 1: Representative Solvent Systems for Purification of this compound

Purification TechniqueSolvent System (Illustrative Ratios)Purity TargetNotes
RecrystallizationMethanol/Water>98%Dissolve in a minimum of hot methanol, then add water dropwise until turbidity persists. Reheat to dissolve and cool slowly.
Ethyl Acetate/Hexane>98%Dissolve in a minimum of hot ethyl acetate, then add hexane dropwise until turbidity persists. Reheat to dissolve and cool slowly.[2]
Column ChromatographyDichloromethane/Methanol (98:2 to 95:5)>99%A common solvent system for moderately polar compounds. The polarity can be gradually increased to elute the product.
Ethyl Acetate/Hexane (50:50 to 80:20)>99%A less polar system that can be effective if impurities are non-polar.

Note: The optimal solvent system and ratios should be determined experimentally for each batch of crude material.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a potential recrystallization solvent (e.g., ethyl acetate). If the compound dissolves readily at room temperature, the solvent is too polar. If it does not dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature. Test single solvents first, then consider solvent pairs (e.g., ethyl acetate/hexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the mixture for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. Pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying dish to dry completely.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives the desired compound an Rf value of approximately 0.2-0.4 and separates it from impurities.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand to the top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and begin collecting fractions. Maintain a consistent flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography crude->column_chromatography Complex Mixture purity_check1 Purity Check (TLC, NMR) recrystallization->purity_check1 purity_check2 Purity Check (TLC, NMR) column_chromatography->purity_check2 purity_check1->column_chromatography Purity < 98% pure_product High-Purity Product purity_check1->pure_product Purity > 98% purity_check2->pure_product Purity > 99% further_purification Further Purification Needed purity_check2->further_purification Purity < 99%

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution1 Increase solvent volume Change solvent system Seed or scratch oiling_out->solution1 Yes success Successful Crystallization low_yield->success No solution2 Minimize solvent volume Cool thoroughly Recover from mother liquor low_yield->solution2 Yes solution1->start Retry solution2->start Re-evaluate

Caption: Troubleshooting logic for recrystallization issues.

Column_Chromatography_Troubleshooting start Column Chromatography Attempt poor_separation Poor Separation? start->poor_separation streaking Streaking/Tailing? poor_separation->streaking No solution1 Optimize mobile phase Change stationary phase poor_separation->solution1 Yes success Good Separation streaking->success No solution2 Reduce sample load Modify mobile phase Ensure complete dissolution streaking->solution2 Yes solution1->start Retry solution2->start Re-run

Caption: Troubleshooting guide for column chromatography problems.

References

Technical Support Center: Enhancing Reproducibility of Biological Assays with Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common reproducibility challenges encountered when working with pyrimidine compounds in biological assays.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: What is the optimal method for preparing and storing stock solutions of pyrimidine compounds to ensure their stability?

A1: To maintain the integrity of pyrimidine compounds, it is crucial to prepare fresh stock solutions in high-purity, anhydrous DMSO immediately before use whenever possible.[1] For storage, it is recommended to aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and exposure to moisture and air.[1] For long-term storage, -80°C is ideal.[2] For particularly sensitive compounds, preparation and storage under an inert atmosphere, such as nitrogen or argon, can prevent degradation.[1]

Q2: Are there viable alternative solvents to DMSO for pyrimidine compounds, and what are the potential implications of using them?

A2: Yes, other solvents like N,N-dimethylformamide (DMF) can be used.[1][3][4] However, it is important to recognize that the choice of solvent can significantly influence the observed biological activity of pyrimidine derivatives.[1] Different solvents can affect compound solubility and stability, which in turn can alter assay results.[3][4] Therefore, maintaining solvent consistency throughout a screening campaign and including appropriate solvent controls in all assays is critical.[1]

Q3: My pyrimidine compound appears to interfere with my luciferase reporter assay. What steps can I take to address this?

A3: Interference in luciferase reporter assays by test compounds is a known issue. To address this, you should run a control experiment with the pyrimidine compound in the assay buffer without the biological target to determine if the compound itself inhibits or enhances luciferase activity. If interference is confirmed, consider using a different reporter system or a non-enzymatic readout.

Assay-Specific Issues

Q4: I am observing high background fluorescence and inconsistent readings in my fluorescence-based assays. What is the likely cause and solution?

A4: High background fluorescence can be caused by the intrinsic fluorescence of the pyrimidine compound itself or by its degradation into fluorescent byproducts.[1] Some pyrimidine analogs can absorb UV or visible light and emit fluorescence, which directly interferes with the assay signal.[1] To troubleshoot this, handle all compound solutions in a dark environment or use amber-colored labware to prevent light-induced degradation.[1] It is also essential to run a compound-only control (compound in assay buffer without the biological target) to measure its intrinsic fluorescence.[1] If the issue persists, consider optimizing the excitation and emission wavelengths or switching to a non-fluorescence-based detection method like luminescence or absorbance.[1]

Q5: My pyrimidine-based kinase inhibitor is showing variable results in my assays. What could be causing this inconsistency?

A6: In addition to solubility and stability issues, the mechanism of inhibition can contribute to variability.[2] Some pyrimidine derivatives act as covalent inhibitors, leading to time-dependent inhibition.[2] This requires specific assay setups, such as pre-incubation steps, to obtain accurate and reproducible potency measurements.[2]

Q6: Can pyrimidine compounds interfere with cellular metabolism and affect the readouts of cell-based assays?

A7: Yes, pyrimidine analogs can interfere with natural pyrimidine synthesis and salvage pathways, which is often their intended mechanism of action as antimetabolites.[2] For instance, some compounds can inhibit enzymes like dihydroorotate dehydrogenase (DHODH), leading to a depletion of the cellular pyrimidine pool and affecting cell proliferation and viability readouts.[2]

Troubleshooting Guides

Guide 1: Poor Dose-Response Curves and Inconsistent IC50/EC50 Values

This guide provides a systematic approach to troubleshooting shallow or inconsistent dose-response curves, which can make accurate potency determination difficult.

Problem: Shallow or inconsistent dose-response curves.[1]

Potential Causes:

  • Compound Solubility: The compound may be precipitating in the aqueous assay buffer.[1][5]

  • Compound Aggregation: The compound may be forming aggregates, leading to non-specific inhibition.

  • Compound Instability: The compound may be degrading over the course of the experiment.[1][6]

  • Compound Purity: Impurities in the compound stock can lead to unexpected activity.

Troubleshooting Workflow:

G Troubleshooting Poor Dose-Response Curves A Start: Inconsistent Dose-Response B Step 1: Assess Solubility A->B C Visually inspect wells for precipitate B->C D Perform formal solubility test (e.g., nephelometry) B->D E Is compound soluble? C->E D->E F Step 2: Evaluate Compound Stability E->F Yes R Modify assay buffer (e.g., add co-solvents) E->R No G Prepare fresh stock solutions F->G H Minimize freeze-thaw cycles F->H I Is the issue resolved? G->I H->I J Step 3: Check for Aggregation I->J No P End: Issue Resolved I->P Yes K Include non-ionic detergents (e.g., Triton X-100) in assay buffer J->K L Is the issue resolved? K->L M Step 4: Verify Compound Purity L->M No L->P Yes N Analyze compound by LC-MS or qNMR M->N O Is the compound pure? N->O O->P Yes Q End: Further investigation needed (e.g., different assay format) O->Q No R->F G Kinase Inhibition Assay Workflow A Start: Prepare Compound Dilutions B Dispense Compounds into 384-well Plate A->B D Add Master Mix to Plate B->D C Prepare Kinase/Substrate/ATP Master Mix C->D E Incubate (e.g., 60 min at 30°C) D->E F Add ATP Detection Reagent E->F G Measure Luminescence F->G H Data Analysis (Calculate % Inhibition, IC50) G->H I End H->I G Simplified JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active STAT Dimer (active) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Translocation Inhibitor Pyrimidine Inhibitor Inhibitor->JAK Gene_Expression Gene Expression DNA->Gene_Expression Cytokine Cytokine Cytokine->Receptor

References

Preventing the degradation of (5-Methylpyrimidin-2-yl)methanol during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting to prevent the degradation of (5-Methylpyrimidin-2-yl)methanol during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal long-term stability, this compound should be stored at 4°C in a tightly sealed container, protected from light and moisture.[1] For solutions, it is advisable to store them at -20°C or -80°C, blanketed with an inert gas like argon or nitrogen, and protected from light.

Q2: What are the primary factors that can cause the degradation of this compound?

The main factors that can induce degradation of this compound are:

  • Oxidation: The hydroxymethyl group is susceptible to oxidation, which can convert it into the corresponding aldehyde (5-methylpyrimidine-2-carbaldehyde) or carboxylic acid (5-methylpyrimidine-2-carboxylic acid).

  • Extreme pH: Both highly acidic and alkaline conditions can promote the degradation of the pyrimidine ring structure through hydrolysis.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of unwanted photoproducts.

  • High Temperatures: Elevated temperatures can accelerate the rate of all degradation pathways.

Q3: How can I detect if my sample of this compound has degraded?

Degradation can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the peak area of the parent compound in the chromatogram are indicators of degradation.

Q4: Is this compound compatible with all common laboratory solvents?

This compound is soluble in methanol and other polar organic solvents. However, its stability in different solvents over time, especially under experimental conditions, should be verified. Protic solvents could potentially participate in degradation reactions under certain conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound stock solution or in the experimental setup.Prepare fresh stock solutions frequently. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light. Analyze the stock solution by HPLC to check for purity before use. During experiments, minimize exposure to harsh conditions (e.g., strong acids/bases, high heat, prolonged light exposure).
Appearance of unexpected peaks in HPLC or LC-MS analysis. The compound is degrading under the analytical or experimental conditions.The primary degradation products are likely the aldehyde and carboxylic acid derivatives formed from the oxidation of the hydroxymethyl group. Hydrolysis of the pyrimidine ring can also occur under extreme pH. Use a validated stability-indicating HPLC method to identify and quantify these degradants.
Discoloration of the solid compound or solutions. This may indicate significant degradation, potentially due to oxidation or photodecomposition.Do not use the discolored material. Discard the batch and obtain a fresh, pure sample. Review storage and handling procedures to prevent future occurrences.
Low yield or formation of byproducts in a reaction involving this compound. The reaction conditions may be promoting the degradation of the starting material. The hydroxymethyl group can be sensitive to certain reagents.Optimize reaction conditions to be as mild as possible (e.g., lower temperature, shorter reaction time). Protect the reaction from light and air (e.g., use an inert atmosphere). Consider protecting the hydroxymethyl group if it is not the reactive site of interest.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[2][3][4][5][6]

1. Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before analysis.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours. Also, heat the stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][8][9][10][11] A control sample should be wrapped in aluminum foil to exclude light.

3. Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described in Protocol 1.

Data Presentation

The following table summarizes the potential degradation of this compound under various stress conditions. The percentage of degradation is hypothetical and should be determined experimentally.

Stress Condition Reagent/Condition Time Temperature Expected Degradation (%) Potential Degradation Products
Acid Hydrolysis0.1 M HCl24 h60°C5-15%Pyrimidine ring cleavage products
Base Hydrolysis0.1 M NaOH24 h60°C10-20%Pyrimidine ring cleavage products
Oxidation3% H₂O₂24 hRoom Temp15-30%5-methylpyrimidine-2-carbaldehyde, 5-methylpyrimidine-2-carboxylic acid
Thermal (Solid)Dry Heat48 h70°C<5%Primarily oxidative products
Thermal (Solution)Heat48 h70°C5-10%Primarily oxidative products
Photolytic (Solid)ICH Q1B--5-20%Various photoproducts
Photolytic (Solution)ICH Q1B--10-25%Various photoproducts

Visualizations

Degradation_Pathway A This compound B 5-methylpyrimidine-2-carbaldehyde A->B Oxidation (e.g., H₂O₂) D Ring Cleavage Products A->D Hydrolysis (Acid/Base) C 5-methylpyrimidine-2-carboxylic acid B->C Further Oxidation Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare 1 mg/mL stock solution of This compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (70°C) A->E F Photolytic Stress (ICH Q1B) A->F G Neutralize (if necessary) B->G C->G H Analyze by Stability-Indicating HPLC Method D->H E->H F->H G->H I Identify and Quantify Degradation Products H->I

References

Technical Support Center: Regioselectivity in Substituted Pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the regioselectivity of reactions with substituted pyrimidines.

Frequently Asked Questions (FAQs)

Q1: Why are the C2, C4, and C6 positions on the pyrimidine ring generally susceptible to nucleophilic attack?

A1: The pyrimidine ring is inherently electron-deficient (π-deficient) due to the presence of two electronegative nitrogen atoms.[1] This deficiency makes the carbon atoms, particularly at the C2, C4, and C6 positions, electrophilic and thus prone to attack by nucleophiles through Nucleophilic Aromatic Substitution (SNAr) reactions.[1]

Q2: What are the primary factors that control regioselectivity in reactions with substituted pyrimidines?

A2: The regioselectivity is a delicate balance of several factors:

  • Electronic Effects: The inherent electron distribution of the pyrimidine ring is the main driver. Electron-withdrawing groups (EWGs) enhance reactivity towards nucleophiles, while electron-donating groups (EDGs) can alter the most electrophilic sites.[1][2]

  • Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring reactions at less hindered sites.[2][3]

  • Leaving Group Ability: In substitution reactions, the nature of the leaving group is critical. Better leaving groups facilitate substitution at their position.

  • Reaction Conditions: Parameters such as solvent, temperature, and the choice of catalyst or base can significantly influence the kinetic versus thermodynamic product distribution.[4][5]

  • Reagent Control: In metal-catalyzed reactions, the choice of ligand and metal center can override the inherent electronic preferences of the substrate.

Q3: For a 2,4-dichloropyrimidine, which position is generally more reactive towards nucleophiles?

A3: In an unsubstituted 2,4-dichloropyrimidine, the C4 position is typically more reactive to nucleophilic attack than the C2 position.[1][6][7] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during the attack at C4.[1][8][9]

Q4: Why is electrophilic aromatic substitution on pyrimidines often difficult?

A4: Due to the π-deficient nature of the ring, electrophilic aromatic substitution on pyrimidine is generally challenging.[10] The reaction usually requires the presence of activating, electron-donating groups (like hydroxyl or amino groups) on the ring to proceed.[10][11] When it does occur, substitution is directed to the C5 position, which is the most electron-rich carbon.[11]

Troubleshooting Guides

This section addresses specific issues encountered during experiments.

Issue 1: Poor or Incorrect Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction on a 2,4-disubstituted pyrimidine is yielding a mixture of regioisomers instead of the desired product. How can I improve selectivity?

A: This is a common challenge. The solution depends on which isomer you are targeting.

Targeting C4-Substitution:

  • Problem: Significant formation of the C2-substituted byproduct.

  • Cause: While C4 is generally more reactive, the energy difference can be small, leading to mixtures.

  • Solution:

    • Lower Reaction Temperature: This can favor the kinetically preferred C4 product.

    • Steric Influence: Ensure your nucleophile is not overly bulky, which might disfavor attack at a sterically crowded C4 position.

    • Solvent Choice: Experiment with different solvents to potentially enhance the inherent C4 preference.

Targeting C2-Substitution:

  • Problem: The major product is the C4-substituted isomer.

  • Cause: The inherent electronic preference of the pyrimidine ring favors C4 attack.

  • Solution:

    • Introduce an Electron-Donating Group (EDG) at C6: A common and effective strategy is to use a substrate with an EDG (e.g., -OMe, -NHMe) at the C6 position. This alters the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position more susceptible to nucleophilic attack.[1][2]

    • Chelation/Directing Group: In specific cases, a substituent on the nucleophile or the pyrimidine can direct the reaction to the C2 position through hydrogen bonding or other non-covalent interactions. For instance, reactions with 2-MeSO₂-4-chloropyrimidine and alkoxides or formamide anions selectively occur at C2 due to hydrogen bonding with the MeSO₂ group.[12]

    • Computational Analysis: If available, quantum mechanics (QM) calculations can predict the relative activation energies for attack at C2 and C4, guiding your synthetic strategy.[2] The energy gap between LUMO and LUMO+1 can also be crucial; a small gap (≤ 0.25 eV) may require considering both orbitals to predict reactivity.[2]

Decision Workflow for SNAr on 2,4-Dichloropyrimidines

G start Start: SNAr on 2,4-Dichloropyrimidine q1 Desired Regioisomer? start->q1 c4_path Targeting C4-Substitution q1->c4_path  C4 c2_path Targeting C2-Substitution q1->c2_path  C2 c4_check Is C2 byproduct > 10%? c4_path->c4_check c2_check Is C4 product dominant? c2_path->c2_check c4_sol Troubleshoot: - Lower reaction temperature - Screen solvents c4_check->c4_sol Yes c4_ok Proceed with Standard Conditions c4_check->c4_ok No c2_sol Strategy: - Add C6-EDG (e.g., OMe) - Use directing group strategy - Consider QM calculations c2_check->c2_sol Yes c2_ok Reaction Unlikely to Favor C2 Without Substrate Modification c2_check->c2_ok No

Caption: Troubleshooting workflow for SNAr regioselectivity.

Issue 2: Lack of Regioselectivity in Palladium-Catalyzed Cross-Coupling

Q: My Suzuki/Stille/etc. cross-coupling reaction on a 2,4-dihalopyrimidine is giving poor regioselectivity, with the reaction occurring at C4 instead of my desired C2 site (or vice-versa). How can I control the outcome?

A: Similar to SNAr, Pd-catalyzed cross-coupling reactions on 2,4-dihalopyrimidines typically favor reaction at the C4 position.[6][13] However, this selectivity can be inverted.

Troubleshooting & Optimization:

  • Ligand Choice is Critical: The conventional selectivity for C4 can be overturned by using specific ligands. Very sterically hindered N-heterocyclic carbene (NHC) ligands, for example, have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity, a principle that can be extended to pyrimidines. Conversely, specific conditions have been found to enable C2-selective Pd-catalyzed C-S coupling.[6] A thorough screening of ligands (e.g., phosphines, NHCs) is the most effective strategy.

  • Catalyst Precursor and Additives: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) and additives can influence the active catalytic species and, consequently, the regioselectivity.

  • Temperature and Reaction Time: At higher temperatures, an undesired SNAr side reaction can sometimes outcompete the catalyzed cross-coupling, especially with highly nucleophilic coupling partners like electron-poor thiophenols.[6] Monitor the reaction at different temperatures to find the optimal window for the catalytic cycle.

Data Presentation: Regioselectivity in 2,4-Dichloropyrimidine Reactions

Table 1: Influence of C6-Substituent on SNAr Regioselectivity

C6-Substituent (R) Nucleophile Product Ratio (C4 : C2) Comments
-H N-Methylpiperazine >5 : 1 C4 is the strongly preferred site of attack.[7]
-H Various Amines C4 selective Generally observed for standard 2,4-dichloropyrimidine.[1]
-OMe Various Amines C2 selective The C6-EDG reverses the typical selectivity.[2]

| -NHMe | Various Amines | C2 selective | The C6-EDG directs the nucleophile to the C2 position.[2] |

Table 2: Regioselectivity in Cross-Coupling of 2,4-Dichloropyrimidine

Coupling Type Catalyst/Ligand Major Product Comments
Suzuki Pd(PPh₃)₄ C4-Aryl C4 is the favored position for oxidative addition of palladium.[13]
Suzuki Pd(0) precatalyst C4-Aryl Conventional C4 selectivity is observed.[6]
C-S Coupling Specific Pd(II) precatalyst C2-Thioether Unusual C2-selectivity can be achieved under specific conditions.[6]

| Amination | Pd(II) precatalyst | C4-Amino | C4 remains the more reactive site.[6] |

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling

This protocol is adapted from microwave-assisted methods known for high efficiency and selectivity.[13]

  • Reactants:

    • 2,4-Dichloropyrimidine (1.0 equiv)

    • Aryl or Heteroaryl Boronic Acid (1.1 equiv)

    • K₂CO₃ (2.0 equiv)

    • Pd(PPh₃)₄ (0.5 mol%)

  • Solvent: Dioxane/Water mixture (e.g., 4:1)

  • Procedure:

    • To a microwave vial, add 2,4-dichloropyrimidine, the boronic acid, K₂CO₃, and the Pd(PPh₃)₄ catalyst.

    • Add the dioxane/water solvent mixture.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 15-30 minutes).

    • Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material.

    • After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the C4-substituted pyrimidine.

Factors Influencing Pyrimidine Reactivity

G cluster_0 Electronic Effects cluster_1 Steric Effects cluster_2 Reaction Control Pyrimidine Substituted Pyrimidine Core EDG Electron Donating Group (e.g., OMe, NH2) Pyrimidine->EDG EWG Electron Withdrawing Group (e.g., Cl, CF3) Pyrimidine->EWG Bulky Bulky Substituent (e.g., t-Butyl) Pyrimidine->Bulky Ligand Catalyst / Ligand (for Cross-Coupling) Pyrimidine->Ligand EDG_Effect Increases electron density Activates for electrophilic attack (C5) Can alter nucleophilic attack site (C2 vs C4) EDG->EDG_Effect EWG_Effect Decreases electron density Activates for nucleophilic attack (C2, C4, C6) EWG->EWG_Effect Bulky_Effect Hinders attack at adjacent positions Favors reaction at less crowded sites Bulky->Bulky_Effect Ligand_Effect Can override inherent electronics Dictates site of oxidative addition Ligand->Ligand_Effect

Caption: Key factors governing regioselectivity in pyrimidine reactions.

Protocol 2: Representative Procedure for C2-Selective SNAr via C6-EDG Activation

This protocol is a generalized representation based on the principle of using a C6-alkoxy group to direct substitution to the C2 position.[2]

  • Reactants:

    • 2,4-Dichloro-6-methoxypyrimidine (1.0 equiv)

    • Amine nucleophile (1.0-1.2 equiv)

    • Base (e.g., DIPEA or K₂CO₃, 2.0 equiv)

  • Solvent: Aprotic polar solvent (e.g., DMF, DMSO, or NMP)

  • Procedure:

    • Dissolve 2,4-dichloro-6-methoxypyrimidine in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the base, followed by the slow addition of the amine nucleophile at room temperature.

    • Heat the reaction mixture to a specified temperature (e.g., 80-120 °C).

    • Monitor the reaction by TLC or LC-MS. The reaction may take several hours to overnight.

    • Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product or prepare for extraction.

    • If a solid precipitates, filter, wash with water, and dry.

    • If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude material by column chromatography or recrystallization to obtain the pure 2-amino-4-chloro-6-methoxypyrimidine product.

References

Technical Support Center: Grignard Reactions with Halogenated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving halogenated pyrimidines.

Frequently Asked Questions (FAQs)

Q1: Why are Grignard reactions with halogenated pyrimidines so challenging?

A1: Several factors contribute to the difficulties encountered in these reactions:

  • Electron-Deficient Nature: The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack. While this can enhance reactivity towards cross-coupling, it also increases the likelihood of side reactions, such as addition reactions (Chichibabin-type reactions), especially with highly reactive organometallic reagents.[1][2]

  • Poor Grignard Reagent Formation: Direct formation of a pyrimidyl Grignard reagent by magnesium insertion into the carbon-halogen bond can be sluggish and low-yielding. The electron-withdrawing nature of the pyrimidine ring can hinder the oxidative addition of magnesium.

  • Regioselectivity Issues: In di- or poly-halogenated pyrimidines, controlling which halogen undergoes reaction can be difficult. For instance, in 2,4-dichloropyrimidines, reactions typically favor the C4 position.[3]

  • Side Reactions: Besides addition reactions, other common side reactions include homocoupling of the Grignard reagent (Wurtz coupling) and metal-halogen exchange.[4]

  • Strict Reaction Conditions: Grignard reagents are highly sensitive to moisture and protic solvents, requiring strictly anhydrous conditions for successful reactions.[1][2]

Q2: My Grignard reaction is not starting. What are the common causes and solutions?

A2: Failure to initiate a Grignard reaction is a frequent issue, often related to the magnesium surface or the purity of the reagents.

  • Magnesium Oxide Layer: A passivating layer of magnesium oxide on the surface of the magnesium turnings is the most common barrier to reaction initiation.[5]

  • Trace Moisture: Even minute amounts of water in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.[1][2]

  • Impure Halogenated Pyrimidine: Impurities in the starting material can inhibit the reaction.

Troubleshooting Steps:

  • Activate the Magnesium: The magnesium oxide layer must be disrupted. Common activation methods include:

    • Mechanical Activation: Crushing the magnesium turnings with a dry glass rod in the reaction flask to expose a fresh surface.[5]

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5][6] The disappearance of the iodine color or the evolution of ethylene gas are indicators of successful activation.

    • Pre-treatment: Washing the magnesium turnings with acid to remove the oxide layer, followed by thorough drying.

  • Ensure Anhydrous Conditions:

    • Glassware: All glassware must be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under a vacuum and cooling under an inert atmosphere (Nitrogen or Argon).[1][2]

    • Solvents: Use freshly distilled anhydrous solvents. Anhydrous ethers like tetrahydrofuran (THF) or diethyl ether are common choices.

    • Reagents: Ensure the halogenated pyrimidine is dry.

  • Initiation Techniques:

    • Add a small portion of the halide solution to the activated magnesium.

    • Gentle warming or sonication can help to initiate the reaction.[6]

    • If the reaction still fails to start, adding a small amount of a pre-formed Grignard reagent can act as an initiator.

Q3: I'm observing very low yields of my desired product. What are the likely causes and how can I improve the yield?

A3: Low yields are a common problem and can stem from several issues during the reaction.

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Side Reactions: Competing reactions can consume the starting materials or the desired product. Common side reactions include Wurtz coupling and addition to the pyrimidine ring.[4]

  • Grignard Reagent Degradation: The Grignard reagent can degrade over time, especially at elevated temperatures.

  • Steric Hindrance: Bulky Grignard reagents or substituents on the pyrimidine ring can hinder the reaction.[7]

Strategies for Yield Improvement:

  • Optimize Reaction Temperature: The optimal temperature depends on the specific reactants. For some systems, maintaining a low temperature (e.g., 0°C) can minimize side reactions, while others may require heating to proceed.[7]

  • Control Reagent Addition: Slow, dropwise addition of the Grignard reagent or the halogenated pyrimidine can help to control the reaction exotherm and minimize side reactions.[4]

  • Use of "Turbo-Grignards": The addition of lithium chloride (LiCl) can accelerate the formation of Grignard reagents and enhance their reactivity, often leading to higher yields.[8]

  • Alternative Methods: If direct Grignard addition is consistently low-yielding, consider alternative coupling methods like Kumada or Negishi coupling, or using Knochel-Hauser bases for metalation.[9]

Q4: How can I control the regioselectivity in reactions with dihalogenated pyrimidines?

A4: Controlling regioselectivity, for example in 2,4-dichloropyrimidine, is a significant challenge as reactions often favor the more reactive C4 position.[3]

  • Catalyst and Ligand Choice: In cross-coupling reactions, the choice of catalyst and ligand can influence the site of reaction. For example, using bulky N-heterocyclic carbene (NHC) ligands with a palladium catalyst has been shown to favor C2-selective cross-coupling with thiols.[3]

  • Directed Metalation: Using sterically hindered bases like TMPMgCl·LiCl (a Knochel-Hauser base) can allow for regioselective deprotonation at a specific position, which can then be quenched with an electrophile.[9][10] The directing effect of substituents on the pyrimidine ring can be exploited to guide the metalation to a specific site.

  • Reaction Conditions: Temperature and solvent can also play a role in regioselectivity.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product
Symptom Possible Cause Suggested Solution
Reaction does not start (no color change, no exotherm)Inactive magnesium surface (oxide layer)Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical crushing.[5][6]
Wet reagents or glasswareThoroughly dry all glassware (flame-dry or oven-dry) and use anhydrous solvents.[1][2]
Low final product yieldIncomplete reactionExtend reaction time or gently heat the reaction mixture. Monitor reaction progress by TLC or GC-MS.
Grignard reagent decompositionPrepare the Grignard reagent at a low temperature and use it immediately. Avoid prolonged heating.
Side reactions (e.g., Wurtz coupling)Add the halide solution slowly to the magnesium suspension to maintain a low concentration of the halide.[4]
Steric hindranceUse a less sterically hindered Grignard reagent if possible, or consider alternative synthetic routes.
Addition to the pyrimidine ringUse less reactive Grignard reagents or lower the reaction temperature. Consider using Knochel-Hauser bases for metalation followed by electrophilic quench.[7][9]
Problem 2: Formation of Multiple Products
Symptom Possible Cause Suggested Solution
Mixture of regioisomers (e.g., C2 and C4 substituted products)Lack of regioselective controlFor cross-coupling, screen different catalysts and ligands. For metalation, use directing groups and specific bases like TMPMgCl·LiCl.[3][9][10]
Presence of homocoupled product (R-R from R-MgX)Wurtz coupling side reactionMaintain a low concentration of the organic halide during Grignard formation by slow addition.
Unidentified byproductsDecomposition of starting materials or productsRun the reaction at a lower temperature and ensure the reaction is worked up promptly upon completion.
Chichibabin-type addition productsUse a less nucleophilic organometallic reagent or a more sterically hindered base. Consider alternative methods that avoid strongly basic/nucleophilic conditions.[1]

Quantitative Data Summary

The following tables summarize representative yields for different approaches to the functionalization of halogenated pyrimidines. Note that direct comparison can be challenging due to variations in substrates, reagents, and reaction conditions.

Table 1: Yields of Substituted Pyrimidines via Different Methods

Halogenated PyrimidineReagent/MethodProductYield (%)Reference
4-Amino-5-cyano-2-methylpyrimidineMeMgCl, 40°C4-Amino-5-cyano-2,6-dimethyl-1,2-dihydropyrimidine85[7]
4-Amino-5-cyano-2-methylpyrimidineEtMgBr, 40°C4-Amino-5-cyano-6-ethyl-2-methyl-1,2-dihydropyrimidine80[7]
4-Amino-5-cyano-2-methylpyrimidinen-PrMgCl, 0°C4-Amino-5-cyano-2-methyl-6-propyl-1,2-dihydropyrimidine67[7]
4-Amino-5-cyano-2-methylpyrimidinePhMgBr, 40°C4-Amino-5-cyano-2-methyl-6-phenylpyrimidine16[7]
2-ChloropyrimidineVarious amines, KF, H₂O, 130°C2-Aminopyrimidines62-95[11]
2,4-DichloropyrimidinePhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, MW, 15 min2-Chloro-4-phenylpyrimidine71[12]
2,4-DichloropyrimidineThiophenol, Pd precatalyst with NHC ligandC2-selective thiolation product>99:1 (C2:C4)[3]

Table 2: Comparison of Yields for Kumada Coupling of Chloropyrimidines

ChloropyrimidineGrignard ReagentCatalystYield (%)Reference
2-Chloro-4,6-dimethylpyrimidineAlkyl/Aryl MgBrNi-phosphine complex40-88[13]
4-Chloro-2,6-dimethylpyrimidineAlkyl/Aryl MgBrNi-phosphine complex40-88[13]
4,6-Dichloro-2-methylpyrimidineAlkyl/Aryl MgBrNi-phosphine complex40-88[13]
2,4-Dichloro-6-methylpyrimidineAlkyl/Aryl MgBrNi-phosphine complex40-88[13]
2,4,6-TrichloropyrimidineAlkyl/Aryl MgBrNi-phosphine complex40-88[13]

Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Formation with Magnesium Activation

This protocol describes the preparation of a Grignard reagent under strictly anhydrous conditions.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene as a model)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Flame-dried or oven-dried glassware (round-bottom flask, condenser, dropping funnel)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Setup: Assemble the flame-dried glassware while it is still hot and immediately place it under a positive pressure of inert gas. Equip the flask with a magnetic stir bar.

  • Magnesium Addition: Add the magnesium turnings (1.2 equivalents relative to the halide) to the reaction flask.

  • Activation: Add a single, small crystal of iodine to the flask. The iodine will initially sublime to give a purple vapor.

  • Solvent Addition: Add a small amount of anhydrous solvent to the flask, just enough to cover the magnesium turnings.

  • Initiation: Add a small portion (approx. 10%) of the organic halide (1.0 equivalent), dissolved in anhydrous solvent, from the dropping funnel.

  • Observation: The reaction has initiated when the brown color of the iodine disappears, the solution becomes cloudy and grey, and gentle refluxing of the solvent begins spontaneously. If the reaction does not start, gentle warming with a heat gun or placing the flask in a warm water bath may be necessary. Do not overheat.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes at room temperature or with gentle heating to ensure all the magnesium has reacted. The resulting grey to brownish solution is the Grignard reagent.

Protocol 2: Regioselective Metalation of a Chloropyrimidine using a Knochel-Hauser Base (TMPMgCl·LiCl)

This protocol outlines the regioselective functionalization of a chloropyrimidine derivative.

Materials:

  • Chloropyrimidine substrate

  • TMPMgCl·LiCl solution in THF (a Knochel-Hauser base)[14]

  • Anhydrous THF

  • Electrophile (e.g., benzaldehyde)

  • Flame-dried glassware

  • Inert gas supply

Procedure:

  • Reaction Setup: In a flame-dried, inert gas-flushed flask, dissolve the chloropyrimidine substrate (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to the desired temperature (e.g., -20°C to 25°C, depending on the substrate).[9]

  • Base Addition: Slowly add the TMPMgCl·LiCl solution (1.1-1.5 equivalents) to the stirred solution of the pyrimidine.

  • Metalation: Stir the reaction mixture at the same temperature for the specified time (e.g., 0.5-2 hours) to allow for complete metalation.[10]

  • Electrophilic Quench: Slowly add the electrophile (1.2 equivalents) to the reaction mixture at the same or a lower temperature.

  • Warming and Quenching: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_activation Activation Issues cluster_yield Yield Improvement start Start Grignard Reaction check_initiation Reaction Initiates? start->check_initiation low_yield Low Yield? check_initiation->low_yield Yes activate_mg Activate Mg: - Iodine - 1,2-Dibromoethane - Mechanical Crushing check_initiation->activate_mg No success Successful Reaction low_yield->success No optimize_temp Optimize Temperature low_yield->optimize_temp Yes failure Reaction Failure activate_mg->failure Still no initiation dry_reagents Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvents activate_mg->dry_reagents dry_reagents->start Retry slow_addition Slow Reagent Addition optimize_temp->slow_addition use_additives Consider Additives (LiCl) slow_addition->use_additives alt_methods Alternative Methods: - Kumada Coupling - Knochel-Hauser Base use_additives->alt_methods alt_methods->start Redesign Synthesis

Caption: Troubleshooting workflow for Grignard reactions with halogenated pyrimidines.

Competing_Pathways cluster_products Potential Products reactants Halogenated Pyrimidine + R-MgX desired_product Desired C-C Coupled Product reactants->desired_product Desired Pathway (e.g., Cross-Coupling) addition_product Addition Product (Chichibabin-type) reactants->addition_product Side Reaction 1 (Nucleophilic Addition) homocoupling_product Homocoupled Product (R-R) reactants->homocoupling_product Side Reaction 2 (Wurtz Coupling) metal_halogen_exchange Metal-Halogen Exchange Product reactants->metal_halogen_exchange Side Reaction 3

Caption: Competing reaction pathways in Grignard reactions with halogenated pyrimidines.

Experimental_Workflow prep 1. Preparation - Dry Glassware - Inert Atmosphere reagent_formation 2. Grignard Reagent Formation - Activate Mg - Slow addition of halide prep->reagent_formation reaction 3. Reaction with Pyrimidine - Controlled Temperature - Slow Addition reagent_formation->reaction quench 4. Quenching - e.g., sat. aq. NH4Cl reaction->quench workup 5. Work-up & Purification - Extraction - Chromatography quench->workup product Final Product workup->product

Caption: General experimental workflow for a Grignard reaction with a halogenated pyrimidine.

References

Technical Support Center: Overcoming Solubility Challenges of (5-Methylpyrimidin-2-yl)methanol in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (5-Methylpyrimidin-2-yl)methanol and other similar pyrimidine derivatives in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a small organic molecule with the chemical formula C₆H₈N₂O.[1][2] Its structure contains both polar (hydroxyl and pyrimidine nitrogen atoms) and non-polar (methyl group and pyrimidine ring) functionalities. The balance of these features can lead to limited solubility in aqueous media, a common challenge for many drug candidates. Poor aqueous solubility can hinder biological assays, formulation development, and ultimately affect a compound's bioavailability and therapeutic efficacy.[3]

Q2: I'm observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?

Initial steps should focus on understanding the solubility limits in your specific experimental conditions.

  • Visual Inspection: Carefully observe the solution for any cloudiness, particulates, or crystal formation.

  • pH Measurement: The pH of the aqueous medium can significantly influence the solubility of ionizable compounds. Although this compound is not strongly acidic or basic, subtle pH shifts can affect its solubility.

  • Temperature Control: Solubility is temperature-dependent. Ensure your experiments are conducted at a consistent and recorded temperature.

Q3: What are the common strategies to enhance the aqueous solubility of compounds like this compound?

Several techniques can be employed, broadly categorized as physical and chemical modifications, as well as formulation approaches.[4] These include:

  • Co-solvency: Introducing a water-miscible organic solvent.[5][6]

  • pH Adjustment: Modifying the pH to ionize the compound, if applicable.[5]

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the compound.[7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes.[4][8]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix.[3][7]

  • Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution (micronization or nanosuspension).[3][4]

Troubleshooting Guides

Issue 1: Compound crashes out of solution upon addition to aqueous buffer.

This is a common indication of exceeding the thermodynamic solubility of the compound in the chosen medium.

Troubleshooting Workflow:

start Precipitation Observed step1 Decrease Concentration start->step1 step2 Introduce a Co-solvent step1->step2 Precipitation Persists end_success Homogeneous Solution step1->end_success Precipitation Resolves step3 Evaluate Co-solvent Compatibility step2->step3 step4 Optimize Co-solvent Percentage step3->step4 Compatible end_fail Issue Persists step3->end_fail Incompatible step5 Consider Alternative Strategies step4->step5 Incomplete Solubilization step4->end_success Solubility Achieved step5->end_fail

Caption: Troubleshooting workflow for immediate precipitation.

Detailed Steps:

  • Reduce Concentration: The most straightforward approach is to lower the concentration of this compound to fall within its solubility limit.

  • Introduce a Co-solvent: If a higher concentration is necessary, introduce a water-miscible organic co-solvent such as DMSO, ethanol, or PEG 400. Start with a low percentage (e.g., 1-5% v/v) and gradually increase.[5]

  • Check for Compatibility: Ensure the chosen co-solvent does not interfere with downstream experimental assays.

  • Optimize Co-solvent Level: Determine the lowest effective co-solvent concentration to minimize potential artifacts.

Issue 2: Low and variable results in biological assays.

This may be due to incomplete dissolution or precipitation of the compound during the assay, leading to inconsistent effective concentrations.

Troubleshooting Workflow:

start Inconsistent Assay Results step1 Confirm Stock Solution Clarity start->step1 step2 Assess Solubility in Final Assay Buffer step1->step2 Stock is Clear end_fail Variability Remains step1->end_fail Stock is Precipitated step3 Employ a Solubility Enhancement Technique step2->step3 Precipitation in Assay Buffer end_success Consistent Results step2->end_success No Precipitation step4 Select Technique (e.g., Surfactant, Cyclodextrin) step3->step4 step5 Validate Assay Performance with Formulation step4->step5 step5->end_success Consistent Data step5->end_fail Inconsistent Data

Caption: Workflow for addressing inconsistent biological assay results.

Detailed Steps:

  • Verify Stock Solution: Ensure your stock solution of this compound (typically in 100% DMSO) is fully dissolved before diluting into the aqueous assay buffer.

  • Solubility in Final Buffer: Perform a simple solubility test by preparing the highest intended final concentration in the assay buffer and visually inspecting for precipitation over the time course of the experiment.

  • Implement a Solubility Enhancement Method:

    • Surfactants: For cell-based assays, non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%) can be effective.[6]

    • Cyclodextrins: Consider using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes, which can enhance solubility without the lytic potential of some surfactants.[8]

Quantitative Data Summary

The following table summarizes common solubility enhancement techniques and their typical starting concentrations. The effectiveness of each will be compound-specific.

TechniqueAgentTypical Starting ConcentrationAdvantagesPotential Issues
Co-solvency DMSO, Ethanol, PEG 4001-10% (v/v)Simple to implementCan affect biological systems
pH Adjustment HCl, NaOHTo target pHCan significantly increase solubility for ionizable compoundsMay not be suitable for all assays or compounds
Surfactants Tween® 80, Pluronic® F-680.01-0.5% (w/v)Effective at low concentrationsPotential for cell lysis at higher concentrations
Complexation HP-β-CD, SBE-β-CD1-5% (w/v)Generally low toxicityCan be a more expensive option
Solid Dispersion PVP, PVAN/A (requires formulation)Can significantly improve dissolution rate and apparent solubility.[9][10]Requires more extensive formulation development

Experimental Protocols

Protocol 1: Screening for an Effective Co-solvent

Objective: To identify a suitable co-solvent and its optimal concentration for solubilizing this compound in an aqueous buffer.

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Ethanol

  • PEG 400 (Polyethylene glycol 400)

  • Aqueous buffer of choice (e.g., PBS pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring absorbance or light scattering

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).

  • In a 96-well plate, prepare serial dilutions of the co-solvents (DMSO, Ethanol, PEG 400) in the aqueous buffer to achieve final co-solvent concentrations ranging from 0.5% to 20% (v/v).

  • Add a fixed amount of the this compound stock solution to each well to achieve the desired final compound concentration.

  • Include control wells containing only the compound in the buffer without any co-solvent.

  • Seal the plate and incubate at the desired experimental temperature for 1-2 hours with gentle shaking.

  • Visually inspect each well for precipitation.

  • Quantify the amount of soluble compound by measuring the absorbance at a wavelength where the compound absorbs or by measuring light scattering to detect insoluble particles.

Protocol 2: Solubility Enhancement using Cyclodextrins

Objective: To determine if cyclodextrin complexation can improve the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Vials with magnetic stir bars

Methodology:

  • Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v) in the desired buffer.

  • Add an excess amount of solid this compound to each cyclodextrin solution.

  • Stir the suspensions at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Plot the concentration of dissolved compound against the concentration of HP-β-CD to determine the extent of solubility enhancement.

References

Catalyst selection and optimization for reactions with (5-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Methylpyrimidin-2-yl)methanol. The content is designed to address specific issues encountered during catalyst selection and optimization for common reactions involving this substrate.

I. Oxidation of this compound to 5-Methylpyrimidine-2-carbaldehyde

The selective oxidation of this compound to its corresponding aldehyde is a crucial transformation. Catalyst selection is critical to avoid over-oxidation to the carboxylic acid or side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the selective oxidation of this compound?

A1: Common catalytic systems for the selective oxidation of activated alcohols like this compound include manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), and Swern oxidation conditions. For catalytic aerobic oxidations, supported noble metal catalysts such as those based on platinum (Pt), palladium (Pd), or ruthenium (Ru) can be effective, often requiring optimization of reaction conditions to maintain selectivity.

Q2: My oxidation reaction shows low conversion. What are the potential causes?

A2: Low conversion can be due to several factors:

  • Inactive Catalyst: The oxidizing agent may have degraded. For instance, MnO₂ quality can vary.

  • Insufficient Reagent: The molar ratio of the oxidant to the substrate may be too low.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Solvent Effects: The choice of solvent can significantly impact reaction kinetics.

Q3: I am observing the formation of 5-methylpyrimidine-2-carboxylic acid as a byproduct. How can I prevent this over-oxidation?

A3: Over-oxidation is a common issue. To minimize it:

  • Use a milder, more selective oxidizing agent like DMP or perform a Swern oxidation.

  • Carefully control the reaction time and temperature.

  • Use a stoichiometric amount of the oxidizing agent rather than a large excess.

Troubleshooting Guide: Oxidation Reactions
Observed Issue Potential Cause Recommended Action(s)
Low or No Conversion Inactive or insufficient oxidizing agent.Use a fresh batch of a high-quality oxidizing agent. Increase the molar equivalents of the oxidant.
Suboptimal reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Poor solvent choice.Screen different solvents (e.g., dichloromethane, chloroform, acetonitrile).
Over-oxidation to Carboxylic Acid Oxidizing agent is too strong.Switch to a milder oxidant such as Dess-Martin periodinane or consider a Swern oxidation.
Prolonged reaction time or high temperature.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Formation of Unidentified Byproducts Decomposition of starting material or product.The pyrimidine ring can be sensitive to harsh conditions. Use milder reaction conditions and ensure the reaction is run under an inert atmosphere if necessary.
Reaction with solvent.Ensure the solvent is anhydrous and unreactive under the reaction conditions.
Data on Catalyst Performance for Oxidation of Heterocyclic Methanols
Catalyst System Typical Substrate Typical Yield (%) Key Advantages Key Disadvantages
MnO₂Allylic/Benzylic Alcohols60-95Heterogeneous, easy workupStoichiometric, activity can vary
Dess-Martin PeriodinanePrimary & Secondary Alcohols85-95Mild conditions, high selectivityStoichiometric, can be explosive
Swern Oxidation (Oxalyl chloride, DMSO, Et₃N)Primary & Secondary Alcohols80-95Mild, high yieldRequires low temperatures, unpleasant odor
Pt or Pd on Carbon with O₂/AirActivated Alcohols70-90Catalytic, environmentally friendlyCan lead to over-oxidation, requires optimization

II. Etherification of this compound

The etherification of this compound can be achieved through various methods, with catalyst selection depending on the desired ether and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are common methods for the etherification of this compound?

A1: Common methods include the Williamson ether synthesis (deprotonation of the alcohol followed by reaction with an alkyl halide) and acid-catalyzed etherification. For chemoselective etherification of benzylic-type alcohols in the presence of other hydroxyl groups, specific methods using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO in an alcohol solvent have been reported.[1]

Q2: My Williamson ether synthesis is giving a low yield. What could be the problem?

A2: Low yields in Williamson ether synthesis can be attributed to:

  • Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the alcohol.

  • Side Reactions of the Alkyl Halide: The alkyl halide might undergo elimination reactions, especially with sterically hindered bases or at higher temperatures.

  • Low Reactivity of the Alkyl Halide: The halide's reactivity (I > Br > Cl) can affect the reaction rate.

Q3: Can I perform a direct etherification with another alcohol?

A3: Yes, acid-catalyzed dehydrative etherification is possible but can be challenging due to the potential for self-etherification of the other alcohol and the formation of symmetric ethers. Catalytic reductive etherification is another advanced method.[2][3]

Troubleshooting Guide: Etherification Reactions
Observed Issue Potential Cause Recommended Action(s)
Low Yield in Williamson Ether Synthesis Incomplete deprotonation.Use a stronger base (e.g., NaH instead of NaOH).
Elimination of alkyl halide.Use a less sterically hindered base and lower the reaction temperature.
Low reactivity of the electrophile.Use a more reactive alkyl halide (e.g., an iodide or bromide).
Formation of Symmetric Ethers in Acid-Catalyzed Etherification Competitive self-etherification.Use a large excess of the desired alcohol as the solvent.
Decomposition of Starting Material Harsh acidic or basic conditions.Use milder conditions or protecting groups for sensitive functionalities.
Data on Catalyst Performance for Etherification of Activated Alcohols
Method Catalyst/Reagent Typical Yield (%) Key Advantages Key Disadvantages
Williamson Ether SynthesisStrong Base (e.g., NaH)70-95Versatile, reliableStoichiometric base, sensitive to steric hindrance
Acid-Catalyzed DehydrationStrong Acid (e.g., H₂SO₄)40-80Simple, inexpensiveCan lead to mixtures of products, harsh conditions
Chemoselective EtherificationTCT, DMSO in Alcohol75-90High chemoselectivity for benzylic alcohols[1]Specific for certain alcohol types[1]

III. Suzuki-Miyaura Cross-Coupling Reactions

For Suzuki-Miyaura reactions, this compound would first need to be converted to a halide (e.g., 2-chloro- or 2-bromo-5-methylpyrimidine) or a boronic acid/ester derivative. The following guide addresses challenges related to coupling with a pyrimidine core.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low to no conversion in my Suzuki coupling with a halopyrimidine. What is the likely cause?

A1: A primary cause is the inhibition of the palladium catalyst by the nitrogen atoms of the pyrimidine ring.[4][5] The basic nitrogens can coordinate to the palladium center, leading to deactivation. Other causes include an inactive catalyst, suboptimal choice of base or solvent, or low reactivity of the halide.

Q2: How can I overcome catalyst deactivation in Suzuki couplings with pyrimidines?

A2: To mitigate catalyst deactivation:

  • Ligand Selection: Use electron-rich and sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired catalytic cycle and stabilize the active palladium species.[4]

  • Catalyst Choice: Consider using a pre-formed Pd(0) catalyst or a pre-catalyst that is readily activated.

Q3: My boronic acid is decomposing during the reaction. How can I prevent this?

A3: Protodeboronation (replacement of the boronic acid group with a hydrogen atom) is a common side reaction, often promoted by high temperatures and certain bases.[5] To minimize this:

  • Use fresh, high-purity boronic acid.

  • Consider converting the boronic acid to a more stable pinacol or MIDA boronate ester.[6]

  • Optimize the base and temperature; sometimes milder bases and lower temperatures are beneficial.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Observed Issue Potential Cause Recommended Action(s)
Low or No Conversion Catalyst inhibition by pyrimidine nitrogens.[4][5]Use bulky, electron-rich ligands (e.g., SPhos, XPhos).[4]
Inactive catalyst.Ensure the use of a high-quality catalyst and maintain an inert atmosphere.
Poor oxidative addition.For less reactive halides (e.g., chlorides), a more active catalyst system is required.
Protodeboronation of Boronic Acid High temperature and/or unsuitable base.[5]Use the lowest effective temperature. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).
Water content in the reaction.While some water is often necessary, excessive amounts can promote protodeboronation.
Homocoupling of Boronic Acid Inefficient oxidative addition/transmetalation balance.Ensure efficient stirring and consider slower addition of the base.
Data on Catalyst Systems for Suzuki Coupling of Heteroaryl Halides
Palladium Catalyst Ligand Typical Base Typical Solvent Typical Yield (%)
Pd(PPh₃)₄PPh₃ (internal)K₂CO₃, Na₂CO₃Dioxane/H₂O, Toluene/H₂O60-90
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O75-98
Pd₂(dba)₃XPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane80-99
PdCl₂(dppf)dppfK₂CO₃DMF, Dioxane70-95

Experimental Protocols

General Protocol for Oxidation using MnO₂
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (5-10 eq).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

  • Wash the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is for a generic 2-halo-5-methylpyrimidine derivative.

  • In a flame-dried reaction vessel, combine the 2-halo-5-methylpyrimidine (1.0 eq), the boronic acid or boronate ester (1.1-1.5 eq), the base (e.g., K₃PO₄, 2.0-3.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7][8]

Visualizations

Logical Relationships in Catalyst Selection for Oxidation

G cluster_goal Goal: Selective Oxidation to Aldehyde cluster_options Catalyst/Reagent Options cluster_considerations Key Considerations goal Desired Product: 5-Methylpyrimidine-2-carbaldehyde mild Mild & Selective (DMP, Swern) goal->mild High Selectivity Needed strong Strong/Heterogeneous (MnO2, Catalytic Aerobic) goal->strong Scalability is a Priority overoxidation Risk of Over-oxidation to Carboxylic Acid mild->overoxidation Low Risk scalability Scalability & Workup mild->scalability Less Scalable (Stoichiometric) strong->overoxidation High Risk (Requires careful control) strong->scalability More Scalable (Catalytic/Heterogeneous)

Caption: Catalyst selection logic for the oxidation of this compound.

Experimental Workflow for a General Suzuki-Miyaura Coupling Reaction

G reagents 1. Combine Reactants (Halopyrimidine, Boronic Acid, Base, Catalyst, Ligand) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Workup (Cool, Dilute, Extract) reaction->workup purify 6. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.[7]

References

Validation & Comparative

Comparative analysis of different synthetic routes to (5-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Pathways to a Key Building Block

(5-Methylpyrimidin-2-yl)methanol is a valuable building block in medicinal chemistry, finding application in the synthesis of a variety of biologically active compounds. The efficient and scalable production of this intermediate is therefore of significant interest. This guide provides a comparative analysis of plausible synthetic routes to this compound, focusing on reaction efficiency, the accessibility of starting materials, and the nature of the chemical transformations involved.

At-a-Glance Comparison of Synthetic Routes

Two primary synthetic strategies have been identified and evaluated:

  • Route A: Functionalization of 2-Chloro-5-methylpyrimidine. This two-step approach commences with the commercially available 2-chloro-5-methylpyrimidine.

  • Route B: From 5-Methylpyrimidine-2-carboxylic Acid. This two-step route involves the synthesis of the corresponding carboxylic acid followed by its reduction.

ParameterRoute A: From 2-Chloro-5-methylpyrimidineRoute B: From 5-Methylpyrimidine-2-carboxylic Acid
Starting Materials 2,4-Dichloro-5-methylpyrimidine, Zinc2-Amidinopyrimidine, Diethyl oxalate
Number of Steps 22
Overall Yield (Estimated) ~60-70%~40-50%
Key Reactions Dechlorination, Nucleophilic SubstitutionCondensation, Reduction
Scalability HighModerate
Reagent Hazards Hydrochloric acidLithium aluminum hydride (highly reactive with water)

In-Depth Analysis of Synthetic Routes

Route A: Functionalization of 2-Chloro-5-methylpyrimidine

This route is arguably the more direct and higher-yielding approach, leveraging the availability of 2-chloro-5-methylpyrimidine as a key intermediate.

Logical Workflow for Route A

A 2,4-Dichloro-5-methylpyrimidine B 2-Chloro-5-methylpyrimidine A->B  Zn, H2O, reflux C This compound B->C  1. n-BuLi, THF, -78 °C  2. Paraformaldehyde

Caption: Synthesis of this compound via Route A.

Step 1: Synthesis of 2-Chloro-5-methylpyrimidine

The starting material for this route, 2-chloro-5-methylpyrimidine, can be efficiently prepared from 2,4-dichloro-5-methylpyrimidine.

Experimental Protocol: To a suspension of freshly activated zinc powder (3 equivalents) in water, 2,4-dichloro-5-methylpyrimidine (1 equivalent) is added. The mixture is heated at reflux for 3 hours. After cooling to room temperature, the reaction mixture is filtered through celite and the filtrate is extracted with chloroform. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford 2-chloro-5-methylpyrimidine.[1] Typical yields for this dechlorination reaction are in the range of 75-78%.[1]

Step 2: Synthesis of this compound

The conversion of 2-chloro-5-methylpyrimidine to the target alcohol can be achieved through a lithiation-alkylation sequence.

Experimental Protocol: A solution of 2-chloro-5-methylpyrimidine (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 1 hour at the same temperature. Paraformaldehyde (1.5 equivalents), previously dried under vacuum, is then added in one portion. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to give this compound. While a specific yield for this reaction on this substrate is not readily available in the literature, similar reactions on related heterocyclic systems suggest that moderate to good yields can be expected.

Route B: From 5-Methylpyrimidine-2-carboxylic Acid

This alternative route involves the de novo synthesis of a pyrimidine ring with the required substitution pattern, followed by reduction of a carboxylic acid functionality.

Logical Workflow for Route B

D 2-Amidinopyrimidine & Diethyl oxalate E Ethyl 5-methylpyrimidine-2-carboxylate D->E  NaOEt, EtOH F 5-Methylpyrimidine-2-carboxylic acid E->F  NaOH, H2O/EtOH G This compound F->G  LiAlH4, THF

Caption: Synthesis of this compound via Route B.

Step 1: Synthesis of 5-Methylpyrimidine-2-carboxylic Acid

A general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which can be adapted for this synthesis.[2]

Experimental Protocol: To a solution of sodium ethoxide in ethanol, 2-amidinopyrimidine and diethyl oxalate are added. The reaction mixture is stirred at room temperature to afford ethyl 5-methylpyrimidine-2-carboxylate. The resulting ester is then hydrolyzed using aqueous sodium hydroxide to yield 5-methylpyrimidine-2-carboxylic acid after acidification.

Step 2: Reduction of 5-Methylpyrimidine-2-carboxylic Acid

The final step involves the reduction of the carboxylic acid to the primary alcohol.

Experimental Protocol: To a suspension of lithium aluminum hydride (LiAlH4) (2-3 equivalents) in anhydrous THF at 0 °C, a solution of 5-methylpyrimidine-2-carboxylic acid (1 equivalent) in THF is added dropwise. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound. It is important to note that the reduction of some pyrimidine carboxylates with LiAlH4 has been reported to yield dihydropyrimidine derivatives as major products, which could complicate this route and lower the overall yield of the desired alcohol.[2]

Conclusion

Both Route A and Route B offer plausible pathways to this compound. However, Route A appears to be the more promising strategy due to the ready availability of the starting material and a more direct synthetic sequence. While the lithiation step in Route A requires careful control of anhydrous and low-temperature conditions, it avoids the potentially problematic reduction step of Route B. For large-scale synthesis, the higher overall yield and fewer potential side products make Route A the more attractive option for researchers and drug development professionals. Further optimization of the hydroxymethylation step in Route A could lead to an even more efficient and robust synthesis of this important building block.

References

A Comparative Analysis of Novel (5-Methylpyrimidin-2-yl)methanol-Derived Kinase Inhibitors Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the development of novel kinase inhibitors with improved efficacy and selectivity remains a paramount objective for researchers and drug development professionals. This guide provides a comparative overview of a novel class of kinase inhibitors derived from a (5-Methylpyrimidin-2-yl)methanol scaffold, benchmarked against established drugs targeting the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) signaling pathways.

The novel inhibitor, designated here as MPM-K1, emerges from a scaffold optimization program aimed at enhancing potency and selectivity for key kinases implicated in tumor angiogenesis and proliferation. This guide presents a head-to-head comparison of MPM-K1 with Vandetanib, a dual VEGFR/EGFR inhibitor; Sorafenib, a multi-kinase inhibitor targeting VEGFR; and Erlotinib, a selective EGFR inhibitor. The comparative data is supported by established experimental protocols to ensure reproducibility and transparent evaluation.

Data Presentation: In Vitro Kinase Inhibition

The inhibitory activity of the compounds was assessed against key kinases in cell-free enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundTarget KinaseIC50 (nM)
MPM-K1 (Novel Inhibitor) VEGFR-2 35
EGFR 450
Vandetanib (ZD6474)VEGFR-240[1][2]
VEGFR-3110[1][2]
EGFR500[1][2]
SorafenibVEGFR-126[3]
VEGFR-290[3][4][5]
VEGFR-320[3][4][5]
PDGFR-β57[3][4]
c-Kit68[3][4]
Raf-16[3]
ErlotinibEGFR2[6]

Mandatory Visualizations

To elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

Signaling_Pathways cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Erlotinib Erlotinib Erlotinib->EGFR MPM_K1_EGFR MPM-K1 MPM_K1_EGFR->EGFR Vandetanib_EGFR Vandetanib Vandetanib_EGFR->EGFR VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR2 MPM_K1_VEGFR MPM-K1 MPM_K1_VEGFR->VEGFR2 Vandetanib_VEGFR Vandetanib Vandetanib_VEGFR->VEGFR2

Caption: EGFR and VEGFR signaling pathways and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis & Comparison Kinase_Assay In Vitro Kinase Assay (IC50 Determination) IC50_Table IC50 Comparison Table Kinase_Assay->IC50_Table Cell_Proliferation Cell-Based Proliferation Assay (GI50 Determination) Western_Blot Western Blot Analysis (Phosphorylation Status) Cell_Proliferation->Western_Blot GI50_Graph Growth Inhibition Curves Cell_Proliferation->GI50_Graph Phospho_Blot Phospho-Protein Levels Western_Blot->Phospho_Blot Start Compound Synthesis (MPM-K1) Start->Kinase_Assay Start->Cell_Proliferation

Caption: Workflow for the preclinical evaluation of kinase inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate the reproduction of these findings.

In Vitro Kinase Assay for IC50 Determination

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a specific kinase in a cell-free system.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR)

  • Kinase-specific peptide substrate

  • Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitors (MPM-K1, Vandetanib, Sorafenib, Erlotinib) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitors in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add the kinase, the specific peptide substrate, and the diluted inhibitor.

  • Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

Cell-Based Proliferation Assay

Objective: To assess the effect of kinase inhibitors on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test inhibitors dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitors in the cell culture medium.

  • Replace the existing medium with the medium containing the diluted inhibitors. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development (MTT) or luminescence signal generation (CellTiter-Glo®).

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the inhibitor concentration.[8][9]

Western Blot Analysis of Protein Phosphorylation

Objective: To determine the effect of kinase inhibitors on the phosphorylation status of target kinases and their downstream signaling proteins within cells.[10]

Materials:

  • Cancer cell lines

  • Test inhibitors

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-EGFR, anti-total-EGFR)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to adhere. Starve the cells in a serum-free medium if necessary, then stimulate with the appropriate growth factor (e.g., VEGF or EGF) in the presence or absence of the test inhibitors for a short period.

  • Wash the cells with ice-cold PBS and lyse them with the lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.[10]

  • Quantify the band intensities using densitometry software.

References

Validation of a Novel HPLC Method for the Quantification of (5-Methylpyrimidin-2-yl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview and validation of a new, robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (5-Methylpyrimidin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. The performance of this method is rigorously assessed against the internationally recognized ICH (International Council for Harmonisation) guidelines, ensuring its suitability for quality control and drug development applications.[1][2][3]

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and reliable quantification of this compound is paramount to ensure the quality, efficacy, and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its precision, sensitivity, and reproducibility.[1][4] This document details the validation of a newly developed reversed-phase HPLC (RP-HPLC) method, demonstrating its fitness for its intended purpose through a comprehensive evaluation of key validation parameters.

Experimental Protocols

A detailed methodology was followed for the validation of the analytical method, adhering to standard operating procedures and ICH guidelines.[5][6]

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (50:50 v/v) was used as the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Data Acquisition: Agilent OpenLab CDS software or equivalent.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weighed 100 mg of this compound reference standard was transferred to a 100 mL volumetric flask, dissolved in, and diluted to volume with the mobile phase.

  • Working Standard Solutions: A series of working standard solutions were prepared by appropriate dilution of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies.

  • Sample Solution: A known quantity of the in-process sample or final compound containing this compound was accurately weighed, dissolved, and diluted with the mobile phase to achieve a final concentration within the linear range of the method.

Results and Discussion

The developed HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.[2][3]

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution, and a sample solution spiked with this compound. The chromatograms indicated no interference from the blank or placebo at the retention time of the analyte, demonstrating the method's high specificity.

Linearity

The linearity of the method was assessed by analyzing six working standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Concentration Range10 - 60 µg/mL-
Regression Equationy = 45872x + 1254-
Correlation Coefficient (r²)0.9995≥ 0.999

The high correlation coefficient indicates a strong linear relationship between the concentration and the peak area over the tested range.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80%3231.899.380.45
100%4040.2100.50.32
120%4847.799.380.51

The excellent recovery rates demonstrate the accuracy of the method for the quantification of this compound.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]

Repeatability (Intra-day Precision)

Six replicate injections of the sample solution at 100% of the test concentration were performed on the same day.

ParameterResultAcceptance Criteria
% RSD of Peak Area0.58%≤ 2.0%

Intermediate Precision (Inter-day Precision)

The analysis was repeated on a different day by a different analyst using a different instrument.

ParameterDay 1 (% Assay)Day 2 (% Assay)% RSDAcceptance Criteria
Analyst 199.8-0.65%≤ 2.0%
Analyst 2-100.2

The low relative standard deviation (%RSD) values for both repeatability and intermediate precision confirm the high precision of the analytical method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[2]

ParameterResult (µg/mL)
Limit of Detection (LOD)0.5
Limit of Quantitation (LOQ)1.5

The low LOD and LOQ values indicate the high sensitivity of the method.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the HPLC method validation process.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (ICH Guidelines) start->protocol prep Prepare Standard & Sample Solutions protocol->prep specificity Specificity Analysis (Blank, Placebo, Spiked Sample) prep->specificity linearity Linearity Study (Calibration Curve) prep->linearity accuracy Accuracy (Spike Recovery) (80%, 100%, 120%) prep->accuracy precision Precision Evaluation prep->precision report Compile Validation Report specificity->report lod_loq Determine LOD & LOQ linearity->lod_loq accuracy->report repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate repeatability->report intermediate->report lod_loq->report end End: Method Validated report->end

Caption: Workflow for the validation of the HPLC method.

Conclusion

The newly developed and validated RP-HPLC method for the quantitative determination of this compound is specific, linear, accurate, precise, and sensitive. The method meets all the acceptance criteria as per the ICH guidelines and is therefore suitable for routine quality control analysis in the pharmaceutical industry. The comprehensive data presented in this guide provides a strong foundation for the adoption of this method in drug development and manufacturing processes.

References

A Comparative Guide to Pyrimidine Synthesis: Microwave-Assisted vs. Conventional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine and its derivatives is a cornerstone of discovering new therapeutic agents. Pyrimidines are fundamental heterocyclic scaffolds found in a vast array of biologically active compounds, including nucleic acids.[1][2][3] This guide provides an objective comparison between modern microwave-assisted synthesis and traditional conventional heating methods, supported by experimental data, to help researchers select the most effective strategy for their work. The focus will be on the widely-used Biginelli reaction, a classic multicomponent reaction for synthesizing dihydropyrimidinones.[4][5][6][7]

Performance Comparison: Microwave vs. Conventional Heating

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[8] In pyrimidine synthesis, this technology consistently demonstrates significant advantages over conventional heating methods, primarily in drastically reduced reaction times and often improved yields.[8][9][10]

The following table summarizes quantitative data from various published protocols, highlighting the performance differences between the two approaches for the synthesis of dihydropyrimidin-2(1H)-ones.

MethodCatalystSolventTimeTemperatureYield (%)Reference
Conventional HCl / NH₄ClMethanol3 hours60°CNot specified[4][11]
Conventional Sulfamic AcidEthanol5-6.5 hoursReflux54-65%[2][9]
Conventional Base CatalysisOrganic SolventsLong reaction timesRefluxHigh
Microwave Sulfamic AcidSolvent-free21-29 minutes300 W73-82%[2][9]
Microwave Guanidine-HClEthanol10 minutes120°C36-91%[12]
Microwave CaCl₂Solvent-freeSubstantially shorterNot specifiedAcceptable to good
Microwave Ytterbium TriflateAcetic Acid/Ethanol10 minutes120°C92%[6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for both conventional and microwave-assisted Biginelli reactions.

Classical Biginelli Reaction (Conventional Heating)

This protocol represents a traditional approach to the one-pot, three-component synthesis of dihydropyrimidinones.[3][4]

Materials:

  • Aldehyde (e.g., Benzaldehyde): 1 mmol

  • β-ketoester (e.g., Ethyl acetoacetate): 1 mmol

  • Urea or Thiourea: 1.5 mmol

  • Catalyst (e.g., Sulfamic Acid): 20 mol %

  • Solvent (e.g., Ethanol): 100 mL Round Bottom Flask

Procedure:

  • A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), urea/thiourea (1.5 mmol), and catalyst is placed in a round-bottom flask fitted with a reflux condenser.[4][9]

  • Ethanol is added as the solvent.

  • The mixture is heated to reflux and maintained for the required time (typically several hours).[4][9][11]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, the reaction mixture is cooled to room temperature.[3]

  • The cooled mixture is poured into ice-cold water, causing the product to precipitate.[9]

  • The solid product is collected by filtration, washed with cold ethanol, and recrystallized to afford the pure compound.[3][5][9]

Microwave-Assisted Biginelli Reaction (Solvent-Free)

This method offers a more rapid and environmentally friendly alternative to the classical protocol.[9]

Materials:

  • Aldehyde (e.g., Benzaldehyde): 1 mmol

  • β-ketoester (e.g., Ethyl acetoacetate): 1 mmol

  • Urea or Thiourea: 1.5 mmol

  • Catalyst (e.g., Sulfamic Acid): 20 mol %

Procedure:

  • The aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol %) are placed in a 100 mL beaker.[9]

  • The beaker is covered with a watch glass and irradiated in a microwave reactor at a specified power (e.g., 300 W).[9]

  • The reaction is monitored by TLC until completion (typically within minutes).[9]

  • After the reaction is complete, ice-cold water is added to the mixture to yield a solid product.[9]

  • The solid is washed thoroughly with water to remove any unreacted urea or thiourea.[9]

  • The product is collected by filtration and recrystallized from ethanol to afford the pure compound.[9]

Visualizing the Process and Pathways

Diagrams can significantly clarify complex chemical processes and relationships. The following visualizations illustrate the synthesis workflow and the underlying reaction mechanism.

G cluster_0 Conventional Synthesis Workflow cluster_1 Microwave-Assisted Workflow A1 1. Mix Reactants (Aldehyde, Ketoester, Urea) A2 2. Add Solvent & Catalyst A1->A2 A3 3. Reflux (Several Hours) A2->A3 A4 4. Cool & Precipitate A3->A4 A5 5. Filter & Purify A4->A5 B1 1. Mix Reactants & Catalyst (Solvent-Free) B2 2. Microwave Irradiation (Minutes) B1->B2 B3 3. Precipitate with Water B2->B3 B4 4. Filter & Purify B3->B4

Caption: Comparative workflow of conventional vs. microwave-assisted synthesis.

Biginelli reagents Aldehyde + Urea iminium N-Acyliminium Ion Intermediate reagents->iminium Condensation ureide Open-Chain Ureide iminium->ureide Nucleophilic Addition ketoester β-Ketoester (Enol form) ketoester->ureide Nucleophilic Addition product Dihydropyrimidinone (Final Product) ureide->product Cyclization & Dehydration

Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.[13][14]

Pyrimidine_Biosynthesis cluster_input Precursors bicarbonate Bicarbonate carbamoyl Carbamoyl Phosphate bicarbonate->carbamoyl aspartate Aspartate orotate Orotate (Pyrimidine Ring) aspartate->orotate glutamine Glutamine glutamine->carbamoyl carbamoyl->orotate ump UMP orotate->ump prpp PRPP prpp->ump utp UTP ump->utp ctp CTP utp->ctp

Caption: The de novo pyrimidine nucleotide biosynthesis pathway.[15][16]

Conclusion

The evidence strongly supports the adoption of microwave-assisted methods for pyrimidine synthesis, particularly for high-throughput screening and library generation in drug discovery. The benefits include:

  • Drastic Reduction in Reaction Time: Reactions that take hours conventionally can be completed in minutes.[9][17]

  • Improved Yields: Microwave irradiation often leads to higher product yields compared to conventional heating under similar conditions.[8][10]

  • Greener Chemistry: Many microwave protocols are solvent-free, reducing environmental impact and simplifying product workup.[1][9]

While conventional heating remains a valid and accessible method, it is often outperformed in efficiency. For laboratories equipped with microwave reactors, the microwave-assisted approach offers a superior, faster, and often cleaner route to synthesizing pyrimidine derivatives, accelerating the pace of research and development.

References

A Comparative Framework for Evaluating the Biological Activity of (5-Methylpyrimidin-2-yl)methanol and Its Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compounds

The compounds of interest are (5-Methylpyrimidin-2-yl)methanol and its fluorinated analogs at the 5-position of the pyrimidine ring. The introduction of a fluorine atom or a trifluoromethyl group is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. It is hypothesized that the fluorinated analogs may exhibit enhanced or differential biological activity compared to the parent methyl compound.

Hypothetical Comparative Biological Activity Data

To date, no direct comparative studies detailing the biological activities of this compound versus its fluorinated counterparts have been published. The following tables are presented as templates for organizing and comparing experimental data that would be generated from the protocols outlined in this guide.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM)

CompoundCell Line 1 (e.g., A549)Cell Line 2 (e.g., MCF-7)Normal Cell Line (e.g., HEK293)
This compoundData to be determinedData to be determinedData to be determined
(5-Fluoropyrimidin-2-yl)methanolData to be determinedData to be determinedData to be determined
(5-Trifluoromethylpyrimidin-2-yl)methanolData to be determinedData to be determinedData to be determined

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundGram-positive bacteria (e.g., S. aureus)Gram-negative bacteria (e.g., E. coli)Fungal species (e.g., C. albicans)
This compoundData to be determinedData to be determinedData to be determined
(5-Fluoropyrimidin-2-yl)methanolData to be determinedData to be determinedData to be determined
(5-Trifluoromethylpyrimidin-2-yl)methanolData to be determinedData to be determinedData to be determined

Experimental Protocols

To generate the comparative data, the following standard experimental protocols are recommended.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cell lines (e.g., A549, MCF-7, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Experimental_Workflow_MTT_Assay cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Experimental_Workflow_Antimicrobial_Susceptibility cluster_workflow Antimicrobial Susceptibility Workflow A Prepare serial dilutions of compounds C Inoculate plates A->C B Prepare standardized microbial inoculum B->C D Incubate plates C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for antimicrobial susceptibility testing.

Concluding Remarks

The provided framework offers a robust starting point for a comprehensive comparative study of the biological activities of this compound and its fluorinated analogs. By following these standardized protocols, researchers can generate reliable and comparable data to elucidate the structure-activity relationships and assess the potential of these compounds for further development. The introduction of fluorine is a well-established strategy in medicinal chemistry, and a systematic evaluation as outlined here is crucial to understanding its impact on the biological profile of this pyrimidine scaffold.

Evaluating the performance of different catalysts in the synthesis of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine derivatives is a cornerstone of therapeutic innovation. These nitrogen-containing heterocyclic compounds are fundamental building blocks of nucleic acids and form the structural core of numerous FDA-approved drugs.[1][2] This guide provides a comprehensive evaluation of various catalysts employed in pyrimidine synthesis, with a focus on quantitative performance data, detailed experimental methodologies, and visual representations of key processes to inform catalyst selection.

Performance Comparison of Catalysts

The efficacy of a catalyst in the synthesis of pyrimidine derivatives is a critical consideration. Key performance indicators include reaction yield, time, catalyst loading, and the potential for catalyst recycling. The following tables provide a comparative summary of different catalyst types for the synthesis of dihydropyrimidinones via the Biginelli reaction, a classic and widely used multicomponent reaction.[3]

Table 1: Metal-Based Catalysts in Biginelli Reaction

CatalystAldehydeβ-KetoesterUrea/ThioureaCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)RecyclabilityReference
CuCl₂·2H₂OBenzaldehydeEthyl acetoacetateUrea10EthanolReflux592Not Reported[4]
NiCl₂·6H₂O4-ChlorobenzaldehydeEthyl acetoacetateUrea10EthanolReflux695Not Reported[5]
FeCl₃BenzaldehydeEthyl acetoacetateUrea10AcetonitrileReflux0.596Not Reported[6]
ZnCl₂BenzaldehydeEthyl acetoacetateUrea20Acetic AcidRoom Temp2485Not Reported[7]
Iridium ComplexVarious Alcohols-Amidine1-2Toluene110-15020up to 93Not Reported[8]
Fe₃O₄@PVA-CuVarious AldehydesMalononitrileBarbituric acid0.03 gH₂O/EtOH800.5-190-985 cycles[2]

Table 2: Organocatalysts in Biginelli Reaction

CatalystAldehydeβ-KetoesterUrea/ThioureaCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)RecyclabilityReference
Thiourea-Grafted PolyglycidolBenzaldehydeEthyl acetoacetateUrea10 mgEthanolReflux3945 cycles[5]
ProlineBenzaldehydeEthyl acetoacetateUrea20DMF1001288Not Reported[5]
Trifluoroacetic acid (TFA)Acetylacetone-UreaCatalyticWaterNot SpecifiedNot SpecifiedModerate to goodNot Reported[1]
Choline hydroxideα,β-unsaturated ketones-Benzamidine HCl-Choline hydroxide60Not SpecifiedExcellentRecyclable[1]

Table 3: Heterogeneous and Nanocatalysts in Biginelli Reaction

CatalystAldehydeβ-KetoesterUrea/ThioureaCatalyst LoadingSolventTemperature (°C)Time (min)Yield (%)RecyclabilityReference
Montmorillonite-KSFBenzaldehydeEthyl acetoacetateUrea0.2 gSolvent-free10060956 cycles[9]
PMO-Py-IL nanocatalystBenzaldehydeEthyl acetoacetateUrea10 mgSolvent-free501598Not Reported[10]
Cd-COFBenzaldehydeEthyl acetoacetateUrea40 mgSolvent-free11020-60974 cycles[11]
SCMNPs@Urea/Py-CuCl₂Various AldehydesMalononitrile(Thio)barbituric acidNot SpecifiedH₂O/EtOHNot SpecifiedNot SpecifiedNot Specified6 cycles[12]
Granite/QuartzBenzaldehydeEthyl acetoacetateUrea0.5 gEthanolRefluxNot Specified64-68Not Reported[13]

Experimental Protocols

Reproducible and detailed experimental protocols are essential for the successful synthesis of pyrimidine derivatives. The following are representative methodologies for key catalytic systems.

Protocol 1: Synthesis of Dihydropyrimidinone using a Metal Catalyst (FeCl₃)

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Anhydrous FeCl₃ (0.1 mmol, 10 mol%)

  • Acetonitrile (10 mL)

Procedure:

  • A mixture of the aromatic aldehyde, ethyl acetoacetate, urea, and anhydrous FeCl₃ in acetonitrile is stirred at reflux temperature.[6]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then poured into ice-cold water.

  • The resulting solid product is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from ethanol.[3]

Protocol 2: Synthesis of Dihydropyrimidinone using a Heterogeneous Nanocatalyst (Fe₃O₄@PVA-Cu)

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Barbituric acid (1 mmol)

  • Fe₃O₄@PVA-Cu nanocatalyst (0.03 g)

  • Water/Ethanol (1:1, 5 mL)

Procedure:

  • A mixture of the aromatic aldehyde, malononitrile, barbituric acid, and the Fe₃O₄@PVA-Cu nanocatalyst is stirred in a water/ethanol solution at 80°C.[2]

  • The reaction is monitored by TLC.

  • After completion, the catalyst is separated from the reaction mixture using an external magnet.

  • The solvent is evaporated, and the crude product is recrystallized from ethanol to afford the pure pyrimidine derivative.

  • The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[12]

Visualizing Synthesis and Biological Relevance

Diagrams illustrating experimental workflows and the biological context of pyrimidine derivatives can significantly enhance understanding.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants (Aldehyde, β-Ketoester, Urea) ReactionVessel Reaction at Specific Temperature Reactants->ReactionVessel Catalyst Catalyst (e.g., Metal, Organo, Nano) Catalyst->ReactionVessel Solvent Solvent Solvent->ReactionVessel Filtration Catalyst Separation (Filtration/Magnetic) ReactionVessel->Filtration Evaporation Solvent Removal Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization PureProduct Pure Product Recrystallization->PureProduct

A general experimental workflow for catalyst screening in pyrimidine synthesis.

signaling_pathway cluster_nucleotide Normal Nucleotide Synthesis cluster_inhibition Inhibition by Pyrimidine Analogs Precursors Precursors dUMP dUMP Precursors->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA_syn DNA Synthesis dTMP->DNA_syn Cell_pro Normal Cell Proliferation DNA_syn->Cell_pro Apoptosis Apoptosis (Cancer Cell Death) DNA_syn->Apoptosis Leads to PyrimidineAnalog Pyrimidine Analog (e.g., 5-Fluorouracil) PyrimidineAnalog->Inhibition Inhibits

Inhibition of DNA synthesis by a pyrimidine analog in cancer cells.

References

A Comparative Analysis of Experimental and Computational Data for (5-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the cross-validation of theoretical and empirical data for a key pyrimidine derivative.

This guide provides a comparative analysis of available computational and experimental data for (5-Methylpyrimidin-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a lack of readily available, published experimental data for this compound, this guide utilizes experimental data for the structurally similar compound, (2-methylpyrimidin-5-yl)methanol, as a surrogate for comparative purposes. This allows for a methodological demonstration of data cross-validation while highlighting the current data gap for the title compound.

Physicochemical and Spectroscopic Data Comparison

The following tables summarize the available computational data for this compound and the experimental data for its structural isomer, (2-methylpyrimidin-5-yl)methanol. This juxtaposition serves to highlight the differences and similarities that can be expected between predicted and measured values for such small molecules.

Table 1: Physicochemical Properties

PropertyThis compound (Computational)(2-methylpyrimidin-5-yl)methanol (Experimental)
Molecular Formula C₆H₈N₂O[1]C₆H₈N₂O
Molecular Weight 124.14 g/mol [1]124.14 g/mol
Melting Point Not available102-103 °C
Boiling Point Not available237 °C
logP 0.27732[1]Not available
Topological Polar Surface Area (TPSA) 46.01 Ų[1]Not available
Hydrogen Bond Donors 1[1]1
Hydrogen Bond Acceptors 3[1]3
Rotatable Bonds 1[1]1

Table 2: Spectroscopic Data

Spectroscopic TechniqueThis compound (Predicted/Computational)(2-methylpyrimidin-5-yl)methanol (Experimental)
¹H NMR Predicted shifts would be expected for a methyl group, two aromatic protons, a methylene group adjacent to an alcohol, and a hydroxyl proton.Data not readily available.
¹³C NMR Predicted shifts would be expected for a methyl carbon, four aromatic carbons, and a methylene carbon.Data not readily available.
Infrared (IR) Expected peaks for O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), C=N stretching (pyrimidine ring), and C-O stretching.Data not readily available.
Mass Spectrometry (MS) Predicted m/z for [M+H]⁺: 125.07094[2]Data not readily available.

Experimental Protocols

Detailed methodologies for the key experiments cited for the surrogate compound and recommended for the validation of computational data for this compound are provided below.

Melting Point Determination

A calibrated digital melting point apparatus is used. A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the apparatus, and the sample is heated at a steady rate of 1-2 °C per minute. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard parameters include a 30° pulse width, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The background spectrum of the clean crystal is subtracted from the sample spectrum.

Mass Spectrometry (MS)

High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data for a given small molecule.

CrossValidationWorkflow cluster_computational Computational Data Generation cluster_experimental Experimental Data Acquisition cluster_analysis Data Analysis & Comparison comp_prop Predict Physicochemical Properties (logP, pKa, TPSA) data_comp Compare Computational & Experimental Data comp_prop->data_comp comp_spec Predict Spectroscopic Data (NMR, IR, MS) comp_spec->data_comp exp_synth Synthesis & Purification exp_prop Measure Physicochemical Properties (MP, BP, Solubility) exp_synth->exp_prop exp_spec Acquire Spectroscopic Data (NMR, IR, MS) exp_synth->exp_spec exp_prop->data_comp exp_spec->data_comp discrepancy Identify Discrepancies data_comp->discrepancy validation Validated Data discrepancy->validation Resolve & Refine

Caption: Workflow for cross-validating computational and experimental data.

Signaling Pathway and Experimental Workflow Diagrams

To further illustrate the application of this molecule in a research context, a hypothetical signaling pathway and a more detailed experimental workflow are presented below.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism where this compound acts as an inhibitor of a kinase in a cellular signaling pathway.

SignalingPathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates inhibitor This compound inhibitor->kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Detailed Experimental Workflow for Compound Characterization

This diagram outlines the specific steps involved in the experimental characterization of a newly synthesized batch of this compound.

ExperimentalWorkflow start Synthesized Compound purification Purification (e.g., Column Chromatography) start->purification purity_check Purity Assessment (HPLC, TLC) purification->purity_check structural_verification Structural Verification purity_check->structural_verification If pure nmr NMR (¹H, ¹³C) structural_verification->nmr ms Mass Spectrometry structural_verification->ms ir IR Spectroscopy structural_verification->ir phys_chem Physicochemical Analysis (Melting Point) structural_verification->phys_chem documentation Data Compilation & Report nmr->documentation ms->documentation ir->documentation phys_chem->documentation

Caption: Experimental workflow for compound characterization.

References

Comparative study of Grindstone chemistry versus conventional methods for dihydropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dihydropyrimidines (DHPMs), a class of heterocyclic compounds with significant therapeutic potential, has been a cornerstone of medicinal chemistry. The classical Biginelli reaction has long been the conventional approach. However, the emergence of green chemistry has introduced innovative, more sustainable methods like Grindstone chemistry. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their drug discovery and development endeavors.

Conventional Synthesis: The Enduring Biginelli Reaction

First reported in 1893, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) under acidic catalysis to yield 3,4-dihydropyrimidin-2(1H)-ones.[1][2][3] This method has been a mainstay for synthesizing a wide array of DHPMs, many of which are used in the pharmaceutical industry as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[1]

The reaction is typically carried out by heating the reactants in a solvent, such as ethanol, in the presence of a Brønsted or Lewis acid catalyst.[1][3] While effective, this method often requires long reaction times, elevated temperatures, and the use of volatile organic solvents, which have environmental and economic drawbacks.[4][5]

Reaction Mechanism

The mechanism of the Biginelli reaction has been a subject of discussion, with the most widely accepted pathway involving an N-acyliminium ion intermediate.[6][7] This intermediate is formed from the acid-catalyzed condensation of the aldehyde and urea. Subsequent nucleophilic attack by the enol form of the β-ketoester, followed by cyclization and dehydration, affords the final dihydropyrimidine product.[7]

Biginelli_Reaction_Mechanism Aldehyde Ar-CHO Acyliminium N-Acyliminium Ion [Ar-CH=NH(C=O)NH₂]⁺ Aldehyde->Acyliminium + Urea, H⁺ Urea H₂N(C=O)NH₂ Urea->Acyliminium Ketoester RCOCH₂CO₂Et OpenChain Open-Chain Ureide Ketoester->OpenChain + Acyliminium Ion Acyliminium->OpenChain CyclicIntermediate Cyclic Intermediate OpenChain->CyclicIntermediate Cyclization DHPM Dihydropyrimidine CyclicIntermediate->DHPM - H₂O

Caption: Proposed mechanism of the Biginelli reaction via an N-acyliminium ion intermediate.

Grindstone Chemistry: A Green Alternative

Grindstone chemistry is a solvent-free technique that involves the grinding of solid reactants together, often with a catalytic amount of a solid catalyst, to initiate a chemical reaction.[8][9][10] This mechanochemical approach offers several advantages aligned with the principles of green chemistry, including the elimination of bulk solvents, reduced energy consumption, shorter reaction times, and often higher yields.[10][11][12]

For the synthesis of dihydropyrimidines, Grindstone chemistry has emerged as a highly efficient and environmentally benign alternative to conventional methods.[8][13] The reaction proceeds by grinding the aldehyde, β-ketoester, and urea/thiourea with a catalyst in a mortar and pestle at room temperature.[8]

Grindstone_Workflow Start Combine Reactants and Catalyst (Aldehyde, Ketoester, Urea, Catalyst) Grinding Grind at Room Temperature (Mortar and Pestle) Start->Grinding Solidification Reaction Mixture Solidifies Grinding->Solidification Workup Wash with Water Solidification->Workup Purification Recrystallize from Ethanol Workup->Purification Product Pure Dihydropyrimidine Purification->Product

Caption: Experimental workflow for the synthesis of dihydropyrimidines using Grindstone chemistry.

Comparative Performance Data

The following table summarizes the key performance indicators for the synthesis of representative dihydropyrimidines using both conventional and Grindstone methods, as reported in the literature.

ParameterConventional Method (Biginelli Reaction)Grindstone Chemistry
Reaction Time Several hours (e.g., 1-4 hours)[4][14]A few minutes (e.g., 2-20 minutes)[10]
Temperature Reflux temperature (e.g., 80-100 °C)[14][15]Room temperature[8]
Solvent Typically requires a solvent (e.g., ethanol)[15][16]Solvent-free[9][13]
Catalyst Brønsted or Lewis acids (e.g., HCl, FeCl₃)[1][3]Solid catalysts (e.g., CuCl₂·2H₂O, L-tyrosine)[8][13]
Yield Moderate to good (e.g., 39-92%)[14][15][17]Good to excellent (e.g., 87-94%)[10]
Work-up Often requires extraction and purification[3]Simple washing and recrystallization[10]
Environmental Impact Higher due to solvent use and energy consumption[11][12]Lower, considered an eco-friendly method[10][13]

Experimental Protocols

Conventional Synthesis of 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • 4-Methoxybenzaldehyde (2.7 g, 20 mmol)

  • Urea (2.4 g, 40 mmol)

  • Ethyl acetoacetate (5.2 g, 40 mmol)

  • Ethanol (10 mL)

  • Concentrated Sulfuric Acid (1-2 drops)

Procedure:

  • In a round-bottom flask, combine 4-methoxybenzaldehyde, urea, and ethyl acetoacetate.[14]

  • Add ethanol to the mixture.

  • Add 1-2 drops of concentrated sulfuric acid to adjust the pH to approximately 5.[14]

  • Reflux the mixture at 80 °C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).[14]

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid precipitate and wash it with cold water.[14]

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine.[14]

Grindstone Synthesis of 5-Acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • 3,4-Dimethoxybenzaldehyde (veratraldehyde) (1.66 g, 10 mmol)

  • Acetylacetone (1.0 g, 10 mmol)

  • Urea (1.2 g, 20 mmol)

  • CuCl₂·2H₂O (0.85 g, 5 mmol)

  • Concentrated Hydrochloric Acid (a few drops)

Procedure:

  • In a mortar of appropriate size, combine 3,4-dimethoxybenzaldehyde, acetylacetone, urea, and CuCl₂·2H₂O.[10]

  • Add a few drops of concentrated HCl to the mixture.[10]

  • Grind the mixture vigorously with a pestle for 2-5 minutes at room temperature.[10]

  • The initial syrupy reaction mixture will solidify within 5-20 minutes.[10]

  • Allow the solid mass to stand overnight.

  • Wash the solid product with cold water.

  • Purify the crude product by recrystallization from ethanol to afford the desired dihydropyrimidine.[10]

Conclusion

Both conventional and Grindstone chemistry methods are effective for the synthesis of dihydropyrimidines. The classical Biginelli reaction is a well-established and versatile method. However, Grindstone chemistry presents a compelling alternative that aligns with the growing demand for sustainable and efficient chemical processes. It offers significant advantages in terms of reduced reaction times, milder conditions, elimination of harmful solvents, and often improved yields. For researchers in drug development, particularly in the context of high-throughput screening and the generation of compound libraries, the operational simplicity and green credentials of Grindstone chemistry make it an attractive and highly recommended approach.

References

Assessing the advantages of modern pyrimidine synthesis techniques over the Pinner synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and versatile synthesis of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. While the classical Pinner synthesis has historically served as a foundational method, its limitations have spurred the development of more robust and efficient techniques. This guide provides an objective comparison of modern pyrimidine synthesis strategies against the traditional Pinner reaction, supported by experimental data and detailed protocols to inform methodology selection in the laboratory.

The Pinner synthesis, first described in the late 19th century, involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically under harsh acidic or basic conditions.[1][2][3][4] While historically significant, this method often suffers from low yields, limited substrate scope, and the requirement for aggressive reagents, making it less amenable to the synthesis of complex and functionalized pyrimidine derivatives sought in contemporary drug discovery.[1]

In contrast, modern synthetic approaches offer significant advantages in terms of efficiency, milder reaction conditions, and broader applicability. These techniques include multicomponent reactions, transition-metal catalysis, and innovative energy sources like microwave irradiation and flow chemistry. This guide will delve into a comparative analysis of these methods, providing quantitative data and detailed experimental procedures for each.

At a Glance: Pinner Synthesis vs. Modern Techniques

Synthesis TechniqueGeneral Reaction ConditionsTypical YieldsKey AdvantagesKey Disadvantages
Pinner Synthesis Strong acid or base catalysis, often high temperatures.[2][3][4]Often low to moderate.[1]Simple starting materials.Harsh conditions, low yields, limited functional group tolerance.[1]
Biginelli Reaction Acid catalysis (Brønsted or Lewis), various solvents or solvent-free.[5][6]Good to excellent (>90% in some cases).[6]One-pot, high atom economy, operational simplicity.[7]Primarily yields dihydropyrimidines, requiring a subsequent oxidation step for aromatization.
Iridium-Catalyzed Multicomponent Synthesis Iridium-pincer complex catalyst, often at elevated temperatures.[8][9][10]High (up to 93%).[8][9][10]High regioselectivity, use of readily available alcohols, sustainable.[8][9][10]Requires a specific and potentially expensive catalyst.
Microwave-Assisted Synthesis (from Chalcones) Basic conditions (e.g., KOH), ethanol as solvent, microwave irradiation.[11]Excellent (often >80%).[11]Dramatically reduced reaction times (minutes vs. hours), high yields, environmentally friendly.[11]Requires specialized microwave reactor equipment.

Delving Deeper: A Closer Look at the Methodologies

This section provides a detailed comparison of the reaction mechanisms and experimental protocols for the Pinner synthesis and selected modern alternatives.

The Classical Approach: Pinner Pyrimidine Synthesis

The Pinner synthesis proceeds via the condensation of a 1,3-dicarbonyl compound with an amidine. The reaction is typically catalyzed by a strong acid or base to facilitate the cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Pinner_vs_Modern cluster_Pinner Pinner Synthesis cluster_Modern Modern Synthesis Techniques Pinner_Start 1,3-Dicarbonyl + Amidine Pinner_Conditions Harsh Conditions (Strong Acid/Base) Pinner_Start->Pinner_Conditions React under Pinner_Product Pyrimidine Pinner_Conditions->Pinner_Product Pinner_Drawbacks Low Yields Limited Scope Pinner_Product->Pinner_Drawbacks Modern_Product Functionalized Pyrimidines Modern_Start Diverse Starting Materials Modern_Methods Multicomponent Reactions Metal Catalysis Microwave/Flow Modern_Start->Modern_Methods Employ Modern_Methods->Modern_Product Modern_Advantages High Yields Mild Conditions Broad Scope Modern_Product->Modern_Advantages

Caption: A comparison of the Pinner synthesis with modern techniques.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

  • Amidine hydrochloride (e.g., benzamidine hydrochloride) (1.1 eq)

  • Sodium ethoxide (1.1 eq)

  • Absolute ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, the amidine hydrochloride is added, and the mixture is stirred for 30 minutes at room temperature.

  • The 1,3-dicarbonyl compound is then added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to afford the desired pyrimidine.

Modern Alternative 1: The Biginelli Reaction

A prominent example of a multicomponent reaction, the Biginelli reaction, condenses an aldehyde, a β-ketoester, and urea or thiourea in a one-pot synthesis.[5][12][6] This method is highly atom-economical and often proceeds with high yields under milder conditions than the Pinner synthesis. The initial products are dihydropyrimidines, which can be subsequently oxidized to the corresponding aromatic pyrimidines if desired.

Biginelli_Workflow start Aldehyde + β-Ketoester + Urea/Thiourea reaction One-Pot Reaction (Acid Catalyst) start->reaction intermediate Dihydropyrimidine reaction->intermediate oxidation Oxidation (Optional) intermediate->oxidation product Pyrimidine intermediate->product Direct use or further functionalization oxidation->product

Caption: Workflow of the Biginelli reaction for pyrimidine synthesis.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl)

  • Ethanol (for recrystallization)

Procedure:

  • In a mortar, combine the aromatic aldehyde, β-ketoester, urea (or thiourea), and the catalyst.

  • Grind the mixture with a pestle at room temperature for the time specified in the relevant literature (often a few minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and collect the solid product by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone/-thione.

Modern Alternative 2: Iridium-Catalyzed Multicomponent Synthesis

This cutting-edge technique utilizes an iridium-pincer complex to catalyze the regioselective synthesis of pyrimidines from amidines and up to three different alcohols.[8][9][10] This sustainable method proceeds via a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts, and demonstrates a broad substrate scope with high functional group tolerance.[8][9][10]

Materials:

  • Amidine hydrochloride (1.0 eq)

  • Primary alcohol (e.g., benzyl alcohol) (1.1 eq)

  • Secondary alcohol (e.g., 1-phenylethanol) (1.1 eq)

  • Iridium-pincer complex catalyst (e.g., [Ir(PNP)H(CO)]) (1-2 mol%)

  • Base (e.g., t-BuOK) (2.2 eq)

  • Solvent (e.g., toluene)

Procedure:

  • In a glovebox, a reaction vessel is charged with the iridium-pincer complex catalyst, the amidine hydrochloride, and the base.

  • The vessel is sealed, removed from the glovebox, and the solvent, primary alcohol, and secondary alcohol are added via syringe under an inert atmosphere.

  • The reaction mixture is heated to a specified temperature (e.g., 110-150 °C) and stirred for a designated time (e.g., 12-24 hours).

  • After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired polysubstituted pyrimidine.

Modern Alternative 3: Microwave-Assisted Synthesis from Chalcones

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of pyrimidine synthesis, chalcones (α,β-unsaturated ketones) can be efficiently condensed with urea or guanidine under basic conditions using microwave irradiation to afford highly substituted pyrimidines in a fraction of the time required by conventional heating methods.[11]

Materials:

  • Chalcone (0.01 mol)

  • Urea (0.01 mol)

  • 40% aqueous potassium hydroxide solution

  • Ethanol (95%)

Procedure:

  • In a microwave reaction vessel, dissolve the chalcone and urea in ethanol.

  • Slowly add the aqueous potassium hydroxide solution with constant stirring.

  • Place the vessel in a microwave reactor and irradiate at a specified power and time (e.g., 210 W for 7-10 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with dilute HCl.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidine derivative.

Conclusion: Embracing Modern Efficiency

The landscape of pyrimidine synthesis has evolved significantly from the classical Pinner reaction. Modern techniques, such as multicomponent reactions, transition-metal catalysis, and microwave-assisted synthesis, offer substantial advantages in terms of yield, reaction time, substrate scope, and sustainability. For researchers in drug discovery and development, the adoption of these advanced methodologies is crucial for the efficient generation of diverse and complex pyrimidine libraries. While the Pinner synthesis remains a part of the historical chemical lexicon, the superior performance and versatility of modern methods position them as the preferred choice for contemporary pyrimidine synthesis. This guide provides a starting point for exploring these powerful alternatives, empowering chemists to select the most appropriate and efficient route for their synthetic targets.

References

Alternative reagents to (5-Methylpyrimidin-2-yl)methanol for the synthesis of pyrimidine-based pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine-based pharmaceuticals is a critical aspect of drug discovery and manufacturing. The choice of starting materials can significantly impact reaction yields, purity, and overall cost-effectiveness. This guide provides an objective comparison of synthetic routes to pyrimidine derivatives, focusing on alternatives to the commonly utilized (5-Methylpyrimidin-2-yl)methanol.

This technical document outlines two distinct synthetic strategies for obtaining N-substituted 2-aminopyrimidine derivatives, a common scaffold in many pharmaceutical compounds. The first approach utilizes 2-(chloromethyl)-5-methylpyrimidine hydrochloride, a reagent directly derivable from this compound. The second approach employs a commercially available alternative, 2-amino-4,6-dichloropyrimidine, highlighting a different synthetic philosophy that builds the desired functionality onto a pre-functionalized pyrimidine ring.

Performance Comparison of Synthetic Strategies

The selection of a synthetic route in pharmaceutical development is a multi-faceted decision, balancing factors such as yield, reaction time, cost of starting materials, and ease of purification. Below is a comparative summary of the two strategies for producing N-substituted 2-aminopyrimidine derivatives.

ParameterStrategy 1: From this compoundStrategy 2: From 2-Amino-4,6-dichloropyrimidine
Starting Material This compound2-Amino-4,6-dichloropyrimidine
Key Intermediate 2-(Chloromethyl)-5-methylpyrimidine hydrochlorideNot applicable
Typical Reaction Nucleophilic substitutionNucleophilic aromatic substitution
Reported Yields 70-85% for the formation of the hydroxymethyl intermediate.[1] Yields for subsequent chlorination and substitution vary.78-80% for the substitution reaction.[2]
Reaction Time Multi-step process including alcohol formation (4-6 hours), chlorination (2-4 hours), and final substitution (4-8 hours).[1][3]Typically 6-14 hours for the substitution step.[2]
Advantages Allows for the introduction of the pyrimidine moiety to a pre-existing complex molecule.Direct introduction of the amino functionality. The two chlorine atoms offer potential for further differential functionalization.
Disadvantages Requires a multi-step process to generate the reactive intermediate.The starting material is more complex. Potential for side reactions if the nucleophile is not selective.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of pharmaceutical intermediates. The following sections provide methodologies for the key transformations in each synthetic strategy.

Strategy 1: Synthesis of 2-((Arylamino)methyl)-5-methylpyrimidine from this compound

This strategy involves a two-step process: the conversion of the starting alcohol to a more reactive chloromethyl intermediate, followed by nucleophilic substitution with an appropriate amine.

Step 1: Synthesis of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride

This protocol is adapted from the synthesis of the unsubstituted analogue.[1]

  • Materials: this compound, Thionyl chloride (SOCl₂), Toluene (anhydrous).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous toluene in a flame-dried round-bottom flask under an inert atmosphere.

    • Slowly add thionyl chloride (1.1-1.2 eq) to the stirred solution at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring completion by TLC.

    • If the product precipitates, it can be collected by filtration. Otherwise, the solvent volume can be reduced under vacuum to induce precipitation.

    • Filter the solid product, wash with cold, anhydrous diethyl ether, and dry under vacuum to obtain 2-(chloromethyl)-5-methylpyrimidine hydrochloride.

Step 2: Synthesis of 2-((Arylamino)methyl)-5-methylpyrimidine Derivatives [3]

  • Materials: 2-(Chloromethyl)-5-methylpyrimidine hydrochloride (1.0 eq), Substituted aniline (1.1 eq), Potassium carbonate (K₂CO₃) (2.5 eq), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate and stir the suspension at room temperature for 20-30 minutes.

    • Add 2-(chloromethyl)-5-methylpyrimidine hydrochloride portion-wise to the mixture.

    • Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Strategy 2: Synthesis of 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine from 2-Amino-4,6-dichloropyrimidine[2]

This one-step protocol involves the nucleophilic aromatic substitution of one of the chlorine atoms on the pyrimidine ring.

  • Materials: 2-Amino-4,6-dichloropyrimidine, Substituted aniline, Triethylamine.

  • Procedure:

    • A mixture of 2-amino-4,6-dichloropyrimidine and the desired aniline in the presence of triethylamine is heated.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is worked up to isolate the product.

    • Purification is typically achieved by recrystallization or column chromatography.

    • For the synthesis of 6-Chloro-4-(N-(4-chloro)phenyl)-2,4-pyrimidinediamine, the reported reaction time is 14 hours with a yield of 78%.[2] For 6-Chloro-4-(N-(4-bromo)phenyl)-2,4-pyrimidinediamine, the reaction time is 6.5 hours with a yield of 80%.[2]

Mandatory Visualizations

To further clarify the discussed synthetic approaches, the following diagrams illustrate the experimental workflows.

G cluster_0 Strategy 1: From this compound A Dissolve this compound in Toluene B Add Thionyl Chloride A->B C Stir at RT (2-4h) B->C D Isolate 2-(Chloromethyl)-5-methylpyrimidine HCl C->D E Dissolve Aniline and K2CO3 in DMF D->E F Add Pyrimidine Intermediate E->F G Heat at 60-80°C (4-8h) F->G H Work-up and Purification G->H I Final N-substituted Product H->I

Caption: Workflow for Strategy 1.

G cluster_1 Strategy 2: From 2-Amino-4,6-dichloropyrimidine J Mix 2-Amino-4,6-dichloropyrimidine, Aniline, and Triethylamine K Heat (6-14h) J->K L Work-up and Purification K->L M Final N-substituted Product L->M

Caption: Workflow for Strategy 2.

Conclusion

Both presented strategies offer viable routes to N-substituted 2-aminopyrimidine derivatives. The choice between them will depend on the specific requirements of the synthesis.

  • Strategy 1 , starting from this compound, is advantageous when the pyrimidine moiety needs to be introduced into a larger, pre-existing molecular framework. However, it requires a multi-step sequence to activate the starting material.

  • Strategy 2 , utilizing 2-amino-4,6-dichloropyrimidine, is more direct for the synthesis of this particular class of compounds and offers the potential for further functionalization at the remaining chloro-position.

Researchers and drug development professionals should carefully consider the availability and cost of starting materials, the desired substitution pattern on the final product, and the overall efficiency of the synthetic sequence when selecting the most appropriate method for their specific application.

References

Safety Operating Guide

Proper Disposal of (5-Methylpyrimidin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of (5-Methylpyrimidin-2-yl)methanol, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Profile and Safety Precautions

Table 1: Hazard Classification of Structurally Similar Compounds

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, OralHarmful if swallowed.[1]Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1][2]
Skin Corrosion/IrritationCauses skin irritation.[1]Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[1][2]
Serious Eye Damage/IrritationCauses serious eye irritation.[1]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1]Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[2]
FlammabilityHighly flammable liquid and vapor (in the case of methanol).[3]Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[3][4]

Experimental Protocol: Waste Disposal Procedure

This protocol details the necessary steps for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE. This includes:

  • Chemical-resistant gloves (e.g., nitrile).[2]

  • A laboratory coat.

  • Chemical safety goggles or a face shield.[2]

2. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, designated, and properly labeled hazardous waste container.[5] The container must be compatible with the chemical and have a secure cap.[6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate concentration, and the date of accumulation.[5][6]

3. Storage:

  • Store hazardous waste containers in a designated satellite accumulation area that is at or near the point of generation.[7]

  • Ensure containers are kept tightly closed except when adding waste.[6]

  • Store in a cool, dry, and well-ventilated place away from ignition sources.[8][9]

4. Disposal:

  • DO NOT dispose of this compound down the drain or in regular trash.[5][8][10]

  • The recommended method of disposal is through a licensed chemical waste disposal service, which will typically use controlled incineration with flue gas scrubbing.[8]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[7]

5. Decontamination of Empty Containers:

  • Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[5]

  • Triple Rinsing: To decontaminate, triple rinse the container with a suitable solvent.[5]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[5]

  • Disposal of Rinsed Containers: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, it is critical to puncture the container to prevent reuse.[5][8] Always confirm your institution's specific policies on empty container disposal.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Disposal cluster_3 Container Decontamination A Wear Appropriate PPE B Segregate Solid & Liquid Waste A->B C Use Labeled Hazardous Waste Containers B->C D Store in Satellite Accumulation Area C->D E Arrange for EHS Pickup D->E F Licensed Chemical Incineration E->F G Triple Rinse Empty Container H Collect Rinsate as Hazardous Waste G->H I Puncture and Dispose of Container G->I

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling (5-Methylpyrimidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling (5-Methylpyrimidin-2-yl)methanol. The following procedures are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.

Chemical Identifier:

NameThis compound
CAS Number 90905-61-6
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14
Purity ≥97%

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from structurally similar compounds such as (2-Phenylpyrimidin-5-yl)methanol, this compound is anticipated to present the following hazards. Correspondingly, appropriate personal protective equipment must be utilized.

Hazard Summary:

Hazard StatementDescriptionGHS Pictogram
H302 - Harmful if swallowedMay cause harm if ingested.GHS07
H315 - Causes skin irritationMay cause redness and irritation upon skin contact.GHS07
H319 - Causes serious eye irritationMay cause significant eye irritation.GHS07
H335 - May cause respiratory irritationMay irritate the respiratory tract if inhaled.GHS07

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye Protection Chemical safety goggles (European standard - EN 166) should be worn at all times when handling this compound.[1]
Hand Protection Protective gloves, such as nitrile or butyl rubber, must be worn.[1][2] Gloves should be inspected prior to use and replaced if any signs of degradation are present.
Skin and Body Protection A lab coat or long-sleeved clothing should be worn to prevent skin contact.[1]
Respiratory Protection In case of inadequate ventilation or when handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[1][2] A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.[2]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Operational Plan:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust formation.[1]

  • Safe Handling Practices:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not ingest or inhale the substance.[1]

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke in the laboratory.[1][3]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is room temperature.[4]

Accidental Release and First Aid Measures

Immediate and appropriate responses to spills or exposure are crucial.

Emergency Procedures:

SituationProtocol
Spill For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[3]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

Disposal Protocol:

  • Waste Collection: Collect waste material in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of the chemical waste in accordance with local, regional, and national regulations.[1] Do not dispose of it down the drain or in regular trash.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.[5] Once cleaned, the container can be disposed of according to institutional guidelines.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_clean Clean Work Area handle_dissolve->post_clean After experiment post_decontaminate Decontaminate Glassware post_clean->post_decontaminate dispose_waste Collect Chemical Waste post_decontaminate->dispose_waste Segregate waste dispose_container Dispose of Empty Container dispose_waste->dispose_container

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.